molecular formula C35H61N6O9P B164454 C6 NBD Sphingomyelin CAS No. 94885-04-8

C6 NBD Sphingomyelin

Cat. No.: B164454
CAS No.: 94885-04-8
M. Wt: 740.9 g/mol
InChI Key: YDBDYTGWMRUUSN-PERJAUJZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C6 NBD sphingomyelin is a biologically active derivative of sphingomyelin that is tagged with a fluorescent C6 nitrobenzoxadiazole (C6 NBD; ) group. This compound has been used to study the metabolism and transport of sphingomyelins. It is degraded in the plasma membrane to C6 NBD ceramide by neutral sphingomyelinase, an enzyme with three-fold higher activity in undifferentiated HT29 cells than in differentiated cells. Unlike endogenous long-chain sphingomyelin and C6 sphingomyelin, this compound can be transported to the cell surface even in the presence of the vesicular transport inhibitor brefeldin A, but this transport can be blocked by multidrug resistance protein inhibitors in CHO cells. This product is a mixture of the D-erythro and L-threo isomers of sphingomyelin.>Sphingomyelin is a membrane phospholipid with a central sphingosine and an amide linked fatty acid. Phosphocholine forms the polar head group. It is one of the major phospholipid present in milk fat globule membrane.>C6-NBD Sphingomyelin is a fluorescent derivative of sphingomyelin. Its fluorescent property is due to presence of NBD (2-(4-nitro-2,1,3-benzoxadiazol-7-yl) aminoethyl) group. Sphingomyelin is generally concentrated in the outer leaflet of the plasma membrane.>

Properties

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H61N6O9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-32(42)30(28-49-51(46,47)48-27-26-41(2,3)4)37-33(43)22-19-17-20-25-36-29-23-24-31(40(44)45)35-34(29)38-50-39-35/h18,21,23-24,30,32,42H,5-17,19-20,22,25-28H2,1-4H3,(H2-,36,37,39,43,46,47)/b21-18+/t30-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBDYTGWMRUUSN-PERJAUJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H61N6O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94885-04-8
Record name N-(N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-epsilon-aminohexanoyl)sphingosylphosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094885048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-Depth Technical Guide to C6 NBD Sphingomyelin: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of C6 NBD Sphingomyelin, a fluorescent analog of sphingomyelin that has become an invaluable tool in cell biology and biomedical research. We will delve into its chemical structure, fluorescent properties, and its wide-ranging applications in studying lipid trafficking, membrane dynamics, and enzyme activity. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate its practical application in a laboratory setting.

Core Concepts: What is this compound?

This compound, chemically known as N-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sphingosylphosphorylcholine, is a synthetic sphingolipid derivative. It is structurally analogous to natural sphingomyelin but is tagged with a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore attached to a six-carbon (C6) acyl chain. This fluorescent tag allows for the direct visualization and tracking of sphingomyelin metabolism and transport within living cells.

The short C6 acyl chain enhances the water solubility of the molecule, facilitating its insertion into the outer leaflet of the plasma membrane of cultured cells. Once incorporated, this compound can be metabolized by cellular enzymes and transported through various intracellular pathways, mimicking the behavior of its endogenous counterpart.

Chemical Structure

The structure of this compound consists of three key components:

  • Sphingosine Backbone: A long-chain amino alcohol that forms the fundamental structure of all sphingolipids.

  • Phosphocholine Head Group: A polar head group attached to the C1 hydroxyl of the sphingosine backbone, making it a phospholipid.

  • N-Acyl Chain (C6 NBD): A six-carbon fatty acid chain attached to the amino group of the sphingosine backbone. The terminal end of this chain is covalently linked to the NBD fluorophore.

Quantitative Data

The physicochemical and fluorescent properties of this compound are summarized in the tables below for easy reference and comparison.

Chemical Properties
Full Chemical Name N-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sphingosylphosphorylcholine
CAS Number 94885-04-8
Molecular Formula C₃₅H₆₁N₆O₉P
Molecular Weight 740.87 g/mol
Fluorescent Properties
Fluorophore 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)
Excitation Wavelength (λex) ~466 nm
Emission Wavelength (λem) ~536 nm
Appearance Green fluorescence
Quantum Yield (Φ) Data not consistently available in literature; varies with solvent polarity.
Fluorescence Lifetime (τ) Data not consistently available in literature; varies with the local environment.

Key Applications and Experimental Protocols

This compound is a versatile tool for investigating various cellular processes. Below are detailed protocols for some of its key applications.

Studying Endocytosis and Intracellular Trafficking

This compound is widely used to monitor the endocytic uptake and subsequent trafficking of sphingomyelin.

Experimental Protocol: Visualizing Endocytosis by Fluorescence Microscopy

  • Cell Culture: Plate cells of interest (e.g., HeLa, CHO, fibroblasts) on glass-bottom dishes or coverslips and grow to 70-80% confluency.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or a chloroform:methanol mixture).

    • For cell labeling, prepare a working solution by complexing the lipid with defatted bovine serum albumin (BSA) in a serum-free medium to a final concentration of approximately 5 µM. This facilitates the delivery of the lipid to the cells.

  • Cell Labeling:

    • Wash the cells twice with a pre-warmed, serum-free medium.

    • Incubate the cells with the this compound-BSA complex at 4°C for 30 minutes. This allows the fluorescent lipid to insert into the plasma membrane while inhibiting endocytosis.

  • Initiating Endocytosis:

    • Wash the cells three times with a cold, serum-free medium to remove the excess fluorescent probe.

    • Add a pre-warmed, complete medium and transfer the cells to a 37°C incubator to initiate endocytosis.

  • Time-Lapse Imaging:

    • Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for NBD (Excitation: ~460/20 nm; Emission: ~535/25 nm).

    • Acquire images at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to track the internalization and movement of the fluorescent sphingomyelin through endocytic compartments.

  • Data Analysis:

    • Analyze the images to observe the localization of the NBD fluorescence over time. Initially, the fluorescence will be at the plasma membrane, and with time, it will appear in punctate structures corresponding to endosomes and potentially the Golgi apparatus.

Assay for Neutral Sphingomyelinase Activity

The hydrolysis of this compound by neutral sphingomyelinase (nSMase) results in the formation of C6 NBD-ceramide, which can be separated and quantified.

Experimental Protocol: In Vitro nSMase Activity Assay

  • Preparation of Cell Lysates:

    • Harvest cells and resuspend them in a lysis buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM EDTA, 5 mM DTT, and protease inhibitors).

    • Homogenize the cells and centrifuge to obtain a post-nuclear supernatant. Determine the protein concentration of the lysate.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the cell lysate (e.g., 50-100 µg of protein), assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂), and this compound as the substrate.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Lipid Extraction:

    • Stop the reaction by adding a chloroform:methanol mixture (2:1, v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Thin-Layer Chromatography (TLC):

    • Spot the extracted lipids onto a silica TLC plate.

    • Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol:acetic acid, 90:10:1, v/v/v) to separate this compound from its hydrolysis product, C6 NBD-ceramide.

  • Quantification:

    • Visualize the fluorescent spots under UV light.

    • Scrape the spots corresponding to C6 NBD-ceramide and the remaining this compound into separate vials.

    • Elute the lipids from the silica with a suitable solvent and quantify the fluorescence using a fluorometer.

    • Calculate the nSMase activity as the percentage of this compound hydrolyzed to C6 NBD-ceramide per unit of time and protein.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Sphingomyelin Hydrolysis Pathway

Sphingomyelin_Hydrolysis SM This compound Enzyme Neutral Sphingomyelinase (nSMase) SM->Enzyme Cer C6 NBD Ceramide PC Phosphocholine Enzyme->Cer Hydrolysis Enzyme->PC

Caption: Hydrolysis of this compound by neutral sphingomyelinase.

Experimental Workflow for Lipid Trafficking Analysis

Lipid_Trafficking_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Culture Cells on Glass-Bottom Dish ProbePrep 2. Prepare C6 NBD-SM/BSA Complex CellCulture->ProbePrep Labeling 3. Label Cells at 4°C ProbePrep->Labeling Wash1 4. Wash to Remove Excess Probe Labeling->Wash1 Incubate 5. Incubate at 37°C to Initiate Endocytosis Wash1->Incubate Imaging 6. Live-Cell Fluorescence Microscopy Incubate->Imaging DataAnalysis 7. Image Analysis and Quantification Imaging->DataAnalysis

Caption: Workflow for studying lipid trafficking using this compound.

Conclusion

This compound is a powerful and versatile fluorescent probe that has significantly advanced our understanding of sphingolipid biology. Its ability to mimic endogenous sphingomyelin in cellular processes, combined with its favorable fluorescent properties, makes it an indispensable tool for researchers in cell biology, biochemistry, and drug development. The protocols and conceptual diagrams provided in this guide offer a solid foundation for the effective application of this compound in a variety of research contexts.

C6 NBD Sphingomyelin mechanism of action in cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of C6 NBD Sphingomyelin in Cells

Introduction

This compound (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine) is a fluorescently labeled, short-chain analog of sphingomyelin, a vital lipid component of mammalian cell membranes.[1][2][3] The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) group attached to its hexanoyl chain serves as a fluorophore, allowing for the direct visualization and tracking of its movement and metabolism within living cells.[4][5] This property makes C6-NBD-SM an invaluable tool for researchers, scientists, and drug development professionals studying sphingolipid metabolism, intracellular lipid trafficking, and related cell signaling pathways.[4][6] While these short-chain analogs are metabolically active, it is important to note that their biophysical and biochemical properties may differ from their natural long-chain counterparts.[1][2]

Core Mechanism of Action: Cellular Uptake, Trafficking, and Metabolism

The mechanism of C6-NBD-SM in cells can be understood through three distinct phases: insertion into the plasma membrane, internalization and subsequent intracellular trafficking, and metabolic conversion.

Plasma Membrane Insertion and Internalization

C6-NBD-SM is exogenously added to cells and readily inserts into the outer leaflet of the plasma membrane.[7] Its internalization is an energy- and temperature-dependent process primarily mediated by endocytosis.[7][8][9] Following internalization, the fluorescent lipid is transported through a series of intracellular compartments.

Intracellular Trafficking Pathway

Once endocytosed, C6-NBD-SM is sorted within the endosomal system. A significant portion of the internalized lipid is transported from early/recycling endosomes to the Golgi apparatus.[7][8][9] This transport to the Golgi is a key feature of its trafficking pathway and occurs without its prior conversion to ceramide.[9] In some cell types, such as HT29 cells, C6-NBD-SM is delivered to endosomal/lysosomal compartments.[10] However, in many cell lines, including hippocampal neurons, the primary destination is the Golgi complex, with exclusion from degradative lysosomal compartments.[7][9]

G cluster_extracellular Extracellular Space cluster_cell Cellular Compartments C6_NBD_SM_ext C6 NBD-SM Plasma_Membrane Plasma Membrane C6_NBD_SM_ext->Plasma_Membrane Insertion Endosome Early/Recycling Endosome Plasma_Membrane->Endosome Endocytosis Golgi Golgi Apparatus Endosome->Golgi Vesicular Transport Lysosome Lysosome Endosome->Lysosome Degradative Pathway (Cell-type dependent) Golgi->Plasma_Membrane Recycling G SM Sphingomyelin (C6 NBD-SM) Cer Ceramide (C6 NBD-Ceramide) SM->Cer Sphingomyelinase (nSMase, aSMase) Apoptosis Apoptosis Cer->Apoptosis CellCycleArrest Cell Cycle Arrest Cer->CellCycleArrest Inflammation Inflammation Cer->Inflammation G A Prepare C6-NBD-SM/BSA complex (e.g., 5 µM in HBSS/HEPES) B Wash cells grown on coverslips with appropriate medium A->B C Incubate cells with labeling solution at 4°C for 30 min (for PM staining) B->C D Wash cells with ice-cold medium C->D E Incubate cells at 37°C for desired time (e.g., 30 min for Golgi transport) D->E F Wash cells and image with fluorescence microscope E->F G A Label cells with C6-NBD-SM and allow internalization (as in Protocol 1) B Aspirate medium and place cells on ice A->B C Add back-exchange medium (e.g., medium with 5% fatty-acid-free BSA) B->C D Incubate at low temperature (e.g., 4°C) for a set time (e.g., 30 min) C->D E Wash cells 2-3 times with cold buffer D->E F Proceed with imaging or quantification of remaining (internalized) fluorescence E->F

References

An In-Depth Technical Guide to the Fluorescent Properties of C6 NBD Sphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6 NBD Sphingomyelin (N-(6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)-sphingosylphosphorylcholine) is a fluorescent analog of sphingomyelin, a crucial component of cell membranes. This synthetic probe incorporates the environmentally sensitive fluorophore, 7-nitrobenz-2-oxa-1,3-diazole (NBD), attached to a truncated six-carbon acyl chain. This modification allows for the visualization and tracking of sphingomyelin metabolism, transport, and localization within live cells without significantly altering its fundamental biochemical behavior. Its utility extends across various research domains, from fundamental cell biology to drug discovery and development, enabling the investigation of signaling pathways, membrane dynamics, and the identification of therapeutic targets.

Core Fluorescent Properties

The NBD fluorophore's emission characteristics are highly dependent on the polarity of its surrounding environment, making this compound a sensitive probe for membrane microdomains.[1][2] In aqueous solutions, its fluorescence is significantly quenched, while it becomes brightly fluorescent in the hydrophobic environment of lipid bilayers.

Quantitative Fluorescent Data

The following table summarizes the key photophysical properties of this compound. It is important to note that the quantum yield and fluorescence lifetime of NBD-labeled lipids can vary depending on the solvent, membrane composition, and local environment.[3]

PropertyValueSolvent/Environment
Excitation Maximum (λex) ~466 nmMethanol[4][5]
Emission Maximum (λem) ~536 nmMethanol[4][5]
Quantum Yield (Φ) Varies (Generally moderate for NBD-lipids)Dependent on environment
Fluorescence Lifetime (τ) Varies (Typically in the nanosecond range for NBD-lipids)Dependent on environment[3]
Molar Mass 740.87 g/mol -
Molecular Formula C₃₅H₆₁N₆O₉P-

Sphingolipid Metabolism and Signaling Pathways

This compound serves as a valuable tracer to dissect the complex sphingolipid metabolic network. It can be metabolized by cellular enzymes, allowing researchers to monitor the activity of key players like sphingomyelinases and the subsequent generation of other bioactive sphingolipids.

Sphingomyelin Metabolic Pathway

The diagram below illustrates the central role of sphingomyelin in cellular metabolism.

Sphingomyelin_Metabolism Ceramide Ceramide Sphingomyelin_Synthase Sphingomyelin Synthase Ceramide->Sphingomyelin_Synthase Sphingomyelin This compound Sphingomyelinase Sphingomyelinase Sphingomyelin->Sphingomyelinase Phosphocholine Phosphocholine Diacylglycerol Diacylglycerol PC Phosphatidylcholine PC->Sphingomyelin_Synthase Sphingomyelin_Synthase->Sphingomyelin Sphingomyelin_Synthase->Diacylglycerol Sphingomyelinase->Ceramide Sphingomyelinase->Phosphocholine

Caption: Simplified sphingomyelin metabolic pathway.

Experimental Protocols

Detailed methodologies for utilizing this compound in key experimental applications are provided below.

Live-Cell Imaging of Sphingomyelin Trafficking

This protocol outlines the steps for visualizing the internalization and trafficking of this compound in cultured mammalian cells using confocal microscopy.[6][7]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Hanks' Balanced Salt Solution (HBSS)

  • Complete cell culture medium

  • Confocal microscope with appropriate filter sets for NBD (Excitation: ~460-490 nm, Emission: ~510-550 nm)

  • Glass-bottom imaging dishes

Protocol Workflow:

Live_Cell_Imaging_Workflow A Prepare C6-NBD-SM/BSA Complex C Incubate Cells with Probe A->C B Seed Cells on Imaging Dishes B->C D Wash Cells C->D E Image with Confocal Microscope D->E

Caption: Workflow for live-cell imaging.

Detailed Steps:

  • Preparation of this compound/BSA Complex:

    • Dissolve this compound in ethanol to a stock concentration of 1 mM.

    • In a separate tube, prepare a 5% (w/v) fatty acid-free BSA solution in HBSS.

    • Add the this compound stock solution to the BSA solution to a final concentration of 5 µM while vortexing to facilitate complex formation.

  • Cell Seeding:

    • Seed adherent cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Cell Labeling:

    • Wash the cells twice with pre-warmed HBSS.

    • Incubate the cells with the 5 µM this compound/BSA complex in HBSS for 30 minutes at 37°C in the dark.

  • Washing:

    • Remove the labeling solution and wash the cells three times with pre-warmed HBSS to remove unbound probe.

  • Imaging:

    • Immediately image the cells using a confocal microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.

    • Acquire time-lapse images to track the internalization and trafficking of the fluorescent sphingomyelin.

Flow Cytometry Analysis of Sphingomyelin Uptake

This protocol provides a method for quantifying the cellular uptake of this compound using flow cytometry.[8][9]

Materials:

  • This compound

  • BSA, fatty acid-free

  • HBSS

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer with a blue laser (488 nm) and appropriate emission filters.

Protocol Workflow:

Flow_Cytometry_Workflow A Prepare Cell Suspension B Label Cells with C6-NBD-SM A->B C Wash Cells B->C D Resuspend in Flow Buffer C->D E Analyze on Flow Cytometer D->E

Caption: Workflow for flow cytometry analysis.

Detailed Steps:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension in cold HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Cell Labeling:

    • Prepare a 5 µM solution of this compound complexed with BSA as described in the live-cell imaging protocol.

    • Add the labeling solution to the cell suspension and incubate for 30 minutes on ice to label the plasma membrane, or at 37°C to allow for internalization.

  • Washing:

    • Wash the cells three times with cold flow cytometry buffer by centrifugation (e.g., 300 x g for 5 minutes) to remove unbound probe.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer.

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC or GFP channel).

Applications in Drug Development

This compound is a versatile tool in drug discovery and development, particularly for assays targeting sphingolipid metabolism and for the characterization of drug delivery systems.

High-Throughput Screening (HTS) for Sphingomyelinase Inhibitors

This compound can be used as a substrate in HTS assays to identify inhibitors of sphingomyelinases, enzymes implicated in various diseases.[1][2] The assay principle relies on the enzymatic cleavage of the fluorescent sphingomyelin, leading to a change in the fluorescence signal.

Assay Principle Workflow:

HTS_Workflow Substrate C6-NBD-Sphingomyelin (Fluorescent) Enzyme Sphingomyelinase Substrate->Enzyme Product1 C6-NBD-Ceramide Enzyme->Product1 Product2 Phosphocholine Enzyme->Product2 Fluorescence_Change Change in Fluorescence Product1->Fluorescence_Change Inhibitor Test Compound (Inhibitor) Inhibitor->Enzyme

Caption: HTS assay principle for sphingomyelinase inhibitors.

Characterization of Liposomal Drug Delivery Systems

Fluorescently labeled lipids like this compound are incorporated into liposomal formulations to study their stability, drug release characteristics, and interaction with cells.[10][11]

Characterization Workflow:

Liposome_Characterization A Formulate Liposomes with C6-NBD-Sphingomyelin B Characterize Physical Properties (Size, Zeta Potential) A->B C Assess Stability and Drug Release (FRET Assay) A->C D Study Cellular Uptake and Trafficking (Microscopy/Flow Cytometry) A->D

Caption: Workflow for liposome characterization.

FRET-Based Release Assay:

A common application is to co-encapsulate this compound (as a FRET donor) with another fluorescent lipid (e.g., Rhodamine-PE, as a FRET acceptor) in the liposome bilayer. Drug release or liposome destabilization leads to an increase in the distance between the fluorophores, resulting in a decrease in FRET efficiency, which can be monitored spectroscopically.[12][13]

Conclusion

This compound is an indispensable tool for researchers in cell biology and drug development. Its unique fluorescent properties, coupled with its ability to mimic natural sphingomyelin, provide a powerful means to investigate fundamental cellular processes and to develop novel therapeutic strategies. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this versatile fluorescent probe.

References

An In-depth Technical Guide to C6 NBD Sphingomyelin: Cellular Uptake and Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosyl phosphocholine (C6-NBD-SM), a vital fluorescent analog for studying sphingolipid trafficking and metabolism. We will delve into the mechanisms of its cellular uptake, its subsequent journey to various subcellular compartments, and the key experimental protocols used to visualize and quantify these processes.

Introduction to C6-NBD-Sphingomyelin

Sphingomyelin (SM) is a major phospholipid component of mammalian cell membranes, particularly enriched in the plasma membrane.[1] It plays a crucial role in membrane structure, signal transduction, and as a precursor for the second messenger, ceramide. C6-NBD-SM is a short-chain analog of native sphingomyelin, featuring a nitrobenzoxadiazole (NBD) fluorophore attached to a six-carbon acyl chain. This fluorescent tag allows for direct visualization of its movement within living or fixed cells.[2][3] While its short acyl chain may alter some biophysical properties compared to its natural long-chain counterparts, C6-NBD-SM remains an invaluable tool for elucidating the dynamic pathways of sphingolipid transport.[1][4]

Cellular Uptake and Internalization

The primary mechanism for introducing C6-NBD-SM to cells is through its spontaneous insertion into the outer leaflet of the plasma membrane.[2] This process is typically initiated by incubating cells with a C6-NBD-SM complexed with bovine serum albumin (BSA) at low temperatures (e.g., 4-7°C). The low temperature inhibits endocytosis, allowing the plasma membrane to become labeled with the fluorescent lipid.

Once the plasma membrane is labeled, warming the cells to 37°C triggers the internalization of C6-NBD-SM via endocytosis . The cell internalizes portions of its plasma membrane in a process that is remarkably rapid; an amount of lipid equivalent to the entire cell surface area can be internalized every 15 minutes.[2] The internalized C6-NBD-SM is then sorted into various endocytic pathways for trafficking within the cell.

Subcellular Localization and Trafficking Pathways

Following endocytosis, C6-NBD-SM embarks on a dynamic journey through the cell's endomembrane system. Its fate is largely dictated by cellular sorting machinery.

The Endocytic Recycling Pathway

The majority of internalized C6-NBD-SM is directed to the endocytic recycling compartment . From here, it is efficiently transported back to the plasma membrane. This recycling process is very rapid, with studies suggesting that up to 95% of internalized membrane lipids are returned to the plasma membrane within minutes.[2] The trafficking pattern of the short-chain C6-NBD-SM is similar to that of other short-chain lipid analogs and appears to be largely independent of proteins like Hrs and Tsg101, which are involved in sorting to late endosomes.[1]

Transport to Lysosomes

A smaller fraction of internalized C6-NBD-SM is targeted to lysosomes for degradation.[1] In the lysosome, it can be hydrolyzed by acid sphingomyelinase into C6-NBD-ceramide and phosphocholine. However, under normal conditions, colocalization of C6-NBD-SM with lysosomal markers is often minimal, indicating that recycling is the predominant pathway.[2]

Golgi Apparatus Localization

Unlike its precursor, C6-NBD-ceramide, which readily accumulates in the Golgi apparatus, C6-NBD-SM that is internalized from the plasma membrane does not typically show strong localization to the Golgi.[5] Sorting occurs within the endocytic pathway, with different sphingolipids being directed to distinct destinations. While C6-NBD-glucosylceramide is transported to the Golgi after endocytosis, C6-NBD-sphingomyelin is largely restricted to endosomal and lysosomal compartments.[5]

Transporter-Mediated Plasma Membrane Translocation

An alternative, non-vesicular pathway for C6-NBD-SM transport has been identified. When vesicular traffic from the Golgi to the plasma membrane is blocked (e.g., using Brefeldin A), C6-NBD-SM can still appear at the cell surface. This transport is mediated by the multidrug resistance P-glycoprotein, which acts as a "flippase" to translocate the lipid across the plasma membrane.[2]

Quantitative Data Presentation

The quantification of C6-NBD-SM uptake and trafficking is essential for understanding the kinetics and distribution of this lipid. The following tables summarize key quantitative findings from the literature.

Table 1: Efficiency of Plasma Membrane Labeling and Back-Exchange

Parameter Cell Type Condition Value Reference
Removable Lipid by Back-Exchange Normal & NP-A Human Fibroblasts Incubation at 7°C >90% [1]

| Removable Lipid by Back-Exchange | CHO-K1 Cells | Incubation at low temperature | High efficiency allows for specific analysis of internalized lipids |[2] |

Table 2: Kinetics and Fate of Internalized C6-NBD-SM

Parameter Cell Type Observation Value Reference
Endocytic Rate General Mammalian Cells Amount of lipid equivalent to the cell surface area internalized Every 15 minutes [2]
Recycling Efficiency General Mammalian Cells Percentage of internalized material returned to the plasma membrane ~95% [2]

| Accessibility in Golgi (post-synthesis) | HepG2 Cells | Percentage of newly synthesized C6-NBD-SM accessible to BSA after permeabilization | ~10% |[6] |

Table 3: Cell-Type Dependent Metabolism

Parameter Cell Type Observation Value Reference

| Neutral Sphingomyelinase Activity | Undifferentiated HT29 Cells | N-SMase activity at the plasma membrane compared to differentiated cells | ≥ 3-fold higher |[4] |

Experimental Protocols

Accurate and reproducible results in studying C6-NBD-SM trafficking depend on meticulous experimental execution. Below is a generalized protocol synthesized from common methodologies.

Preparation of C6-NBD-SM/BSA Complex
  • Objective: To create a water-soluble complex for efficient delivery of the lipid to cells.

  • Prepare a 1 mM stock solution of C6-NBD-SM in a chloroform:methanol mixture.

  • Dispense the desired volume of the stock solution into a glass tube.

  • Evaporate the solvent under a stream of nitrogen gas, followed by desiccation under vacuum for at least 1 hour to form a thin lipid film.

  • Resuspend the lipid film in absolute ethanol.

  • Prepare a solution of defatted BSA (e.g., 0.34 mg/mL) in a serum-free balanced salt solution (e.g., HBSS with 10 mM HEPES).

  • While vortexing the BSA solution, slowly inject the ethanolic lipid solution to form the C6-NBD-SM/BSA complex. A typical final concentration for cell labeling is 5 µM.[7]

Labeling of Cells and Internalization Assay
  • Objective: To label the plasma membrane and track the internalization of C6-NBD-SM.

  • Cell Preparation: Grow cells to a desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

  • Pre-incubation: Wash the cells with ice-cold serum-free medium. To reduce metabolic degradation, phospholipase inhibitors can be included.[3][8]

  • Labeling (Pulse): Incubate the cells with the 5 µM C6-NBD-SM/BSA complex in cold medium for 30 minutes at 4-7°C.[2][7] This step labels the plasma membrane while minimizing endocytosis.

  • Wash: Wash the cells several times with ice-cold medium to remove unbound fluorescent lipid.

  • Internalization (Chase): Add pre-warmed (37°C) fresh culture medium and transfer the cells to a 37°C incubator for the desired time period (e.g., 5, 15, 30, or 60 minutes) to allow for lipid uptake and trafficking.

  • Back-Exchange (Optional but Recommended): To specifically visualize the internalized pool of C6-NBD-SM, incubate the cells with a medium containing defatted BSA (e.g., 1-5%) on ice for 30 minutes. This step removes the fluorescent lipid remaining in the outer leaflet of the plasma membrane.[3][7]

  • Imaging: Wash the cells with cold medium or PBS and proceed with immediate live-cell imaging via confocal microscopy or fix the cells for further processing.

Analysis Methods
  • Confocal Microscopy: Provides high-resolution spatial information on the subcellular localization of C6-NBD-SM. Colocalization analysis with organelle-specific markers can identify the compartments where the lipid accumulates.

  • Flow Cytometry: Allows for the rapid quantification of fluorescence in a large population of cells, providing robust data on the overall uptake kinetics.[9]

  • HPLC/TLC: These chromatographic techniques are used to separate and quantify C6-NBD-SM and its potential metabolites (like C6-NBD-ceramide), providing insights into its metabolic fate within the cell.[10]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes described in this guide.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells 1. Prepare Adherent Cells labeling 3. Label Cells (Pulse) 30 min @ 4-7°C prep_cells->labeling prep_lipid 2. Prepare C6-NBD-SM/BSA Complex prep_lipid->labeling chase 4. Internalization (Chase) Variable Time @ 37°C labeling->chase back_exchange 5. Back-Exchange (Optional) Remove PM Signal with BSA chase->back_exchange imaging 6. Imaging (Confocal Microscopy) chase->imaging  (Total Uptake) back_exchange->imaging quant 7. Quantification (Flow Cytometry, HPLC, TLC) imaging->quant Trafficking_Pathway cluster_cell Cellular Environment PM Plasma Membrane (Outer Leaflet) Endosome Early/Sorting Endosome PM->Endosome Endocytosis PM_inner Plasma Membrane (Inner Leaflet) PM->PM_inner P-glycoprotein (Flippase) Recycling Endocytic Recycling Compartment Endosome->Recycling Sorting Lysosome Lysosome Endosome->Lysosome Degradation (Minor Pathway) Recycling->PM Recycling (Major Pathway) Extracellular Extracellular C6-NBD-SM Extracellular->PM Insertion

References

Understanding Sphingolipid Metabolism with C6 NBD Sphingomyelin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of C6 NBD Sphingomyelin (C6-NBD-SM) and its precursor, C6 NBD Ceramide (C6-NBD-Cer), as fluorescent probes to investigate sphingolipid metabolism and signaling. This document details the core concepts, experimental protocols, and data presentation to facilitate the application of these tools in research and drug development.

Introduction to Sphingolipid Metabolism

Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and play crucial roles in signal transduction.[1] The metabolism of sphingolipids generates a variety of bioactive molecules that regulate fundamental cellular processes such as proliferation, differentiation, apoptosis, and senescence.[2]

The central pathway, often referred to as the sphingomyelin pathway, begins with the hydrolysis of sphingomyelin, a major component of the plasma membrane.[3][4] This reaction is catalyzed by sphingomyelinases (SMases) and yields ceramide, a key second messenger.[2][3][4][5] Ceramide can then be further metabolized by ceramidases to produce sphingosine, which in turn is phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P).[2]

Ceramide and S1P often exert opposing effects on cell fate. Ceramide is widely implicated in pro-apoptotic signaling pathways, responding to various cellular stresses and cytokine receptor activation.[4][6][7][8] Conversely, S1P typically promotes cell survival, proliferation, and migration by acting as a ligand for a family of G protein-coupled receptors (GPCRs) known as S1P receptors (S1PR1-5).[9][10][11][12] The balance between intracellular levels of ceramide and S1P is therefore critical in determining cellular outcomes.

This compound as a Research Tool

To study the dynamic processes of sphingolipid metabolism and trafficking, fluorescently labeled analogs are invaluable tools. This compound (6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosyl phosphocholine) is a short-chain fluorescent analog of native sphingomyelin.[13][14][15] The NBD (nitrobenzoxadiazole) fluorophore allows for the visualization and quantification of the lipid's movement and transformation within cells.[15]

C6-NBD-SM and its precursor, C6-NBD-Ceramide, are widely used to:

  • Trace the trafficking and metabolism of sphingolipids through various cellular compartments, particularly the Golgi apparatus.[16][17][18][19]

  • Measure the activity of key enzymes in the sphingolipid pathway, such as sphingomyelinases and ceramidases.[20][21]

  • Investigate the role of sphingolipids in signal transduction pathways.[14]

Physicochemical and Fluorescent Properties

The utility of C6-NBD-SM and its derivatives stems from the environmentally sensitive nature of the NBD dye, which exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the nonpolar environment of cellular membranes.

PropertyValueReference
This compound
Excitation Wavelength (λex)466 nm[15]
Emission Wavelength (λem)536 nm[15]
Molecular Weight740.87 g/mol
C6 NBD Ceramide
Excitation Wavelength (λex)466 nm[16][17]
Emission Wavelength (λem)536 nm[16][17]
Molecular Weight575.7 g/mol

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing C6 NBD Ceramide and this compound.

Preparation of C6 NBD Ceramide-BSA Complexes

For efficient delivery into cells, C6 NBD Ceramide is often complexed with bovine serum albumin (BSA).[16][19]

Materials:

  • C6 NBD Ceramide

  • Chloroform:Ethanol (19:1 v/v)

  • Nitrogen gas

  • Vacuum

  • Absolute ethanol

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Defatted BSA

Procedure:

  • Prepare a 1 mM stock solution of C6 NBD Ceramide in chloroform:ethanol (19:1 v/v).[16][19]

  • Dispense 50 µL of the stock solution into a glass test tube.

  • Dry the lipid first under a stream of nitrogen gas and then under a vacuum for at least one hour.[16][19]

  • Redissolve the dried lipid in 200 µL of absolute ethanol.[16]

  • In a separate 50 mL plastic centrifuge tube, dissolve 3.4 mg of defatted BSA in 10 mL of HBSS/HEPES (final concentration 0.34 mg/mL).[16]

  • While vigorously vortexing the BSA solution, inject the 200 µL of C6 NBD Ceramide in ethanol.[16]

  • The resulting solution is a 5 µM C6 NBD Ceramide / 5 µM BSA complex. Store this solution in a plastic tube at -20°C.[16]

Staining the Golgi Apparatus in Living Cells

C6 NBD Ceramide is a well-established fluorescent probe for labeling the Golgi apparatus in living cells.[16][17][19]

Materials:

  • Cells grown on glass coverslips

  • C6 NBD Ceramide-BSA complex (5 µM)

  • Appropriate cell culture medium (e.g., HBSS/HEPES)

  • Ice-cold medium

  • Fresh, pre-warmed medium (37°C)

Procedure:

  • Rinse the cells grown on coverslips with an appropriate medium.[16][19]

  • Incubate the cells with the 5 µM C6 NBD Ceramide-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[16][19]

  • Wash the cells several times with ice-cold medium to remove excess fluorescent lipid from the plasma membrane.[16][19]

  • Incubate the cells in fresh, pre-warmed medium for an additional 30 minutes at 37°C to allow for trafficking to the Golgi.[16][19]

  • Wash the cells with fresh medium and mount them for observation under a fluorescence microscope.

Staining the Golgi Apparatus in Fixed Cells

This protocol allows for the visualization of the Golgi apparatus in fixed cells.

Materials:

  • Cells grown on glass coverslips

  • Fixative solution (e.g., 2-4% paraformaldehyde in PBS or 0.5% glutaraldehyde/10% sucrose/100 mM PIPES, pH 7.0)

  • HBSS/HEPES

  • C6 NBD Ceramide-BSA complex (5 µM)

  • Back-exchange solution (10% fetal calf serum or 2 mg/mL BSA in HBSS/HEPES)

Procedure:

  • Rinse the cells with HBSS/HEPES.[16][19]

  • Fix the cells for 5-10 minutes at room temperature.[16][19]

  • Rinse the cells several times with ice-cold HBSS/HEPES and place them on an ice bath.[16][19]

  • Incubate the fixed cells with 5 µM C6 NBD Ceramide-BSA complex for 30 minutes at 4°C.[16][19]

  • Rinse the cells with HBSS/HEPES and then incubate for 30-90 minutes at room temperature with the back-exchange solution to remove non-Golgi-associated fluorescence.[16][17][19]

  • Wash the cells with fresh HBSS/HEPES and mount for fluorescence microscopy.

Sphingomyelinase Activity Assay

This protocol provides a general framework for measuring sphingomyelinase activity using a fluorescent substrate like C6-NBD-SM or other commercially available kits. The principle involves the enzymatic cleavage of the fluorescent sphingomyelin, followed by the quantification of the resulting fluorescent product.

Materials:

  • Cell or tissue lysates

  • Fluorescent sphingomyelin substrate (e.g., C6-NBD-SM or a profluorescent substrate like HMU-PC)

  • Assay buffer (specific to the type of sphingomyelinase being assayed, e.g., pH 5.0 for acid SMase, pH 7.4 for neutral SMase)

  • Stop solution (if required by the specific assay)

  • Fluorescence microplate reader

Procedure (Example using a profluorescent substrate):

  • Prepare cell lysates according to standard protocols.

  • In a 96-well or 1536-well plate, add the cell lysate (enzyme source).

  • Initiate the reaction by adding the fluorescent sphingomyelin substrate. For example, for an acid sphingomyelinase assay, a final concentration of 9 µM HMU-PC substrate and 51 nM enzyme could be used.[21]

  • Incubate the reaction for a defined period at 37°C (e.g., 30 minutes to 5 hours).[21]

  • If necessary, add a stop solution to terminate the reaction.[21]

  • Measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore used.[21]

ParameterAcid Sphingomyelinase AssayNeutral Sphingomyelinase AssayReference
pH ~5.0~7.4[20]
Cofactors Zn2+ may be requiredMg2+ may be required[21]
Substrate C6-NBD-SM, HMU-PC, or natural SMC6-NBD-SM, HMU-PC, or natural SM[14][21]
Incubation Time 30 min - 5 hours30 min - 5 hours[21]
Temperature 37°C37°C[21]
Cellular Trafficking and Uptake of this compound

This protocol is designed to visualize the endocytosis and intracellular trafficking of C6-NBD-SM.

Materials:

  • Cells grown on glass coverslips

  • C6-NBD-SM

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)

  • Small unilamellar vesicles (SUVs) of C6-NBD-SM/DOPC

  • Cell culture medium

  • Back-exchange medium (e.g., medium containing defatted BSA)

Procedure:

  • Prepare SUVs containing C6-NBD-SM and DOPC (e.g., in a 2:3 molar ratio).

  • Label cells with the C6-NBD-SM/DOPC SUVs at a specific concentration (e.g., 25 µM total lipid) for 30 minutes at a low temperature (e.g., 7°C) to label the plasma membrane.[22]

  • Wash the cells to remove unbound SUVs.

  • To initiate internalization, warm the cells to 37°C for various time points (e.g., 10 minutes, 30 minutes, 1 hour).[22]

  • To visualize only the internalized lipid, treat the cells with a back-exchange medium at 7°C to remove any C6-NBD-SM remaining at the plasma membrane.[22]

  • Wash the cells and observe by fluorescence microscopy.

Data Presentation

Quantitative data from experiments using this compound and its derivatives should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Typical Experimental Parameters for C6-NBD Probes

ParameterGolgi Staining (Live Cells)Golgi Staining (Fixed Cells)Cellular Uptake/TraffickingSphingomyelinase Assay
Probe C6-NBD-CeramideC6-NBD-CeramideC6-NBD-SMC6-NBD-SM or other fluorescent SM
Probe Concentration 5 µM5 µM25 µM (in SUVs)9 µM (HMU-PC example)
Incubation Time 30 min at 4°C, then 30 min at 37°C30 min at 4°C30 min at 7°C, then variable times at 37°C30 min - 5 hours
Temperature 4°C and 37°C4°C and Room Temp7°C and 37°C37°C
Key Reagents BSA complex, HBSS/HEPESFixative, BSA complex, Back-exchange solutionSUVs, Back-exchange mediumAssay buffer, Cell lysate

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the central sphingolipid signaling pathway and a typical experimental workflow for studying sphingolipid trafficking.

Sphingolipid_Metabolism cluster_membrane Plasma Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Sphingosine Sphingosine Ceramide->Sphingosine Deacylation Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation S1PR S1P Receptors (S1PR1-5) S1P->S1PR Binds Sphingomyelinase Sphingomyelinase (SMase) Sphingomyelinase->Ceramide Ceramidase Ceramidase Ceramidase->Sphingosine SphK Sphingosine Kinase (SphK) SphK->S1P Survival Cell Survival & Proliferation S1PR->Survival

Caption: The core sphingolipid signaling pathway.

Experimental_Workflow start Start: Cells on Coverslips label_pm Label Plasma Membrane (C6-NBD-SM at 7°C) start->label_pm wash1 Wash Excess Probe label_pm->wash1 internalize Induce Internalization (Incubate at 37°C) wash1->internalize back_exchange Back-Exchange (Remove remaining PM probe) internalize->back_exchange image Fluorescence Microscopy back_exchange->image end End: Analyze Trafficking image->end

Caption: Workflow for C6-NBD-SM trafficking studies.

Conclusion

This compound and its fluorescent derivatives are powerful and versatile tools for the investigation of sphingolipid metabolism and signaling. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to employ these probes effectively. By enabling the visualization and quantification of sphingolipid dynamics, C6-NBD-SM contributes significantly to our understanding of the complex roles these lipids play in cellular health and disease, and provides a platform for the screening and evaluation of novel therapeutic agents targeting sphingolipid pathways.

References

C6-NBD Sphingomyelin: A Technical Guide to Visualizing the Golgi Apparatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl-sphingosyl phosphocholine (C6-NBD Sphingomyelin) as a fluorescent probe for visualizing the Golgi apparatus. C6-NBD Sphingomyelin, a fluorescent analog of native sphingomyelin, serves as a vital tool in cell biology for studying the morphology and function of the Golgi complex, as well as for investigating sphingolipid transport and metabolism. This document details the mechanism of action, provides comprehensive quantitative data, outlines detailed experimental protocols for cell labeling, fluorescence microscopy, and back-exchange procedures, and presents signaling and experimental workflow diagrams using the Graphviz DOT language. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize C6-NBD Sphingomyelin in their studies.

Introduction

Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and play crucial roles in signal transduction and membrane trafficking.[1] Sphingomyelin (SM) is a major sphingolipid synthesized in the Golgi apparatus.[2] The study of sphingolipid metabolism and its subcellular localization is critical for understanding various cellular processes and diseases. C6-NBD Sphingomyelin is a fluorescently labeled, short-chain analog of sphingomyelin that allows for the direct visualization of these processes in living and fixed cells.[3][4]

The utility of C6-NBD Sphingomyelin as a Golgi probe stems from its metabolic precursor, C6-NBD-ceramide. When introduced to cells, C6-NBD-ceramide is transported to the Golgi apparatus, where it is converted into C6-NBD-sphingomyelin by sphingomyelin synthase.[5][6] This in-situ synthesis leads to the accumulation of the fluorescent probe within the Golgi cisternae, allowing for its distinct visualization using fluorescence microscopy.[7]

Quantitative Data

A summary of the key quantitative properties of C6-NBD Sphingomyelin is presented in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C₃₅H₆₁N₆O₉P[8]
Molecular Weight 740.87 g/mol [8]
CAS Number 94885-04-8[8]
Excitation Maximum (λex) ~466 nm (in Methanol)[9]
Emission Maximum (λem) ~536 nm (in Methanol)[9]
Molar Extinction Coefficient (ε) ~13,000 cm⁻¹M⁻¹ (for NBD-TMA)[1]
Quantum Yield (Φ) Varies with environment (e.g., 0.008 for NBD-NMe₂ in water)[10]

Note: The molar extinction coefficient and quantum yield are for the NBD fluorophore and can vary depending on the specific molecular context and solvent environment.

Signaling and Experimental Pathways

Metabolic Pathway of C6-NBD Sphingomyelin in the Golgi Apparatus

The following diagram illustrates the conversion of C6-NBD-ceramide to C6-NBD-sphingomyelin within the Golgi apparatus.

metabolic_pathway cluster_cytosol Cytosol cluster_golgi Golgi Lumen C6_NBD_Ceramide_Cytosol C6-NBD-Ceramide C6_NBD_Ceramide_Lumen C6-NBD-Ceramide C6_NBD_Ceramide_Cytosol->C6_NBD_Ceramide_Lumen Transport SMS1 Sphingomyelin Synthase 1 (SMS1) C6_NBD_Ceramide_Lumen->SMS1 C6_NBD_Sphingomyelin C6-NBD-Sphingomyelin (Accumulates in Golgi) SMS1->C6_NBD_Sphingomyelin DAG Diacylglycerol SMS1->DAG PC Phosphatidylcholine PC->SMS1 experimental_workflow Cell_Culture 1. Plate and Culture Cells Labeling 2. Label with C6-NBD-Ceramide/BSA Complex Cell_Culture->Labeling Incubation 3. Incubate at 37°C (Allows for Golgi uptake and metabolism) Labeling->Incubation Back_Exchange 4. Perform Back-Exchange with BSA (Removes plasma membrane fluorescence) Incubation->Back_Exchange Washing 5. Wash Cells Back_Exchange->Washing Imaging 6. Image with Fluorescence Microscope (Ex: ~466 nm, Em: ~536 nm) Washing->Imaging Analysis 7. Analyze Golgi Morphology and Distribution Imaging->Analysis

References

An In-depth Technical Guide to Plasma Membrane Staining Using C6 NBD Sphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of C6 NBD Sphingomyelin (6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosyl phosphocholine) for the fluorescent labeling of the plasma membrane. It details the underlying principles, experimental protocols, and applications in cellular analysis and drug discovery.

Introduction

This compound is a fluorescent analog of sphingomyelin, a major lipid component of the mammalian plasma membrane.[1][2] The molecule consists of a sphingosine backbone, a phosphocholine headgroup, and a C6 acyl chain tagged with the nitrobenzoxadiazole (NBD) fluorophore.[3][4] This fluorescent tag allows for the visualization and tracking of sphingomyelin within cellular membranes. Its ability to incorporate into the plasma membrane makes it a valuable tool for studying membrane dynamics, lipid rafts, endocytosis, and for screening compounds that modulate these processes.[5][6][7]

Core Principles

The utility of this compound as a plasma membrane stain lies in its structural similarity to endogenous sphingomyelin. When introduced to living cells, it readily inserts into the outer leaflet of the plasma membrane. The NBD fluorophore exhibits green fluorescence with excitation and emission maxima around 466 nm and 536 nm, respectively, making it suitable for standard fluorescence microscopy and flow cytometry.[3]

Once incorporated, the fate of this compound can be monitored to study various cellular processes:

  • Plasma Membrane Dynamics: The lateral movement and distribution of the probe within the membrane provide insights into membrane fluidity and the organization of lipid microdomains, such as lipid rafts.[6][8]

  • Endocytosis: The internalization of this compound can be tracked to study endocytic pathways. Unlike some other NBD-labeled lipids, NBD-sphingomyelin is primarily internalized through endocytic vesicles.[9]

  • Sphingolipid Metabolism: The metabolism of this compound can be followed to investigate the activity of enzymes involved in sphingolipid signaling pathways, such as sphingomyelinases.[10][11]

Data Presentation

Quantitative Parameters for this compound Applications
ParameterTypical RangeApplicationNotes
Staining Concentration 1 - 10 µMPlasma Membrane StainingOptimal concentration may vary with cell type.
Incubation Time 10 - 60 minutesPlasma Membrane Staining & UptakeShorter times for surface staining, longer for uptake studies.
Incubation Temperature 4°C or 20°CSurface Labeling & Inhibition of EndocytosisLow temperatures are used to minimize internalization.
Incubation Temperature 37°CEndocytosis & Metabolism StudiesPhysiological temperature allows for active cellular processes.
Excitation Wavelength ~466 nmFluorescence Microscopy & Flow Cytometry
Emission Wavelength ~536 nmFluorescence Microscopy & Flow Cytometry
Sphingomyelin Content in Various Biological Samples
Sample TypeSphingomyelin ConcentrationMethod of Quantification
3T3-L1 Cells60.10 ± 0.24 pmol/µg proteinHPLC
Rat Aortic Smooth Muscle Cells62.69 ± 0.08 pmol/µg proteinHPLC
HT-29 Cells58.38 ± 0.37 pmol/µg proteinHPLC
Mouse Brain55.60 ± 0.43 pmol/µg proteinHPLC
Mouse Kidney43.75 ± 0.21 pmol/µg proteinHPLC
Mouse Liver22.26 ± 0.14 pmol/µg proteinHPLC
Mouse Plasma407.40 ± 0.31 µMHPLC

Data adapted from a study utilizing High-Performance Liquid Chromatography (HPLC) for sphingomyelin quantification.[2][11]

Experimental Protocols

Protocol 1: Live Cell Plasma Membrane Staining

This protocol is designed for the visualization of the plasma membrane in living cells with minimal internalization of the probe.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Live cell imaging medium

  • Adherent cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Prepare this compound-BSA Complex:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform/methanol).

    • Dry down the required amount of the stock solution under a stream of nitrogen.

    • Resuspend the lipid film in a BSA solution (e.g., 1 mg/mL in HBSS) to the desired final concentration (typically 5 µM). Vortex thoroughly to ensure complex formation.

  • Cell Preparation:

    • Grow cells to a desired confluency (e.g., 70-80%).

    • Wash the cells twice with pre-warmed HBSS.

  • Staining:

    • Incubate the cells with the this compound-BSA complex in HBSS for 30 minutes at 4°C. This low temperature minimizes endocytosis.

  • Washing:

    • Wash the cells three times with ice-cold HBSS to remove unbound probe.

  • Imaging:

    • Replace the buffer with pre-warmed live cell imaging medium.

    • Immediately visualize the cells using a fluorescence microscope with appropriate filter sets for NBD (Excitation: ~466 nm, Emission: ~536 nm).

Protocol 2: Endocytosis Assay

This protocol allows for the tracking of this compound internalization via endocytic pathways.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare this compound-BSA Complex: As described in Protocol 1.

  • Cell Preparation: As described in Protocol 1.

  • Staining and Internalization:

    • Incubate the cells with the this compound-BSA complex in HBSS for 30-60 minutes at 37°C to allow for endocytosis.

  • Back-Exchange (Optional):

    • To visualize only the internalized probe, remove the staining solution and incubate the cells with a solution of fatty acid-free BSA (e.g., 1-2% w/v) in HBSS for 30 minutes at 4°C. This step removes the this compound remaining in the outer leaflet of the plasma membrane.

  • Washing:

    • Wash the cells three times with ice-cold HBSS.

  • Imaging:

    • Replace the buffer with pre-warmed live cell imaging medium and visualize the cells by fluorescence microscopy. Internalized probe will appear as fluorescent puncta within the cytoplasm.

Mandatory Visualizations

Experimental Workflow for Plasma Membrane Staining

G Experimental Workflow for Plasma Membrane Staining prep_cells Prepare Cells in Culture incubate Incubate Cells with Probe (e.g., 30 min at 4°C) prep_cells->incubate prep_probe Prepare this compound-BSA Complex prep_probe->incubate wash Wash to Remove Unbound Probe incubate->wash image Image with Fluorescence Microscope wash->image

Caption: Workflow for live cell plasma membrane staining.

Sphingomyelin De Novo Biosynthesis Pathway

G Sphingomyelin De Novo Biosynthesis enzyme enzyme serine Serine + Palmitoyl-CoA keto 3-Ketosphinganine serine->keto SPT sphinganine Sphinganine (Dihydrosphingosine) keto->sphinganine KDSR dhcer Dihydroceramide sphinganine->dhcer CerS ceramide Ceramide dhcer->ceramide DES1 sm Sphingomyelin ceramide->sm SMS spt Serine Palmitoyltransferase (SPT) kdsr 3-Ketodihydrosphingosine Reductase cers (Dihydro)ceramide Synthase des1 Dihydroceramide Desaturase 1 sms Sphingomyelin Synthase

Caption: Key steps in the de novo synthesis of sphingomyelin.

Sphingomyelin Degradation and Signaling

G Sphingomyelin Degradation and Signaling Pathway enzyme enzyme signal signal sm Sphingomyelin ceramide Ceramide sm->ceramide SMase sphingosine Sphingosine ceramide->sphingosine CDase apoptosis Apoptosis ceramide->apoptosis s1p Sphingosine-1-Phosphate sphingosine->s1p SphK proliferation Cell Proliferation s1p->proliferation smase Sphingomyelinase (SMase) cdase Ceramidase sphk Sphingosine Kinase

Caption: The sphingomyelin degradation pathway and its role in signaling.

Applications in Drug Development

The use of this compound extends to drug discovery and development, particularly in high-throughput screening (HTS) assays.[12][13] Its fluorescent properties allow for the development of robust and scalable assays to identify compounds that modulate sphingolipid metabolism and trafficking.

High-Throughput Screening for Sphingomyelinase Inhibitors

Abnormalities in sphingomyelinase activity are linked to various diseases, making these enzymes attractive drug targets.[14] A high-throughput assay using this compound can be designed to screen for inhibitors of sphingomyelinase.

Assay Principle:

In the presence of sphingomyelinase, this compound is hydrolyzed to C6 NBD-ceramide and phosphocholine. The change in the fluorescent properties or the localization of the NBD fluorophore upon this conversion can be measured. For instance, the resulting C6 NBD-ceramide may have different membrane partitioning properties that can be detected by high-content imaging systems.

Investigating Drug Effects on Lipid Rafts and Endocytosis

Many drugs exert their effects by altering the properties of the plasma membrane. This compound can be used to screen for compounds that disrupt lipid raft integrity or modulate endocytic pathways. High-content screening platforms can quantify changes in the distribution and internalization of the fluorescent probe in response to compound treatment.

Conclusion

This compound is a versatile and powerful tool for researchers and drug development professionals. Its ability to faithfully mimic the behavior of endogenous sphingomyelin allows for detailed investigations into plasma membrane biology, sphingolipid metabolism, and related signaling pathways. The protocols and principles outlined in this guide provide a solid foundation for the effective application of this fluorescent probe in a variety of experimental contexts, from basic cell biology to high-throughput drug discovery.

References

Methodological & Application

Application Notes: Labeling Live Cells with C6 NBD Sphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on the use of C6-NBD Sphingomyelin for labeling and visualizing sphingolipid dynamics in live cells.

Introduction

C6-NBD Sphingomyelin (6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosyl phosphocholine) is a fluorescent analog of sphingomyelin, a major component of mammalian cell membranes.[1][2] This probe is instrumental in studying sphingolipid metabolism, trafficking, and localization within living cells.[2] Sphingolipids are not only structural components of the plasma membrane but are also involved in crucial cellular processes like signal transduction.[1][3] C6-NBD-SM allows for the visualization of endocytic pathways and the dynamics of lipid domains, such as lipid rafts.[4][5] The NBD fluorophore provides a strong fluorescent signal, making it suitable for fluorescence microscopy.[4]

Quantitative Data Summary

The following table summarizes the key spectral properties and experimental parameters for C6-NBD Sphingomyelin.

ParameterValueReference
Full Chemical Name 6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosyl phosphocholine[2]
CAS Number 94885-04-8[2]
Excitation Maximum 466 nm[2][6]
Emission Maximum 536 nm[2][6]
Molecular Weight 740.88 g/mol [6]
Recommended Staining Concentration 5 µM[4]
Typical Incubation Time 30 - 60 minutes[4][7]
Probe Localization Plasma membrane, endocytic vesicles[2][7]

Experimental Protocols

Preparation of C6-NBD-Sphingomyelin-BSA Complex

For effective delivery to live cells, it is recommended to complex the lipophilic C6-NBD-SM with bovine serum albumin (BSA).[4] This enhances its solubility in aqueous media and facilitates its incorporation into the plasma membrane.

Materials:

  • C6-NBD-Sphingomyelin (solid form)

  • Chloroform:Ethanol (19:1 v/v)

  • Absolute Ethanol

  • Defatted BSA (fatty acid-free)

  • Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

  • Glass test tubes

  • Nitrogen gas source

  • Vacuum desiccator

  • Vortex mixer

Procedure:

  • Prepare a 1 mM Stock Solution: Dissolve the solid C6-NBD-SM in a chloroform:ethanol (19:1 v/v) mixture to a final concentration of 1 mM.[4] Store this stock solution at -20°C, protected from light.[4]

  • Dry the Lipid: Dispense 50 µL of the 1 mM stock solution into a small glass test tube.[4] Evaporate the solvent under a gentle stream of nitrogen gas, followed by drying under a vacuum for at least one hour to remove any residual solvent.[4]

  • Redissolve in Ethanol: Redissolve the dried lipid film in 200 µL of absolute ethanol.[4]

  • Prepare BSA Solution: In a 50 mL plastic centrifuge tube, dissolve 3.4 mg of defatted BSA in 10 mL of serum-free HBSS/HEPES.[4]

  • Form the Complex: While vigorously vortexing the BSA solution, inject the 200 µL of the ethanol-dissolved C6-NBD-SM.[4]

  • Final Concentration and Storage: This procedure results in a solution containing approximately 5 µM C6-NBD-SM complexed with 5 µM BSA.[4] This working solution can be stored in a plastic tube at -20°C.[4]

Live Cell Labeling Protocol

This protocol is designed for labeling adherent cells grown on glass coverslips or in glass-bottom dishes suitable for microscopy.

Materials:

  • Cells cultured on glass coverslips or imaging dishes

  • C6-NBD-SM-BSA complex (5 µM working solution)

  • Fresh, serum-free culture medium

  • Ice bath

Procedure:

  • Cell Preparation: Grow cells to the desired confluency (typically 50-70%) on a suitable imaging surface.

  • Wash Cells: Aspirate the culture medium and gently wash the cells twice with ice-cold, serum-free medium or HBSS/HEPES.

  • Labeling Incubation: Place the cells on an ice bath (4°C). Add the pre-chilled 5 µM C6-NBD-SM-BSA complex to the cells and incubate for 30 minutes at 4°C.[4] This initial low-temperature incubation allows the lipid to insert into the outer leaflet of the plasma membrane while minimizing endocytosis.[8]

  • Wash Off Unbound Probe: After incubation, aspirate the labeling solution and wash the cells three times with ice-cold, serum-free medium to remove any unbound probe.[4]

  • Initiate Internalization: Add fresh, pre-warmed (37°C) complete culture medium to the cells and transfer them to a 37°C incubator with 5% CO2 for 30-60 minutes.[4][7] This step allows for the temperature-dependent internalization of the labeled sphingomyelin.[8]

  • Final Wash: Wash the cells once with fresh medium. The cells are now ready for imaging.

Back-Exchange Protocol (Optional)

To specifically visualize the internalized pool of C6-NBD-SM, a "back-exchange" procedure can be performed to remove the fluorescent lipid remaining in the outer leaflet of the plasma membrane.[7]

Materials:

  • Labeled cells (after step 5 of the Live Cell Labeling Protocol)

  • Back-exchange medium: Serum-free medium containing 5% (w/v) defatted BSA.[9]

Procedure:

  • Prepare Cells: After the 37°C internalization step, place the cells back on ice.

  • Perform Back-Exchange: Wash the cells twice with the pre-chilled back-exchange medium.[9] The incubation time may need to be optimized depending on the cell type but is typically performed for 1-2 minutes.[9]

  • Wash: Wash the cells three times with ice-cold, serum-free medium to remove the BSA.

  • Image: The remaining fluorescence will correspond to the C6-NBD-SM that has been internalized into endocytic compartments.[7]

Fluorescence Microscopy and Imaging

Equipment:

  • Fluorescence microscope (confocal or widefield) equipped for live-cell imaging (with temperature and CO2 control).

  • Filter set suitable for NBD (Excitation: ~460-480 nm, Emission: ~520-550 nm).

Procedure:

  • Mount the Sample: Place the dish or coverslip onto the microscope stage. If long-term imaging is required, use an appropriate live-cell imaging solution and a stage-top incubator.[10]

  • Locate Cells: Use brightfield or phase-contrast microscopy to locate and focus on the cells.

  • Acquire Images: Switch to the fluorescence channel. Use the lowest possible excitation light intensity and shortest exposure time to minimize phototoxicity and photobleaching, especially for time-lapse experiments.[10]

  • Data Analysis: The resulting images will show the localization of C6-NBD-SM. Plasma membrane staining will be evident, and with sufficient internalization time, fluorescent puncta corresponding to endosomes and other intracellular vesicles will appear.[7]

Diagrams of Pathways and Workflows

Sphingomyelin_Metabolism Sphingomyelin to Ceramide Signaling Pathway cluster_PM Plasma Membrane cluster_Signaling Downstream Signaling SM Sphingomyelin (SM) SMase Sphingomyelinase (SMase) SM->SMase Cer Ceramide Cer->P Apoptosis Apoptosis Prolif Cell Proliferation Senescence Senescence P->Apoptosis P->Prolif P->Senescence SMase->Cer Hydrolysis

Caption: Sphingomyelin is hydrolyzed by sphingomyelinase to produce ceramide, a key lipid second messenger.[5]

Live_Cell_Labeling_Workflow Experimental Workflow for C6-NBD-SM Labeling A 1. Prepare C6-NBD-SM-BSA Complex C 3. Label Cells with Probe (30 min @ 4°C) A->C B 2. Culture Cells on Imaging Dish B->C D 4. Wash to Remove Unbound Probe C->D E 5. Incubate for Internalization (30-60 min @ 37°C) D->E F 6. (Optional) Back-Exchange with BSA to Remove PM Signal E->F visualize internal pool G 7. Image with Fluorescence Microscopy E->G F->G

Caption: A step-by-step workflow for labeling live cells with C6-NBD Sphingomyelin.

References

Application Notes and Protocols for C6 NBD Sphingomyelin Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended settings for the use of C6 NBD Sphingomyelin in fluorescence microscopy. This fluorescent analog of sphingomyelin is a valuable tool for investigating lipid trafficking, membrane dynamics, and the intricate sphingomyelin signaling pathway in live and fixed cells.

Introduction to this compound

This compound (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosylphosphorylcholine) is a fluorescently labeled sphingolipid that serves as an excellent probe for visualizing the distribution and metabolism of sphingomyelin within cellular membranes. The nitrobenzoxadiazole (NBD) fluorophore attached to the short-chain (C6) acyl chain allows for the direct observation of its incorporation and transport through cellular compartments via fluorescence microscopy. Its utility extends to studying the enzymatic activity of sphingomyelinases and the downstream signaling events initiated by ceramide production.

Photophysical Properties

Understanding the photophysical properties of this compound is critical for optimizing fluorescence microscopy settings and ensuring high-quality image acquisition.

PropertyValueReference
Excitation Maximum (λex)~466 nm (in Methanol)[1]
Emission Maximum (λem)~536 nm (in Methanol)[1]
Recommended Filter SetFITC/GFP[2][3][4]
Extinction Coefficient (ε)~19,500 - 22,000 M⁻¹cm⁻¹[2][5]
Quantum Yield (Φ)~0.1[2]
Molecular Weight740.87 g/mol [6][7][8]
AppearanceDark solid
SolubilityChloroform, DMSO, Ethanol[9]

Experimental Protocols

Preparation of this compound-BSA Complex

For efficient delivery into live cells, this compound should be complexed with fatty acid-free Bovine Serum Albumin (BSA).

Materials:

  • This compound

  • Chloroform or Ethanol

  • Fatty acid-free BSA

  • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Nitrogen gas source

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Prepare a 1 mM stock solution of this compound in chloroform or ethanol.

  • In a glass tube, dispense the desired amount of the stock solution.

  • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. For complete removal of the solvent, place the tube under a vacuum for at least 1 hour.

  • Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS or HBSS.

  • Add the BSA solution to the lipid film to achieve the desired final concentration of the this compound-BSA complex (typically 100 µM).

  • Vortex the mixture vigorously to facilitate the formation of the complex. Occasional warming to 37°C and sonication can aid in dissolution.

  • The resulting this compound-BSA complex can be stored at -20°C for future use.

Live-Cell Imaging Protocol

This protocol outlines the steps for labeling live cells with the this compound-BSA complex to visualize its trafficking.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • This compound-BSA complex (prepared as in 3.1)

  • Serum-free cell culture medium

  • Live-cell imaging buffer (e.g., HBSS with calcium and magnesium)

  • Fluorescence microscope equipped with a suitable filter set (e.g., FITC/GFP) and environmental chamber (37°C, 5% CO₂)

Protocol:

  • Grow cells to the desired confluency (typically 70-80%) on a suitable imaging dish.

  • On the day of the experiment, remove the growth medium and wash the cells once with serum-free medium.

  • Prepare the labeling solution by diluting the this compound-BSA complex in serum-free medium to a final concentration of 2-5 µM.

  • Incubate the cells with the labeling solution at 37°C for 15-30 minutes. The optimal incubation time may vary depending on the cell type and experimental goals.

  • To visualize internalization, wash the cells twice with ice-cold live-cell imaging buffer to remove the externally bound probe.

  • For experiments focusing on plasma membrane dynamics, imaging can be performed immediately after a brief wash with room temperature imaging buffer.

  • Mount the dish on the microscope stage within the environmental chamber.

  • Acquire images using a FITC/GFP filter set. Minimize phototoxicity by using the lowest possible excitation light intensity and exposure times.

Fixed-Cell Staining Protocol

This protocol is for visualizing the localization of this compound in fixed cells.

Materials:

  • Cells cultured on coverslips

  • This compound-BSA complex (prepared as in 3.1)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with an antifade reagent

  • Fluorescence microscope with a suitable filter set (e.g., FITC/GFP)

Protocol:

  • Label live cells with the this compound-BSA complex as described in the live-cell imaging protocol (steps 1-4).

  • After incubation, wash the cells twice with PBS.

  • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS to remove the fixative.

  • (Optional) Permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS for 5-10 minutes if co-staining with intracellular antibodies is desired. Wash three times with PBS after permeabilization.

  • (Optional) Perform any additional staining (e.g., nuclear counterstain like DAPI).

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the slides using a fluorescence microscope with a FITC/GFP filter set.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates a typical workflow for a fluorescence microscopy experiment using this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_lipid Prepare this compound Stock complex Form this compound-BSA Complex prep_lipid->complex prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->complex labeling Label Cells with Complex complex->labeling cell_culture Culture Cells on Imaging Dish cell_culture->labeling wash Wash to Remove Unbound Probe labeling->wash imaging Acquire Images wash->imaging image_proc Image Processing imaging->image_proc quant Quantification (e.g., Intensity, Colocalization) image_proc->quant interp Data Interpretation quant->interp

Caption: Experimental workflow for this compound fluorescence microscopy.

Sphingomyelin Signaling Pathway

This compound can be metabolized by sphingomyelinases to produce C6 NBD Ceramide, a key second messenger. Visualizing the localization and dynamics of the fluorescent probe can provide insights into this signaling cascade.

G sphingomyelin Sphingomyelin (at Plasma Membrane) ceramide Ceramide sphingomyelin->ceramide Sphingomyelinase (SMase) sphingosine Sphingosine ceramide->sphingosine Ceramidase apoptosis Apoptosis ceramide->apoptosis s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase (SphK) proliferation Cell Proliferation & Survival s1p->proliferation

Caption: Simplified sphingomyelin signaling pathway.

Troubleshooting and Considerations

  • Low Fluorescence Signal: Increase the concentration of the this compound-BSA complex or the incubation time. Ensure that the filter set is appropriate for NBD fluorescence.

  • High Background: Ensure thorough washing after labeling to remove unbound probe. Use serum-free medium during labeling as serum components can bind to the fluorescent lipid.

  • Phototoxicity: Use the lowest possible excitation intensity and exposure time. For live-cell imaging, consider using a spinning disk confocal or other gentle imaging modality.

  • Probe Metabolism: Be aware that this compound can be metabolized to other fluorescent lipids, such as C6 NBD Ceramide, which may have different subcellular localizations. Time-course experiments can help to track these metabolic conversions.

  • Probe Localization: The short C6 acyl chain may influence the partitioning of the probe within membrane microdomains compared to its long-chain endogenous counterparts. Interpret results with this in mind.

References

Application Note: HPLC Analysis of C6-NBD-Sphingomyelin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sphingomyelin is a critical sphingolipid component of mammalian cell membranes, playing significant roles in membrane structure and signal transduction.[1][2] The metabolism of sphingomyelin generates several bioactive lipid second messengers, most notably ceramide, which is involved in cellular processes such as apoptosis, cell proliferation, and differentiation.[1][3][4] The "sphingomyelin pathway" is a key signaling cascade initiated by the hydrolysis of sphingomyelin by sphingomyelinases (SMases) to produce ceramide.[3]

To study the dynamics of sphingomyelin metabolism, fluorescently labeled analogs are widely used. N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosylphosphorylcholine (C6-NBD-Sphingomyelin) is a fluorescent, short-chain analog that serves as a substrate for metabolic enzymes and allows for the sensitive detection of its downstream metabolites.[5] This application note provides a detailed protocol for the analysis of C6-NBD-Sphingomyelin and its primary metabolite, C6-NBD-Ceramide, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Principle of the Method The method involves the incubation of live cells with C6-NBD-Sphingomyelin, which is metabolized by cellular enzymes. Following incubation, total lipids are extracted from the cells. The extracted lipids are then separated using reverse-phase HPLC. The separation is based on the differential partitioning of the lipid species between the nonpolar stationary phase (e.g., C8 or C18) and the polar mobile phase. The fluorescent NBD moiety allows for highly sensitive detection and quantification of the parent lipid and its metabolites as they elute from the column. The excitation and emission wavelengths for the NBD fluorophore are approximately 466 nm and 536 nm, respectively.[6]

Metabolic Pathway and Experimental Workflow

The metabolic conversion of C6-NBD-Sphingomyelin is a key part of cellular signaling. The diagrams below illustrate the primary metabolic pathway and the general experimental workflow for its analysis.

Metabolic Pathway of C6-NBD-Sphingomyelin cluster_pathway Metabolic Pathway SM C6-NBD-Sphingomyelin SMase Sphingomyelinase (SMase) SM->SMase Cer C6-NBD-Ceramide CDase Ceramidase Cer->CDase Sph C6-NBD-Sphingosine SphK Sphingosine Kinase (SphK) Sph->SphK S1P C6-NBD-Sphingosine-1-Phosphate SMase->Cer + H₂O - Phosphocholine CDase->Sph + H₂O - Fatty Acid SphK->S1P + ATP

Metabolic Pathway of C6-NBD-Sphingomyelin.

Experimental Workflow start Cell Culture and Treatment with C6-NBD-Sphingomyelin extraction Total Lipid Extraction (e.g., Folch or Bligh-Dyer method) start->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution hplc Reverse-Phase HPLC Separation reconstitution->hplc detection Fluorescence Detection (Ex: ~466 nm, Em: ~536 nm) hplc->detection analysis Chromatogram Analysis and Quantification detection->analysis

General experimental workflow for HPLC analysis.

Detailed Experimental Protocol

This protocol is adapted from methodologies used for analyzing fluorescent ceramide analogs and can be optimized for specific cell types and experimental goals.[7][8]

1. Materials and Reagents

  • C6-NBD-Sphingomyelin (Store at -20°C, protect from light)

  • C6-NBD-Ceramide (for use as an analytical standard)

  • Cell culture medium (e.g., DMEM, RPMI)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Water (HPLC grade)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Trypsin-EDTA

2. Cell Culture and Labeling

  • Seed cells in appropriate culture dishes (e.g., 60 mm dishes) and grow to desired confluency (typically 70-80%).

  • Prepare a C6-NBD-Sphingomyelin/BSA complex. A common method is to complex the lipid with BSA to enhance its delivery to cells.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add fresh medium containing the C6-NBD-Sphingomyelin/BSA complex to the cells. The final concentration and incubation time must be optimized (e.g., 1-5 µM for 1-4 hours at 37°C).

  • Incubate the cells in a humidified incubator at 37°C with 5% CO₂, protected from light.

3. Total Lipid Extraction (Bligh-Dyer Method)

  • After incubation, place the culture dish on ice and aspirate the labeling medium.

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells into 1 mL of ice-cold PBS and transfer to a glass tube.

  • Add 3.75 mL of chloroform:methanol (1:2, v/v) to the cell suspension. Vortex thoroughly for 1 minute to create a single-phase mixture.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of water and vortex for 1 minute. This will induce phase separation.

  • Centrifuge the mixture at 2000 x g for 10 minutes to pellet cell debris and separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Store the dried lipid film at -20°C until HPLC analysis.

4. HPLC Analysis

  • Reconstitution: Just before analysis, reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol/water).

  • Injection: Inject a defined volume (e.g., 20 µL) onto the HPLC system.

  • Instrumentation and Conditions: The following tables provide examples of HPLC conditions that can be used as a starting point.

Data Presentation: HPLC Parameters and Metabolite Retention

Quantitative data from HPLC analysis is crucial for interpretation. The tables below summarize typical HPLC conditions and expected retention times for C6-NBD-sphingolipids.

Table 1: Example HPLC System and Conditions This table provides a set of conditions adapted from a method for separating C6-NBD-Ceramide and its metabolites, which is applicable for C6-NBD-Sphingomyelin analysis.[7]

ParameterSpecification
HPLC System A standard HPLC system with a fluorescence detector
Column C8 Reverse-Phase Column (e.g., Spectra 3 µm C8SR, 0.3 mm × 150 mm)
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Elution Linear gradient from 80% B to 100% B over 20 min, hold at 100% B for 10 min
Flow Rate ~5 µL/min (for microbore column) or ~0.5-1.0 mL/min (for standard bore)
Fluorescence Detector Excitation: 466 nm, Emission: 536 nm
Column Temperature 30°C

Table 2: Typical Retention Times of C6-NBD-Sphingolipids Retention times are highly dependent on the specific column, gradient, and flow rate used. In reverse-phase chromatography, more polar lipids elute earlier. Therefore, C6-NBD-Sphingomyelin is expected to elute before the less polar C6-NBD-Ceramide. The retention times below are illustrative and based on published chromatograms for similar compounds.[9]

CompoundExpected Retention Time (min)Polarity
C6-NBD-Sphingomyelin~3.0 - 4.0High
C6-NBD-Glucosylceramide~3.9Medium
C6-NBD-Ceramide~5.0 - 6.0Low

Note: Absolute retention times will vary. It is essential to run authentic standards for C6-NBD-Sphingomyelin and C6-NBD-Ceramide to confirm peak identity.

Data Analysis and Quantification

  • Peak Identification: Identify the peaks in the sample chromatogram by comparing their retention times to those of the pure analytical standards.

  • Quantification: Create a standard curve by injecting known amounts of each standard (C6-NBD-Sphingomyelin and C6-NBD-Ceramide) and plotting the peak area against the concentration.

  • Calculate the amount of each lipid in the sample by interpolating its peak area on the standard curve.

  • Normalize the results to the amount of protein or cell number in the original sample to allow for comparison between different conditions. The conversion of C6-NBD-Sphingomyelin to its metabolites can be expressed as a percentage of the total fluorescence recovered.

References

Application Notes: Tracking Endocytosis Pathways with C6 NBD Sphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(6-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)-sphingosylphosphorylcholine (C6 NBD Sphingomyelin or C6-NBD-SM) is a fluorescently labeled, short-chain sphingomyelin analog widely utilized to study the endocytic trafficking of lipids. Its unique properties, including the ability to be inserted into the plasma membrane at low temperatures and its subsequent internalization upon warming, make it a powerful tool for visualizing and quantifying the movement of sphingomyelin through various endocytic pathways. These pathways include recycling back to the plasma membrane, transport to the Golgi apparatus, and delivery to lysosomes for degradation.[1][2] The short acyl chain of C6-NBD-SM influences its trafficking, favoring recycling pathways.[1][2]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of C6-NBD-SM to track endocytosis.

Key Applications:

  • Visualization of Endocytic Pathways: C6-NBD-SM allows for the direct observation of sphingomyelin internalization and its subsequent transport to various intracellular organelles using fluorescence microscopy.

  • Quantification of Endocytosis and Recycling: Through techniques such as back-exchange and fluorescence quantification, the rates of internalization and recycling of sphingomyelin can be determined.

  • Study of Lipid Sorting: By comparing the trafficking of C6-NBD-SM with other fluorescent lipid analogs, researchers can investigate the mechanisms of lipid sorting within the endosomal system.[3]

  • Investigation of Drug Effects on Endocytosis: C6-NBD-SM can be used as a tool to screen and characterize the effects of pharmacological agents on lipid trafficking pathways.

Data Presentation

Table 1: Quantitative Analysis of C6-NBD-SM Endocytosis and Recycling

ParameterCell TypeConditionValueReference
Recycling Efficiency CHO-K1 FibroblastsStandard>95%[4]
Internalization Half-time Human Fibroblasts37°C~10 min[5]
Recycling Half-time CHO-K1 Fibroblasts37°C10-12 min[4]
Plasma Membrane Localization (at 7°C) Human Fibroblasts30 min incubation>90% removable by back-exchange[5]

Experimental Protocols

Protocol 1: Labeling of Plasma Membrane with C6-NBD-SM and Visualization of Endocytosis

This protocol describes the basic procedure for labeling the plasma membrane of cultured cells with C6-NBD-SM and inducing its endocytosis for visualization by fluorescence microscopy.

Materials:

  • C6-NBD-SM (e.g., Avanti Polar Lipids, catalog number: 810218)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS)

  • Culture medium appropriate for the cells being used

  • Coverslips

  • Cultured mammalian cells (e.g., fibroblasts, HeLa cells)

  • Fluorescence microscope with appropriate filter sets for NBD (Excitation ~460 nm, Emission ~535 nm)

Procedure:

  • Cell Preparation: Seed cells on coverslips in a petri dish and grow to the desired confluency (typically 60-80%).

  • Preparation of C6-NBD-SM/BSA Complex:

    • Prepare a stock solution of C6-NBD-SM in chloroform or ethanol.

    • In a glass tube, evaporate a known amount of the C6-NBD-SM stock solution to dryness under a stream of nitrogen gas.

    • Resuspend the dried lipid in ethanol.

    • Add the ethanolic solution to a solution of fatty acid-free BSA in PBS with vortexing to form a 1:1 molar complex. A typical final concentration for the complex is 100 µM.[6] Store at -20°C in the dark.

  • Labeling of Cells:

    • Wash the cells twice with ice-cold PBS.

    • Incubate the cells with the C6-NBD-SM/BSA complex (typically diluted to a final concentration of 1-5 µM in serum-free medium) for 30 minutes at 4-7°C.[5][7] This temperature allows the lipid to insert into the outer leaflet of the plasma membrane while inhibiting endocytosis.

  • Induction of Endocytosis:

    • Wash the cells three times with ice-cold PBS to remove unbound C6-NBD-SM.

    • Add pre-warmed (37°C) complete culture medium to the cells.

    • Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes) to allow for internalization of the fluorescent lipid.

  • Visualization:

    • At each time point, wash the cells with ice-cold PBS.

    • Mount the coverslips on a slide with a drop of mounting medium.

    • Visualize the cells using a fluorescence microscope. At early time points, fluorescence will be primarily at the plasma membrane and in early endosomes. At later time points, fluorescence may be observed in perinuclear recycling endosomes and the Golgi apparatus.[5]

Protocol 2: Quantification of C6-NBD-SM Recycling using a Back-Exchange Assay

This protocol allows for the quantification of the amount of C6-NBD-SM that is recycled back to the plasma membrane after internalization.

Materials:

  • Cells labeled with C6-NBD-SM and incubated at 37°C (from Protocol 1)

  • Back-exchange medium: Serum-free medium containing 1% (w/v) fatty acid-free BSA.

  • Fluorometer or fluorescence plate reader

Procedure:

  • Internalization of C6-NBD-SM: Follow steps 1-4 of Protocol 1 to allow for internalization of C6-NBD-SM for a desired period (e.g., 30 minutes).

  • Removal of Plasma Membrane C6-NBD-SM:

    • After the 37°C incubation, place the cells on ice and wash them three times with ice-cold PBS.

    • Incubate the cells with ice-cold back-exchange medium for 30 minutes at 4°C. This step removes the C6-NBD-SM that is in the outer leaflet of the plasma membrane.

    • Wash the cells three times with ice-cold PBS. At this point, the remaining fluorescence represents the internalized pool of C6-NBD-SM.

  • Initiation of Recycling:

    • Add pre-warmed (37°C) complete culture medium to the cells and incubate at 37°C for various chase periods (e.g., 0, 15, 30, 60 minutes). During this time, internalized C6-NBD-SM will be recycled back to the plasma membrane.

  • Quantification of Recycled C6-NBD-SM:

    • At the end of each chase period, place the cells on ice and wash them three times with ice-cold PBS.

    • Incubate the cells with ice-cold back-exchange medium for 30 minutes at 4°C to remove the recycled C6-NBD-SM from the plasma membrane.

    • Collect the back-exchange medium.

    • Lyse the cells with a suitable lysis buffer.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the collected back-exchange medium (representing the recycled C6-NBD-SM) and the cell lysate (representing the C6-NBD-SM that was not recycled).

    • Calculate the percentage of recycled C6-NBD-SM at each time point:

      • % Recycled = [Fluorescence(back-exchange medium) / (Fluorescence(back-exchange medium) + Fluorescence(cell lysate))] * 100

Visualizations

Endocytosis_Pathway_of_C6_NBD_Sphingomyelin cluster_0 Extracellular Space cluster_1 Cell C6_NBD_SM This compound Plasma_Membrane Plasma Membrane C6_NBD_SM->Plasma_Membrane Insertion (4°C) Early_Endosome Early Endosome Plasma_Membrane->Early_Endosome Endocytosis (37°C) (Clathrin & Caveolin-mediated) Early_Endosome->Plasma_Membrane Direct Recycling Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Sorting Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Recycling_Endosome->Plasma_Membrane Fast Recycling Golgi Golgi Apparatus Recycling_Endosome->Golgi Retrograde Transport Lysosome Lysosome Late_Endosome->Lysosome Fusion

Caption: General endocytic trafficking pathways of this compound.

Experimental_Workflow_for_C6_NBD_SM_Recycling_Assay cluster_0 Step 1: Labeling cluster_1 Step 2: Internalization cluster_2 Step 3: Isolate Internalized Pool cluster_3 Step 4: Recycling cluster_4 Step 5: Quantification A Incubate cells with C6-NBD-SM at 4°C B Wash unbound probe A->B C Incubate at 37°C to allow endocytosis B->C D Wash and perform back-exchange at 4°C to remove PM probe C->D E Incubate at 37°C for various 'chase' time points D->E F Perform second back-exchange at 4°C to collect recycled probe E->F G Lyse cells to collect non-recycled probe F->G H Measure fluorescence of back-exchange medium and cell lysate G->H

Caption: Workflow for quantifying C6-NBD-SM recycling.

Discussion of Endocytic Pathways

C6-NBD-SM is internalized through multiple endocytic pathways. The contribution of each pathway can vary depending on the cell type and experimental conditions.

  • Clathrin-Mediated Endocytosis: This is a major pathway for the internalization of many receptors and lipids.[8][9] Studies have shown that a portion of C6-NBD-SM is internalized via clathrin-coated pits.[10]

  • Caveolin-Mediated Endocytosis: Caveolae are flask-shaped invaginations of the plasma membrane that are rich in cholesterol and sphingolipids.[11][12] The internalization of some fluorescent sphingolipid analogs has been shown to be dependent on caveolin-1.[10][13]

  • Clathrin- and Caveolin-Independent Endocytosis: Other, less characterized pathways also exist and may contribute to the uptake of C6-NBD-SM.[14]

Once internalized, C6-NBD-SM is primarily sorted to the endocytic recycling compartment, from which it is efficiently returned to the plasma membrane.[1][2] A smaller fraction is transported to late endosomes and lysosomes for degradation.[1][2] Transport to the Golgi apparatus has also been observed.[2][3] The short acyl chain of C6-NBD-SM is thought to favor its inclusion in recycling vesicles.[1][2]

References

Application Notes and Protocols: C6 NBD Sphingomyelin Co-localization with Lysosomal Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingomyelin is a critical component of plasma membranes and plays a significant role in various cellular processes, including signal transduction and membrane trafficking. The fluorescently labeled analog, C6 NBD Sphingomyelin (6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosyl phosphocholine), serves as a valuable tool for investigating the intracellular trafficking of sphingomyelin. This molecule can be incorporated into the plasma membrane of living cells and its subsequent journey through endocytic pathways can be visualized using fluorescence microscopy. A key aspect of this trafficking is the delivery of sphingomyelin to lysosomes for degradation. This document provides detailed protocols for studying the co-localization of this compound with lysosomal markers, offering insights into the dynamics of sphingolipid metabolism and transport.

Principle of the Assay

The assay is based on the introduction of a fluorescent sphingomyelin analog, this compound, to cultured cells. This lipid incorporates into the outer leaflet of the plasma membrane. Through endocytosis, a portion of the this compound is internalized and trafficked through the endo-lysosomal pathway. To specifically identify the lysosomes, a secondary fluorescent marker is used. This can be a dye that accumulates in acidic organelles, such as LysoTracker, or an antibody against a lysosomal membrane protein, like Lysosomal-Associated Membrane Protein 1 (LAMP1). Co-localization of the green fluorescence from this compound with the red fluorescence of the lysosomal marker is then assessed using fluorescence microscopy, typically confocal microscopy, to determine the extent of sphingomyelin delivery to the lysosomes.

Materials and Reagents

  • This compound (NBD C6-SM) : Soluble in chloroform or DMSO.

  • Lysosomal Markers :

    • LysoTracker Red DND-99

    • Primary antibody: Rabbit anti-LAMP1

    • Secondary antibody: Alexa Fluor 594-conjugated goat anti-rabbit IgG

  • Cell Culture :

    • Mammalian cell line of choice (e.g., HeLa, fibroblasts)

    • Complete cell culture medium

    • Phosphate-Buffered Saline (PBS)

    • Fetal Bovine Serum (FBS)

    • Glass-bottom dishes or coverslips suitable for microscopy

  • Fixation and Permeabilization (for immunofluorescence) :

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 or 0.5% Saponin in PBS

  • Mounting Medium : Antifade mounting medium with DAPI.

Experimental Protocols

Protocol 1: Live-Cell Imaging with this compound and LysoTracker Red

This protocol is suitable for observing the dynamic trafficking of this compound to lysosomes in real-time.

  • Cell Seeding : Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • This compound Labeling :

    • Prepare a 5 µM working solution of this compound complexed with BSA in your cell culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Incubate the cells with the this compound working solution for 30 minutes at 4°C to allow for insertion into the plasma membrane while minimizing endocytosis.

    • Wash the cells twice with ice-cold PBS to remove excess probe.

  • Chase Period :

    • Add pre-warmed complete culture medium to the cells.

    • Incubate at 37°C for a desired chase period (e.g., 30, 60, or 120 minutes) to allow for internalization and trafficking of the this compound.

  • LysoTracker Staining :

    • During the last 30 minutes of the chase period, add LysoTracker Red to the culture medium at a final concentration of 50-75 nM.

  • Imaging :

    • Wash the cells once with pre-warmed PBS.

    • Add fresh, pre-warmed culture medium without phenol red for imaging.

    • Immediately image the cells using a confocal microscope.

      • Excitation/Emission for C6 NBD-SM : ~466/536 nm

      • Excitation/Emission for LysoTracker Red : ~577/590 nm

Protocol 2: Fixed-Cell Imaging with this compound and Anti-LAMP1 Immunofluorescence

This protocol provides a more stable signal and allows for high-resolution imaging of the co-localization.

  • Cell Seeding and this compound Labeling and Chase : Follow steps 1-3 from Protocol 1.

  • Fixation :

    • After the chase period, wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking :

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating the cells in PBS containing 1% BSA and 0.1% Tween-20 for 1 hour at room temperature.

  • Antibody Incubation :

    • Incubate the cells with the primary antibody (e.g., rabbit anti-LAMP1) diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Mounting and Imaging :

    • Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI.

    • Image the cells using a confocal microscope.

      • Excitation/Emission for C6 NBD-SM : ~466/536 nm

      • Excitation/Emission for Alexa Fluor 594 : ~590/617 nm

      • Excitation/Emission for DAPI : ~358/461 nm

Data Presentation

Quantitative analysis of co-localization can be performed using image analysis software (e.g., ImageJ with the JaCoP plugin, or Imaris). The Pearson's Correlation Coefficient (PCC) and Mander's Overlap Coefficient (MOC) are commonly used metrics.

Cell TypeTreatmentChase Time (min)Pearson's Correlation Coefficient (PCC)Mander's Overlap Coefficient (M1)¹Mander's Overlap Coefficient (M2)²
Wild-Type FibroblastsControl300.35 ± 0.050.28 ± 0.040.45 ± 0.06
Wild-Type FibroblastsControl600.62 ± 0.070.55 ± 0.060.70 ± 0.08
Wild-Type FibroblastsControl1200.78 ± 0.060.72 ± 0.050.85 ± 0.07
Niemann-Pick Type A FibroblastsDisease Model1200.89 ± 0.040.85 ± 0.030.92 ± 0.03

¹ M1 represents the fraction of this compound signal that co-localizes with the lysosomal marker. ² M2 represents the fraction of the lysosomal marker signal that co-localizes with this compound. Data are presented as mean ± standard deviation and are illustrative.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Cell Preparation cluster_labeling C6 NBD-SM Labeling cluster_trafficking Internalization and Trafficking cluster_lysosome_staining Lysosome Staining cluster_imaging Imaging and Analysis seed_cells Seed Cells on Glass-bottom Dish label_sm Incubate with C6 NBD-SM at 4°C for 30 min seed_cells->label_sm wash1 Wash with ice-cold PBS label_sm->wash1 chase Incubate at 37°C (Chase Period) wash1->chase stain_live Add LysoTracker Red (Live-cell) chase->stain_live fix_perm Fix and Permeabilize (Fixed-cell) chase->fix_perm microscopy Confocal Microscopy stain_live->microscopy stain_fixed Incubate with anti-LAMP1 and secondary antibody fix_perm->stain_fixed stain_fixed->microscopy analysis Co-localization Analysis (PCC, MOC) microscopy->analysis

Caption: Experimental workflow for this compound and lysosomal marker co-localization.

Sphingomyelin Trafficking Pathway

G cluster_pm Plasma Membrane cluster_endocytosis Endocytosis cluster_sorting Endosomal Sorting cluster_destination Final Destination pm C6 NBD-SM early_endo Early Endosome pm->early_endo Internalization late_endo Late Endosome / MVB early_endo->late_endo recycling_endo Recycling Endosome early_endo->recycling_endo lysosome Lysosome (Degradation) late_endo->lysosome pm_recycle Plasma Membrane (Recycling) recycling_endo->pm_recycle

Caption: Intracellular trafficking pathways of internalized this compound.

Troubleshooting and Considerations

  • Low this compound Signal : Ensure that the this compound is properly complexed with BSA for efficient delivery to the cells. Check the concentration and incubation time.

  • High Background Fluorescence : Ensure thorough washing after each staining step. Use a BSA solution for blocking to minimize non-specific antibody binding in the immunofluorescence protocol.

  • Phototoxicity in Live-Cell Imaging : Minimize laser exposure time and intensity to reduce cell stress and phototoxicity.

  • Choice of Lysosomal Marker : LysoTracker is suitable for live-cell imaging but its accumulation is dependent on the lysosomal pH. For fixed-cell experiments, LAMP1 is a reliable marker of the lysosomal membrane. However, it is important to note that LAMP1 can also be found on late endosomes.[1][2][3][4]

  • Interpretation of Co-localization Data : Co-localization coefficients should be interpreted with caution. A high degree of co-localization suggests that this compound is delivered to the lysosomes, but it does not provide information about the rate of degradation.

These protocols and notes provide a comprehensive guide for researchers to investigate the co-localization of this compound with lysosomal markers, enabling a deeper understanding of sphingolipid trafficking and its implications in health and disease.

References

Application Notes & Protocols for Measuring Golgi Sphingolipid Flux with C6-NBD-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle of the Assay

The Golgi apparatus is a central hub for the synthesis and sorting of sphingolipids, crucial components of cellular membranes involved in signaling and structural integrity.[1] Measuring the metabolic flux of these lipids through the Golgi is vital for understanding various physiological and pathological processes. C6-NBD-ceramide is a fluorescent analog of natural ceramide that serves as a powerful tool for this purpose.[2]

The principle of the assay relies on the cell-permeable nature of C6-NBD-ceramide. Once introduced to living or fixed cells, it rapidly partitions into cellular membranes and accumulates in the Golgi apparatus.[2][3] Within the Golgi cisternae, resident enzymes metabolize C6-NBD-ceramide into fluorescent C6-NBD-sphingomyelin (SM) and C6-NBD-glucosylceramide (GlcCer).[2][4] This metabolic conversion effectively "traps" the fluorescent probe within the Golgi, allowing for robust visualization and quantification.[2]

The fluorescence of the Nitrobenzoxadiazole (NBD) group is environmentally sensitive; it is weak in aqueous environments but becomes highly fluorescent in the nonpolar lipid environment of the Golgi membrane, enhancing the signal-to-noise ratio.[2][5] The assay can be performed qualitatively using fluorescence microscopy to observe Golgi morphology and integrity, or quantitatively by measuring fluorescence intensity. For a more detailed quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the conversion of C6-NBD-ceramide to its metabolites, providing a direct measure of the enzymatic activities of sphingomyelin synthase and glucosylceramide synthase.[6][7][8][9]

Key Metabolic Conversions in the Golgi

The core of the assay is the enzymatic conversion of the ceramide analog within the Golgi. This diagram illustrates the primary metabolic pathways that contribute to the sphingolipid flux measured by this technique.

GOLGI_METABOLISM cluster_input cluster_outputs Cer C6-NBD-Ceramide GCS_Node Glucosylceramide Synthase (GCS) Cer->GCS_Node SMS_Node Sphingomyelin Synthase (SMS) Cer->SMS_Node GlcCer C6-NBD-Glucosylceramide GCS_Node->GlcCer cis-Golgi SM C6-NBD-Sphingomyelin SMS_Node->SM trans-Golgi

Caption: Metabolic fate of C6-NBD-Ceramide in the Golgi apparatus.

Detailed Experimental Protocols

This section provides detailed protocols for preparing reagents, labeling cells, and analyzing the results using both fluorescence microscopy and HPLC.

For efficient delivery into cells, C6-NBD-ceramide is complexed with fatty acid-free Bovine Serum Albumin (BSA).[10]

Materials:

  • C6-NBD-Ceramide powder

  • Ethanol, absolute

  • Fatty acid-free BSA

  • Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)

  • Nitrogen gas source

Procedure:

  • Prepare a 1 mM stock solution of C6-NBD-Ceramide in a suitable organic solvent (e.g., ethanol or a chloroform:ethanol mixture).[10]

  • In a glass tube, dispense the desired amount of the 1 mM stock solution (e.g., 100 µL).[6]

  • Evaporate the solvent under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 1 hour to form a thin lipid film.[6][10]

  • Redissolve the dried lipid film in absolute ethanol (e.g., 200 µL).[6][10]

  • Prepare a 0.34 mg/mL solution of fatty acid-free BSA in PBS or HBSS/HEPES.[6][10]

  • While vigorously vortexing the BSA solution, slowly inject the ethanolic C6-NBD-Ceramide solution. This facilitates the formation of the lipid-BSA complex.[6][10]

  • The final complex (e.g., 100 µM C6-NBD-Ceramide/BSA complex) can be stored at -20°C, protected from light.[6][10]

This protocol outlines the steps for staining the Golgi apparatus in living cells.

Materials:

  • Cultured cells grown on glass coverslips or imaging dishes

  • C6-NBD-Ceramide/BSA complex (from Protocol 1)

  • Ice-cold culture medium or HBSS/HEPES

  • Pre-warmed culture medium (37°C)

  • Fluorescence microscope with FITC/GFP filter set (Ex/Em: ~466/536 nm)[11][12]

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging-quality culture vessel and grow to a confluence of 50-70%.

  • Chilling: Wash the cells once with ice-cold medium and place the culture dish on ice for 5-10 minutes. This step minimizes endocytosis during labeling.

  • Labeling: Aspirate the medium and add the ice-cold C6-NBD-Ceramide/BSA complex (typically 2-5 µM final concentration) diluted in culture medium. Incubate at 4°C for 30 minutes.[10]

  • Washing: Wash the cells 2-3 times with ice-cold medium to remove excess probe.[10]

  • Incubation (Chase): Add pre-warmed (37°C) complete culture medium and transfer the cells to a 37°C incubator for 30-60 minutes. This allows the ceramide analog to be transported to and metabolized within the Golgi.[10]

  • Back-Exchange (Optional but Recommended): To reduce plasma membrane fluorescence and enhance the Golgi signal, perform a back-exchange.[13] Incubate the cells with a medium containing 1-2 mg/mL fatty-acid-free BSA for 30 minutes at room temperature.[11][14]

  • Imaging: Wash the cells once with fresh medium and immediately observe under a fluorescence microscope. The Golgi should appear as a brightly stained perinuclear structure.[10]

Experimental Workflow Overview

The following diagram provides a step-by-step visual guide to the entire experimental process, from cell preparation to final analysis.

WORKFLOW cluster_analysis Analysis Start Seed cells on coverslips/dishes Label Label with C6-NBD-Cer/BSA complex at 4°C Start->Label Wash1 Wash with ice-cold medium Label->Wash1 Chase Incubate (Chase) at 37°C Wash1->Chase BackExchange Back-Exchange with BSA-containing medium Chase->BackExchange Wash2 Wash with fresh medium BackExchange->Wash2 Microscopy Fluorescence Microscopy (Qualitative/Quantitative) Wash2->Microscopy HPLC Lipid Extraction & HPLC (Quantitative Flux) Wash2->HPLC

Caption: Standard workflow for the C6-NBD-Ceramide Golgi flux assay.

This advanced protocol allows for the precise measurement of C6-NBD-ceramide conversion to its downstream metabolites.[6][7]

Materials:

  • Cells cultured in 60 mm dishes

  • C6-NBD-Ceramide/BSA complex

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • HPLC system with a fluorescence detector

Procedure:

  • Cell Treatment: Grow approximately 2.5 x 10^5 cells in 60 mm dishes.[6] Treat cells with the C6-NBD-Ceramide/BSA complex (e.g., 1-20 µM) for a defined period (e.g., 1 hour). If using inhibitors, pre-incubate with the inhibitor for the desired time before adding the ceramide probe.[6]

  • Cell Harvesting: After incubation, wash cells with ice-cold PBS, scrape them into a tube, and pellet by centrifugation.

  • Lipid Extraction: Perform a total lipid extraction using a standard method, such as the Bligh-Dyer procedure.

  • HPLC Analysis: Resuspend the dried lipid extract in a suitable mobile phase. Inject the sample into an HPLC system equipped with a C18 column and a fluorescence detector.

  • Quantification: Separate the different NBD-labeled lipids (Ceramide, Sphingomyelin, Glucosylceramide). The amount of each can be quantified by integrating the area under the corresponding peak in the chromatogram.[6] Results are often normalized to total lipid phosphate.[6]

Data Presentation: Effects of Sphingolipid Synthesis Inhibitors

The C6-NBD-ceramide assay is frequently used to screen for and characterize inhibitors of sphingolipid metabolism. The data below is a representative summary based on published findings.

Table 1: Effect of PDMP on Sphingolipid Transport

1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) is a known inhibitor of glucosylceramide synthase.[15]

PDMP ConcentrationGlucosylceramide SynthesisSphingomyelin SynthesisTransport to Cell Surface
2.5 - 10 µMInhibitedNo significant effect-
≥ 25 µMInhibitedReduced-
50 µMInhibitedReducedRetarded by ~20%[15]
100 µMInhibitedReducedRetarded by ~50%[15]

Table 2: Effect of Various Inhibitors on Golgi Enzyme Activities (Measured by HPLC)

This table summarizes the effects of different compounds on the conversion of C6-NBD-Ceramide.

InhibitorTarget EnzymeEffect on NBD-GlcCerEffect on NBD-SMNotes
PDMP Glucosylceramide SynthaseStrongly Decreased Slightly DecreasedAlso found to suppress Ceramide Kinase (CERK) activity.[6][8]
Fenretinide (4HPR) Dihydroceramide Desaturase--Found to suppress Ceramide Kinase (CERK) activity.[6][8]
Fumonisin B1 Ceramide SynthaseDecreased Decreased Reduces the pool of endogenous ceramide available for conversion.[16]
D609 Sphingomyelin SynthaseNo significant effectStrongly Decreased Inhibits the conversion of ceramide to sphingomyelin.[17]

Applications and Considerations

  • Drug Discovery: This assay is highly suitable for high-throughput screening of compounds that modulate sphingolipid metabolism.

  • Cell Biology: It allows for the study of Golgi structure and function, as well as the intracellular trafficking pathways of lipids.[4]

  • Disease Research: Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer and neurodegenerative disorders, making this assay a valuable research tool.

Limitations:

  • Artificial Analog: C6-NBD-ceramide is a short-chain analog, and its metabolism and transport may not perfectly replicate that of endogenous, long-chain ceramides.[18]

  • Photobleaching: The NBD fluorophore is susceptible to photobleaching, requiring careful imaging conditions or the use of more photostable dyes if extensive live-cell imaging is planned.[4]

  • Metabolic Complexity: The probe can be metabolized into several products. While this is an advantage for HPLC-based flux analysis, it can complicate the interpretation of simple fluorescence intensity measurements.[6]

References

Troubleshooting & Optimization

Technical Support Center: C6 NBD Sphingomyelin Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C6 NBD Sphingomyelin in their imaging experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound imaging experiments.

Issue: Weak or No Fluorescence Signal

Possible Cause Recommended Solution
Incorrect Filter Sets Ensure the filter sets on your microscope are appropriate for the excitation and emission spectra of NBD.
Low Probe Concentration Optimize the concentration of this compound. Titrate the concentration to find the optimal balance between signal and potential artifacts.
Cell Health Issues Confirm that the cells are healthy and viable. Compromised cell health can lead to reduced uptake and processing of the fluorescent probe.
Photobleaching The NBD fluorophore is susceptible to photobleaching. Minimize exposure to excitation light and use an anti-fade mounting medium if imaging fixed cells.[1]
Metabolic Degradation This compound can be degraded by cellular enzymes, such as neutral sphingomyelinase, at the plasma membrane.[2][3] Consider using inhibitors of these enzymes if the experimental design allows.

Issue: High Background Fluorescence

Possible Cause Recommended Solution
Excess Unbound Probe Thoroughly wash the cells after incubation with this compound to remove any unbound probe.
Autofluorescence Image a control sample of unstained cells to assess the level of endogenous autofluorescence. If high, consider using a different emission filter or spectral imaging to separate the specific NBD signal.
Non-specific Binding Optimize the blocking and washing steps in your protocol to minimize non-specific binding of the probe.[4][5]
Contaminated Media or Reagents Ensure that all media and reagents used are free of fluorescent contaminants.

Issue: Artifactual Localization or Aggregates

Possible Cause Recommended Solution
Probe Aggregation High concentrations of this compound can lead to the formation of fluorescent aggregates. Use the lowest effective concentration of the probe.
Altered Trafficking Pathways Be aware that the short C6 acyl chain can alter the biophysical properties of the sphingomyelin molecule, potentially leading to different trafficking pathways compared to the endogenous lipid.[6] Compare results with other fluorescently labeled sphingomyelins with different chain lengths if possible.[7][8]
Metabolic Conversion The this compound can be metabolized into other fluorescent lipids, which may localize to different cellular compartments. Analyze the cellular lipids by techniques like HPLC to identify potential fluorescent metabolites.[9][10]
Fixation Artifacts If using fixed cells, the fixation protocol can sometimes cause redistribution of lipids. Test different fixation methods (e.g., paraformaldehyde vs. methanol) to see if it impacts the localization pattern.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The optimal excitation wavelength for this compound is approximately 466 nm, and the optimal emission wavelength is approximately 536 nm.[11]

Q2: How can I minimize photobleaching of the NBD fluorophore?

A2: To minimize photobleaching, you can take several steps:

  • Reduce the intensity and duration of the excitation light.

  • Use a neutral density filter to attenuate the excitation light.

  • Acquire images using a sensitive camera with a short exposure time.

  • For fixed cells, use an anti-fade mounting medium.

  • Work in an oxygen-depleted environment, as oxygen can contribute to photobleaching.[12]

Q3: Can this compound be used to study lipid rafts?

A3: While sphingomyelin is a key component of lipid rafts, caution should be exercised when using this compound for this purpose. The short C6 acyl chain may alter its partitioning into ordered lipid domains compared to endogenous, long-chain sphingomyelin.[13][14]

Q4: Is this compound toxic to cells?

A4: At high concentrations or with prolonged incubation times, fluorescent lipid analogs can potentially induce cellular stress or toxicity. It is recommended to perform a toxicity assay to determine the optimal, non-toxic concentration and incubation time for your specific cell type and experimental conditions.

Q5: How does the metabolism of this compound affect its localization?

A5: this compound can be hydrolyzed by sphingomyelinases to produce C6 NBD ceramide.[2][3] This fluorescent ceramide analog is known to accumulate in the Golgi apparatus.[15] Therefore, the observed fluorescence may represent a combination of the original sphingomyelin probe and its metabolic byproducts.

Quantitative Data

Table 1: Spectral Properties of this compound

PropertyValue
Excitation Maximum ~466 nm[11]
Emission Maximum ~536 nm[11]
Molar Extinction Coefficient Not widely reported
Quantum Yield Not widely reported

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 740.87 g/mol [16][17]
Chemical Formula C35H61N6O9P[16]
Solubility Soluble in chloroform and DMSO[11]

Experimental Protocols

Detailed Methodology for Cellular Labeling with this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental goals.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Cell culture medium appropriate for your cells

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Preparation of this compound-BSA Complex: a. Prepare a 1 mM stock solution of this compound in ethanol. b. In a separate tube, prepare a solution of fatty acid-free BSA in DPBS (e.g., 1 mg/mL). c. Slowly add the this compound stock solution to the BSA solution while vortexing to achieve the desired final concentration (e.g., a 1:1 molar ratio). d. Incubate the mixture for 15-30 minutes at 37°C to allow for complex formation.

  • Cell Labeling: a. Wash the cells twice with pre-warmed, serum-free cell culture medium. b. Dilute the this compound-BSA complex in serum-free medium to the final desired labeling concentration (typically 1-5 µM). c. Incubate the cells with the labeling solution for the desired time (e.g., 30-60 minutes) at 37°C in a cell culture incubator. The optimal incubation time should be determined empirically.

  • Washing: a. After incubation, remove the labeling solution. b. Wash the cells three to five times with pre-warmed complete cell culture medium to remove unbound probe.

  • Imaging: a. Image the cells immediately in fresh, pre-warmed medium using a fluorescence microscope equipped with the appropriate filter sets for NBD.

Visualizations

experimental_workflow Experimental Workflow for this compound Imaging cluster_prep Probe Preparation cluster_cell_culture Cell Culture cluster_labeling Labeling cluster_imaging Imaging cluster_analysis Data Analysis cluster_artifacts Potential Artifacts prep1 Prepare C6 NBD-SM Stock prep3 Form C6 NBD-SM/BSA Complex prep1->prep3 prep2 Prepare BSA Solution prep2->prep3 label2 Incubate with C6 NBD-SM/BSA prep3->label2 culture Culture cells on glass-bottom dish label1 Wash cells culture->label1 label1->label2 label3 Wash to remove unbound probe label2->label3 art2 Metabolic Degradation label2->art2 image Live-cell or fixed-cell microscopy label3->image art3 High Background label3->art3 analysis Image processing and quantification image->analysis art1 Photobleaching image->art1

Caption: Experimental workflow for this compound imaging.

sphingomyelin_pathway Simplified Sphingomyelin Metabolism and Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_metabolism Further Metabolism sm Sphingomyelin (C6 NBD-SM) cer Ceramide (C6 NBD-Ceramide) sm->cer Hydrolysis apoptosis Apoptosis cer->apoptosis sph Sphingosine cer->sph Ceramidase s1p Sphingosine-1-Phosphate proliferation Cell Proliferation & Survival s1p->proliferation nSMase Neutral Sphingomyelinase (nSMase) nSMase->sm sph->s1p Sphingosine Kinase extracellular Extracellular Stressors (e.g., UV, cytokines) extracellular->nSMase Activation

Caption: Simplified sphingomyelin metabolism and signaling pathway.

References

C6 NBD Sphingomyelin Back-Exchange Protocol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the C6 NBD Sphingomyelin back-exchange protocol with Bovine Serum Albumin (BSA). It includes detailed experimental procedures, troubleshooting advice, and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the this compound back-exchange procedure?

The back-exchange procedure is designed to remove the fluorescent this compound that has not been internalized by cells and remains in the outer leaflet of the plasma membrane.[1] This step is crucial for accurately visualizing and quantifying the portion of the fluorescent lipid that has been successfully transported into the cell, for example, to the Golgi apparatus. By eliminating the plasma membrane signal, the intracellular fluorescence can be more clearly observed and analyzed.

Q2: What are the common reagents used for the back-exchange?

The most common reagents used for the back-exchange of NBD-labeled lipids are Bovine Serum Albumin (BSA), particularly fatty-acid-free BSA, or Fetal Calf Serum (FCS).[1] These proteins act as acceptors for the fluorescent lipid, facilitating its removal from the plasma membrane.[1]

Q3: How does temperature influence the back-exchange process?

Temperature is a critical factor. Lower temperatures, such as 4°C or performing the procedure on ice, are often employed to inhibit endocytosis and other metabolic processes.[1] This ensures that the removal of the fluorescent probe is primarily from the plasma membrane and that probes that have already been internalized are not affected.[1]

Q4: Can the back-exchange procedure affect cell viability?

Under optimal conditions, the back-exchange procedure should not significantly impact cell viability. However, prolonged exposure to high concentrations of BSA or serum, or performing the procedure at extreme temperatures, could potentially stress the cells. It is advisable to assess cell viability, for instance with a trypan blue exclusion assay, if you suspect any adverse effects.[1]

Experimental Protocols

A general protocol for the back-exchange procedure is provided below. However, optimal conditions can vary depending on the cell type and specific experimental goals, so it is recommended to perform a titration to determine the ideal parameters for your experiment.[1]

Preparation of this compound-BSA Complex:

For effective delivery to living cells, it is recommended to add the fluorescent sphingomyelin as a complex with BSA.[2]

  • Prepare a 1 mM stock solution of this compound in a chloroform:ethanol (19:1 v/v) mixture.[2]

  • Dispense 50 µL of the stock solution into a small glass test tube.[2]

  • Dry the lipid first under a stream of nitrogen and then under a vacuum for at least one hour.[2]

  • Redissolve the dried lipid in 200 µL of absolute ethanol.[2]

  • In a separate 50 mL plastic centrifuge tube, prepare a 0.34 mg/mL solution of defatted BSA in a serum-free balanced salt solution (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).[2]

  • While vortexing the BSA solution, slowly add the ethanol-dissolved this compound.[2] The resulting complex can be stored at -20°C.[3]

Labeling and Back-Exchange Procedure:

  • Cell Preparation: Culture cells on glass coverslips or appropriate imaging dishes to a desired confluency.

  • Labeling:

    • Rinse the cells with an appropriate medium, such as a balanced salt solution.[2]

    • Incubate the cells with the this compound-BSA complex (e.g., at a final concentration of 5 µM) for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or 37°C) to allow for lipid uptake.[2][4]

  • Washing: After labeling, aspirate the labeling medium and wash the cells 2-3 times with a cold, balanced salt solution to remove excess fluorescent lipid.[1]

  • Back-Exchange:

    • Add the back-exchange medium containing fatty-acid-free BSA (e.g., 5% w/v) or FCS.[1][4]

    • Incubate the cells for a designated time (e.g., two 30-minute incubations) at a low temperature (e.g., 4°C or on ice) to remove the probe from the plasma membrane.[5]

  • Final Washes: Aspirate the back-exchange medium and wash the cells 2-3 times with the balanced salt solution.[1]

  • Analysis: Proceed with fluorescence microscopy or other downstream analyses to visualize and quantify the internalized this compound.[4]

Data Presentation

Table 1: Recommended Concentration and Incubation Parameters

ParameterRecommended RangeNotes
This compound Labeling Concentration 1-5 µMHigher concentrations may lead to saturation of metabolic enzymes.[3]
Labeling Incubation Time 30-60 minutesTime can be adjusted based on cell type and experimental goals.[2][4]
Labeling Temperature 4°C or 37°C4°C is used to label the plasma membrane while minimizing endocytosis. 37°C allows for internalization.
BSA Concentration for Back-Exchange 0.2% - 5% (w/v)Higher concentrations can be more stringent. Titration is recommended.[4][5]
Back-Exchange Incubation Time 2 x 30 minutesTwo successive incubations can ensure more complete removal.[5]
Back-Exchange Temperature 4°C or on iceMinimizes endocytosis and preserves internalized probe localization.[1]

Troubleshooting Guide

Problem: Low or No Intracellular Fluorescence Signal

  • Possible Cause 1: Inefficient uptake of the probe. The initial labeling concentration or incubation time may have been insufficient.[1]

    • Solution: Optimize the labeling conditions by increasing the concentration of this compound or extending the labeling time.[1]

  • Possible Cause 2: Back-exchange is too harsh. The conditions may be stripping the probe from intracellular compartments.[1]

    • Solution: Reduce the stringency of the back-exchange by decreasing the BSA concentration or shortening the incubation time. Performing the back-exchange at a lower temperature (e.g., 4°C) can also help.[1]

  • Possible Cause 3: Rapid degradation of the probe. The this compound may be quickly metabolized within the cell.[1]

    • Solution: Conduct a time-course experiment to identify the optimal time point for imaging after labeling and before significant degradation occurs.[1]

Problem: High Background Fluorescence

  • Possible Cause 1: Incomplete removal of the probe from the plasma membrane. The back-exchange may not have been sufficient.

    • Solution: Increase the BSA concentration, extend the incubation time for the back-exchange, or perform a second back-exchange step.

  • Possible Cause 2: Cell or medium autofluorescence. [6][7]

    • Solution: Include an unstained control to determine the level of autofluorescence. Consider using a specialized imaging medium designed to reduce background fluorescence.[7]

  • Possible Cause 3: Contamination of reagents. Reagents may contain fluorescent contaminants.[8]

    • Solution: Use high-purity reagents and prepare fresh buffers. Filtering buffers can also help reduce background.[8]

Problem: Inconsistent Results Between Experiments

  • Possible Cause 1: Variability in cell density or health.

    • Solution: Standardize cell culture conditions, including seeding density, and regularly monitor cell health.[1]

  • Possible Cause 2: Inconsistent preparation of BSA/serum solutions.

    • Solution: Prepare fresh BSA or serum solutions for each experiment and ensure they are thoroughly dissolved.[1]

  • Possible Cause 3: Fluctuations in incubation temperature.

    • Solution: Use a temperature-controlled incubator or water bath for all incubation steps to maintain stable temperatures.[1]

  • Possible Cause 4: Differences in imaging parameters.

    • Solution: Maintain consistent microscope settings (e.g., laser power, gain, exposure time) for all samples within an experiment.[1]

Visualizations

G cluster_prep Preparation cluster_exp Experiment prep_cells Prepare Cells labeling Label Cells with C6 NBD-SM prep_cells->labeling prep_reagents Prepare C6 NBD-SM/BSA Complex prep_reagents->labeling wash1 Wash Cells (x3) labeling->wash1 back_exchange Back-Exchange with BSA wash1->back_exchange wash2 Wash Cells (x3) back_exchange->wash2 analysis Image and Analyze wash2->analysis G cluster_solutions start High Background Fluorescence? incomplete_removal Incomplete Probe Removal? start->incomplete_removal Yes autofluorescence Autofluorescence? start->autofluorescence Yes reagent_contamination Reagent Contamination? start->reagent_contamination Yes solution1 Increase BSA concentration or incubation time incomplete_removal->solution1 solution2 Use unstained control & imaging medium autofluorescence->solution2 solution3 Use high-purity reagents & fresh buffers reagent_contamination->solution3

References

Technical Support Center: C6 NBD Sphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with C6 NBD Sphingomyelin signaling in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: Why is my this compound signal weak or absent?

A weak or absent signal can stem from several factors throughout the experimental workflow, from reagent handling to data acquisition. Below is a systematic guide to troubleshoot this common issue.

Reagent Quality and Handling

Proper storage and handling of this compound are critical for maintaining its fluorescence and biological activity.

  • Improper Storage: this compound is sensitive to light and temperature. It should be stored at -20°C, protected from light.[1][2][3] Improper storage can lead to degradation of the fluorophore.

  • Incorrect Solubilization: The probe should be dissolved in an appropriate solvent such as chloroform, DMSO, or ethanol.[2][3][4] For cellular experiments, it is often complexed with bovine serum albumin (BSA) to facilitate delivery to cells.[4][5]

  • Reagent Age: Over time, the fluorescent properties of the NBD group can diminish. Using an old or expired lot of the reagent may result in a weaker signal.

Experimental Protocol and Cellular Factors

The design of your experiment and the specific characteristics of your cell model can significantly impact signal intensity.

  • Suboptimal Concentration: The concentration of this compound needs to be optimized for your specific cell type and experimental conditions. A concentration that is too low will naturally result in a weak signal. Studies have used concentrations in the range of 1-5 µM for cell labeling.[4][5]

  • Inadequate Incubation Time: The incubation time should be sufficient for the probe to incorporate into the cellular membranes. A typical incubation is 30 minutes at 37°C, often preceded by a binding step at 4°C.[4]

  • Metabolic Conversion and Degradation: Once inside the cell, this compound can be metabolized. A key enzyme, neutral sphingomyelinase (N-SMase), can degrade the probe in the plasma membrane, leading to a decreased signal.[6][7][8] The activity of this enzyme can vary between cell types and differentiation states.[6][7][8]

  • Efflux by Multidrug Resistance Transporters: Some cell lines express multidrug resistance transporters, such as P-glycoprotein, which can actively pump this compound out of the cell, thereby reducing the intracellular signal.[9]

Instrumentation and Imaging Parameters

The settings of your fluorescence microscope or flow cytometer are crucial for detecting the NBD signal.

  • Incorrect Filter Sets: Ensure you are using the correct excitation and emission filters for the NBD fluorophore. The optimal excitation is around 460-466 nm, and the emission peak is around 536-538 nm.[1][2]

  • Photobleaching: The NBD fluorophore is susceptible to photobleaching. Minimize exposure to the excitation light and use appropriate anti-fade reagents if mounting slides for microscopy.

  • Detector Settings: The gain and exposure settings on your microscope camera or flow cytometer detectors may need to be increased to detect a weak signal. However, be mindful of increasing background noise.

Troubleshooting Summary Table

Potential Cause Recommended Action
Reagent Degradation Store this compound at -20°C, protected from light. Use a fresh, unexpired lot.
Suboptimal Concentration Perform a concentration titration to determine the optimal concentration for your cell type (e.g., 1-10 µM).
Insufficient Incubation Optimize incubation time and temperature. Consider a pre-binding step on ice.
Metabolic Degradation If high N-SMase activity is suspected, consider using an inhibitor or a different cell line.
Probe Efflux Test for the involvement of multidrug resistance transporters by using inhibitors like cyclosporin A.[9]
Incorrect Instrument Settings Verify excitation/emission filters (Ex: ~466 nm, Em: ~536 nm).[2] Adjust detector gain and exposure.
Photobleaching Minimize light exposure. Use anti-fade mounting media for microscopy.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol is adapted from methodologies for preparing fluorescent lipid-BSA complexes for cell labeling.[4][5]

Materials:

  • This compound powder

  • Absolute ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mM) in absolute ethanol.

  • In a separate tube, prepare a solution of fatty acid-free BSA (e.g., 0.34 mg/mL) in your desired buffer (PBS or HBSS/HEPES).

  • Dry down an appropriate amount of the this compound stock solution under a stream of nitrogen gas.

  • Redissolve the dried lipid film in a small volume of absolute ethanol.

  • While vortexing the BSA solution, slowly inject the this compound/ethanol solution.

  • The resulting this compound/BSA complex can be stored at -20°C.

Protocol 2: Cellular Labeling with this compound

This protocol provides a general guideline for labeling live cells with this compound.

Materials:

  • Cells grown on coverslips or in a multi-well plate

  • This compound/BSA complex (from Protocol 1)

  • Ice-cold and 37°C culture medium or buffer (e.g., HBSS/HEPES)

  • Fluorescence microscope

Procedure:

  • Wash the cells with ice-cold medium/buffer.

  • Incubate the cells with the this compound/BSA complex (e.g., 5 µM final concentration) in ice-cold medium for 30 minutes at 4°C. This step allows the probe to bind to the plasma membrane.

  • Wash the cells several times with ice-cold medium to remove unbound probe.

  • Incubate the cells in fresh, pre-warmed (37°C) medium for 30 minutes to allow for internalization and trafficking.

  • Wash the cells with fresh medium and proceed with imaging.

Visualizations

Signaling and Trafficking Pathway of this compound

The following diagram illustrates the potential pathways this compound can take upon introduction to a cell, including incorporation, metabolic degradation, and efflux.

C6_NBD_Sphingomyelin_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_pm Plasma Membrane cluster_golgi Golgi Apparatus C6_NBD_SM_BSA C6 NBD SM-BSA Complex C6_NBD_SM_PM C6 NBD SM in Plasma Membrane C6_NBD_SM_BSA->C6_NBD_SM_PM Incorporation Weak_Signal Weak/No Signal C6_NBD_SM_BSA->Weak_Signal Endocytosis Endocytosis C6_NBD_SM_PM->Endocytosis Trafficking N_SMase Neutral Sphingomyelinase C6_NBD_SM_PM->N_SMase MDR Multidrug Resistance Transporter C6_NBD_SM_PM->MDR Binding Golgi Golgi Signal Fluorescent Signal Golgi->Signal Endocytosis->Golgi C6_NBD_Ceramide C6 NBD Ceramide N_SMase->C6_NBD_Ceramide Degradation MDR->C6_NBD_SM_BSA Efflux C6_NBD_Ceramide->Weak_Signal

Caption: Cellular pathways of this compound leading to signal or signal loss.

Troubleshooting Workflow

This diagram provides a logical workflow for diagnosing the cause of a weak this compound signal.

Troubleshooting_Workflow Start Weak C6 NBD SM Signal Check_Reagent Verify Reagent Quality (Storage, Age, Solubilization) Start->Check_Reagent Is_Reagent_OK Reagent OK? Check_Reagent->Is_Reagent_OK Check_Protocol Review Experimental Protocol (Concentration, Incubation Time) Is_Protocol_OK Protocol Optimized? Check_Protocol->Is_Protocol_OK Check_Instrument Confirm Instrument Settings (Filters, Gain, Exposure) Is_Instrument_OK Settings Correct? Check_Instrument->Is_Instrument_OK Is_Reagent_OK->Check_Protocol Yes Replace_Reagent Replace Reagent Is_Reagent_OK->Replace_Reagent No Is_Protocol_OK->Check_Instrument Yes Optimize_Protocol Optimize Protocol Is_Protocol_OK->Optimize_Protocol No Investigate_Cellular Investigate Cellular Factors (Metabolism, Efflux) Is_Instrument_OK->Investigate_Cellular Yes Correct_Settings Correct Settings Is_Instrument_OK->Correct_Settings No Resolution Signal Improved Investigate_Cellular->Resolution Replace_Reagent->Start Optimize_Protocol->Start Correct_Settings->Start

Caption: A step-by-step workflow for troubleshooting a weak this compound signal.

References

Technical Support Center: C6 NBD Sphingomyelin Degradation in the Plasma Membrane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with C6 NBD Sphingomyelin (C6-NBD-SM). This resource provides troubleshooting guidance and answers to frequently asked questions related to the study of C6-NBD-SM degradation at the plasma membrane.

Frequently Asked Questions (FAQs)

General Principles

Q1: What is this compound and why is it used in research?

A1: C6-NBD-Sphingomyelin (6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)sphingosyl phosphocholine) is a fluorescently labeled, short-chain analog of sphingomyelin.[1][2][3] It is widely used to study the metabolism and transport of sphingolipids within living cells.[3] The NBD (nitrobenzoxadiazole) group is a fluorophore that is environmentally sensitive, fluorescing brightly in the hydrophobic environment of cellular membranes, making it an excellent tool for fluorescence microscopy and other fluorescence-based assays.[4] Its short acyl chain allows for easier insertion into the plasma membrane of living cells without the need for detergents.[1][2][5]

Q2: How is C6-NBD-SM degraded at the plasma membrane?

A2: C6-NBD-SM is primarily degraded at the plasma membrane by the enzyme neutral sphingomyelinase (nSMase).[1][2][5] This enzyme hydrolyzes C6-NBD-SM into C6-NBD-ceramide and phosphorylcholine.[6] The activity of nSMase can vary depending on the cell type and their state of differentiation.[1][5] For example, undifferentiated HT29 cells have been shown to have at least a threefold higher N-SMase activity compared to their differentiated counterparts.[1][5]

Q3: What are the excitation and emission wavelengths for C6-NBD-SM?

A3: The typical excitation maximum for C6-NBD-SM is approximately 466 nm, and its emission maximum is around 536 nm, which appears as green fluorescence.[3][4] This allows it to be visualized using a standard FITC filter set on a fluorescence microscope.[4]

Experimental Design

Q4: How should I prepare and deliver C6-NBD-SM to my cells?

A4: C6-NBD-SM is hydrophobic and should be complexed with a carrier molecule like fatty acid-free bovine serum albumin (BSA) for efficient delivery to cells in an aqueous culture medium. A common method involves drying down the C6-NBD-SM under nitrogen gas, redissolving it in ethanol, and then adding it to a BSA solution.[7] This complex can then be added directly to the cell culture medium.

Q5: What concentration of C6-NBD-SM should I use?

A5: The optimal concentration of C6-NBD-SM can vary depending on the cell type and the specific experimental goals. However, it's important to use a concentration that does not cause saturation of the metabolic enzymes or induce significant biological effects on its own.[7] For in situ assays, concentrations lower than 5 µM are often recommended to avoid these confounding factors.[7]

Q6: What incubation time and temperature are recommended?

A6: Incubation times can range from minutes to hours, depending on the process being studied. For studying plasma membrane degradation, shorter incubation times are often used. For example, labeling cells for 30 minutes at a low temperature (e.g., 7°C) can allow for the insertion of C6-NBD-SM into the plasma membrane with minimal endocytosis.[8][9] Subsequent incubation at 37°C will then allow for enzymatic degradation and other metabolic processes to occur.[8][9]

Troubleshooting

Q7: I am not observing any degradation of C6-NBD-SM. What could be the problem?

A7: There are several potential reasons for this:

  • Low Neutral Sphingomyelinase (nSMase) Activity: The cell type you are using may have very low endogenous nSMase activity at the plasma membrane.[1][5] You could try using a different cell line known to have higher nSMase activity or stimulate the cells with an agent known to activate nSMase (e.g., TNF-α).[10]

  • Incorrect Assay Conditions: Ensure that your assay buffer has a neutral pH (around 7.4) and contains the necessary divalent cations like Mg2+ or Mn2+, which are required for nSMase activity.[10]

  • Substrate Accessibility: The C6-NBD-SM may not be properly incorporated into the plasma membrane. Review your labeling protocol and ensure the BSA-complexing step is performed correctly.

Q8: The fluorescence signal is very weak or fades quickly. How can I improve it?

A8:

  • Photobleaching: The NBD fluorophore is susceptible to photobleaching. Minimize the exposure of your samples to the excitation light. Use a neutral density filter if possible and only illuminate the sample when acquiring an image.

  • Low Probe Concentration: While high concentrations should be avoided, a concentration that is too low will result in a weak signal. You may need to optimize the C6-NBD-SM concentration for your specific cell type and imaging system.

  • Cell Health: Ensure that your cells are healthy and viable. Stressed or dying cells may not incorporate the lipid probe efficiently.

Q9: I am seeing a lot of intracellular fluorescence, not just at the plasma membrane. How can I fix this?

A9:

  • Endocytosis: C6-NBD-SM can be internalized by cells over time through endocytosis.[9] To specifically study plasma membrane degradation, it is crucial to perform experiments at low temperatures (e.g., 4-7°C) during the initial labeling phase to inhibit endocytosis.[8][9] A "back-exchange" step with BSA-containing medium can also be used to remove any C6-NBD-SM remaining in the outer leaflet of the plasma membrane before warming the cells to 37°C to initiate the degradation assay.[8][11]

  • Metabolic Trafficking: The degradation product, C6-NBD-ceramide, can be further metabolized in the Golgi apparatus to C6-NBD-sphingomyelin and C6-NBD-glucosylceramide, which are then transported to other cellular compartments.[4][11] To focus on plasma membrane events, use shorter incubation times after the initial labeling.

Experimental Protocols & Data

Key Experimental Methodologies

Below are summarized protocols for common experiments involving C6-NBD-SM degradation at the plasma membrane.

Protocol 1: Labeling of Cells with C6-NBD-SM
  • Preparation of C6-NBD-SM/BSA Complex:

    • Dry down the desired amount of C6-NBD-SM from an organic solvent under a stream of nitrogen gas.

    • Resuspend the dried lipid in absolute ethanol.

    • Add the ethanolic solution to a solution of fatty acid-free BSA in PBS with vortexing to create the C6-NBD-SM/BSA complex.[7]

  • Cell Labeling:

    • Wash cultured cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

    • Incubate the cells with the C6-NBD-SM/BSA complex in serum-free medium at a low temperature (e.g., 7°C) for 30 minutes to allow for insertion into the plasma membrane while minimizing endocytosis.[8][9]

  • Washing:

    • Wash the cells several times with cold buffer to remove excess C6-NBD-SM/BSA complex.

Protocol 2: Assay for Neutral Sphingomyelinase (nSMase) Activity
  • Initiation of Degradation:

    • After labeling and washing, incubate the cells in fresh, pre-warmed medium at 37°C for various time points to allow for enzymatic degradation of C6-NBD-SM.

  • Lipid Extraction:

    • At each time point, stop the reaction by placing the cells on ice and washing with cold buffer.

    • Extract the lipids from the cells using a suitable method, such as the Bligh and Dyer method.

  • Quantification of Degradation Products:

    • Separate the lipid extracts using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Identify and quantify the fluorescent spots corresponding to C6-NBD-SM and its degradation product, C6-NBD-ceramide. The amount of C6-NBD-ceramide produced is a measure of nSMase activity.

Quantitative Data Summary
ParameterTypical Range/ValueCell Type(s)NotesReference
C6-NBD-SM Concentration < 5 µMMCF-7To avoid enzyme saturation and off-target effects.[7]
Labeling Temperature 7°CHuman FibroblastsTo minimize endocytosis during initial labeling.[8][9]
Labeling Time 30 minutesHuman FibroblastsSufficient for plasma membrane incorporation.[8][9]
Degradation Temperature 37°CVariousOptimal temperature for most mammalian enzymes.[8][9]
nSMase Activity (Relative) ~3-fold higher in undifferentiated vs. differentiated cellsHT29Demonstrates cell-state dependency of activity.[1][5]
Excitation Wavelength ~466 nmN/AFor NBD fluorophore.[3][4]
Emission Wavelength ~536 nmN/AFor NBD fluorophore.[3][4]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

C6_NBD_SM_Degradation_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol C6_NBD_SM_BSA C6-NBD-SM/BSA Complex C6_NBD_SM_PM C6-NBD-SM C6_NBD_SM_BSA->C6_NBD_SM_PM Insertion C6_NBD_Cer C6-NBD-Ceramide C6_NBD_SM_PM->C6_NBD_Cer Hydrolysis nSMase Neutral Sphingomyelinase (nSMase) nSMase->C6_NBD_SM_PM Downstream Downstream Signaling C6_NBD_Cer->Downstream

Caption: C6-NBD-SM degradation at the plasma membrane by neutral sphingomyelinase.

Experimental_Workflow A Prepare C6-NBD-SM/BSA Complex B Label Cells with C6-NBD-SM at 7°C A->B C Wash to Remove Excess Probe B->C D Incubate at 37°C for Degradation C->D E Extract Lipids D->E F Analyze by TLC or HPLC E->F G Quantify C6-NBD-Ceramide F->G

Caption: Experimental workflow for analyzing C6-NBD-SM degradation.

Troubleshooting_Guide Start No C6-NBD-Ceramide Detected Q1 Is nSMase active in your cell type? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No/Low Q1->A1_No Q2 Are assay conditions optimal? (pH 7.4, Mg2+) A1_Yes->Q2 S1 Use a different cell line or stimulate nSMase activity. A1_No->S1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is C6-NBD-SM properly incorporated into the membrane? A2_Yes->Q3 S2 Adjust assay buffer composition. A2_No->S2 A3_No No Q3->A3_No S3 Review labeling protocol and BSA complex preparation. A3_No->S3

References

Controlling for C6 NBD Sphingomyelin metabolic conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C6 NBD Sphingomyelin. The information is designed to help you control for its metabolic conversion and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescently labeled, short-chain analog of sphingomyelin.[1][2][3] The NBD (nitrobenzoxadiazole) group provides a fluorescent signal that allows for the visualization and tracking of sphingomyelin within living cells.[3] It is commonly used to study sphingolipid metabolism, membrane trafficking, and the activity of enzymes involved in the sphingomyelin cycle.[3]

Q2: Why is my this compound signal appearing in the Golgi apparatus instead of the plasma membrane?

This is a common issue and is often due to the metabolic conversion of this compound. At the plasma membrane, neutral sphingomyelinases can hydrolyze this compound into C6 NBD-ceramide.[1][2] This fluorescent ceramide analog is then transported to the Golgi apparatus for further metabolism.[4][5]

Q3: What are the main metabolic products of this compound?

The primary metabolic product is C6 NBD-ceramide, resulting from the action of sphingomyelinases.[1][2] C6 NBD-ceramide can be further metabolized in the Golgi to other fluorescent lipids, such as C6 NBD-glucosylceramide and back to C6 NBD-sphingomyelin by sphingomyelin synthase.[4][5]

Q4: Can this compound be transported out of the cell?

Yes, studies have shown that short-chain sphingomyelin analogs like this compound can be translocated across the plasma membrane by multidrug resistance P-glycoprotein transporters.[6] This can lead to a decrease in intracellular fluorescence and should be considered when interpreting results.[6]

Troubleshooting Guides

Problem: Unintended localization of this compound fluorescence.

This guide will help you determine if the observed fluorescence pattern is due to metabolic conversion and how to control for it.

Step 1: Verify the metabolic conversion of this compound.

  • Action: Perform a lipid extraction followed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the different fluorescent lipid species.

  • Expected Result: If metabolic conversion is occurring, you will observe distinct spots or peaks corresponding to this compound, C6 NBD-ceramide, and potentially other metabolized forms.

Step 2: Use inhibitors to block specific metabolic pathways.

  • Action: Pre-incubate your cells with inhibitors of enzymes involved in sphingomyelin metabolism before adding this compound.

  • Rationale: This will help to isolate the signal of the parent compound and confirm the metabolic pathway responsible for the observed localization.

Step 3: Analyze the results.

  • Action: Compare the fluorescence localization and the lipid extraction results from the inhibitor-treated cells with the untreated controls.

  • Interpretation: If the inhibitor successfully blocks the metabolic conversion, the fluorescence of this compound should be more confined to its expected location (e.g., the plasma membrane), and the corresponding metabolic product should be reduced or absent in the TLC/HPLC analysis.

Troubleshooting Workflow

start Start: Unintended C6 NBD SM Localization step1 Step 1: Perform Lipid Extraction (TLC/HPLC) start->step1 step2 Step 2: Identify Fluorescent Species step1->step2 decision1 Is C6 NBD-Ceramide present? step2->decision1 step3 Step 3: Use Sphingomyelinase Inhibitors (e.g., GW4869) decision1->step3 Yes no_conversion Conclusion: Issue is not metabolic conversion. Check experimental setup. decision1->no_conversion No step4 Step 4: Re-evaluate Localization and Lipid Profile step3->step4 decision2 Is localization corrected? step4->decision2 end_success Conclusion: Metabolic conversion was the issue. decision2->end_success Yes end_alternative Consider alternative pathways (e.g., transporter activity). decision2->end_alternative No

Caption: Troubleshooting workflow for unintended this compound localization.

Quantitative Data

Table 1: Commonly Used Inhibitors in Sphingolipid Metabolism Research

InhibitorTarget EnzymeTypical Working ConcentrationReference
GW4869Neutral Sphingomyelinase (nSMase)5-20 µM[7]
3-O-methyl-sphingomyelinNeutral Sphingomyelinase (nSMase)Varies[7]
PDDCNeutral Sphingomyelinase 2 (nSMase2)Varies[7]
D609Sphingomyelin Synthase (SMS)50 µM[8]
Cyclosporin AP-glycoprotein (MDR Transporter)10 µM[6]
PSC 833P-glycoprotein (MDR Transporter)10 µM[6]

Experimental Protocols

Protocol: Monitoring this compound Trafficking and Metabolism

This protocol provides a general framework for studying the trafficking and metabolism of this compound in cultured cells.

Materials:

  • Cultured cells on coverslips or in dishes

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium

  • Inhibitors (as needed, see Table 1)

  • Reagents for lipid extraction (e.g., chloroform, methanol)

  • TLC or HPLC system for lipid analysis

Procedure:

  • Preparation of this compound-BSA Complex: a. Prepare a stock solution of this compound in ethanol. b. Dry down the required amount of the stock solution under a stream of nitrogen. c. Resuspend the lipid film in a small amount of ethanol. d. Prepare a solution of fatty acid-free BSA in serum-free medium. e. While vortexing, slowly add the ethanolic this compound solution to the BSA solution to achieve the desired final concentration (typically 1-5 µM).[9]

  • Cell Labeling: a. Grow cells to the desired confluency. b. If using inhibitors, pre-incubate the cells with the inhibitor in serum-free medium for the recommended time. c. Remove the medium and wash the cells with serum-free medium. d. Add the this compound-BSA complex to the cells and incubate at 37°C for the desired time (e.g., 30-60 minutes).

  • Microscopy (Optional): a. After incubation, wash the cells with fresh medium. b. Mount the coverslips on a slide and observe under a fluorescence microscope using appropriate filters for NBD (Excitation ~466 nm, Emission ~536 nm).[3]

  • Lipid Extraction: a. After incubation, wash the cells with ice-cold PBS. b. Scrape the cells in methanol and transfer to a glass tube. c. Perform a Bligh-Dyer lipid extraction by adding chloroform and water. d. Collect the lower organic phase containing the lipids.

  • Lipid Analysis: a. Dry the lipid extract under nitrogen. b. Reconstitute the lipids in a suitable solvent. c. Separate the lipid species using TLC or HPLC. d. Quantify the fluorescence of the different lipid spots/peaks to determine the extent of metabolic conversion.

Signaling Pathways

This compound Metabolic Pathway

cluster_PM Plasma Membrane cluster_Golgi Golgi Apparatus C6_NBD_SM_PM This compound C6_NBD_Cer_PM C6 NBD-Ceramide C6_NBD_SM_PM->C6_NBD_Cer_PM nSMase C6_NBD_Cer_Golgi C6 NBD-Ceramide C6_NBD_Cer_PM->C6_NBD_Cer_Golgi Transport C6_NBD_SM_Golgi This compound C6_NBD_Cer_Golgi->C6_NBD_SM_Golgi SMS C6_NBD_GlcCer C6 NBD-Glucosylceramide C6_NBD_Cer_Golgi->C6_NBD_GlcCer GCS

References

Technical Support Center: Cell Health Considerations When Using C6 NBD Sphingomyelin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of C6 NBD Sphingomyelin in cell-based assays. Our goal is to help you mitigate potential cell health issues and ensure the acquisition of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in cell biology research?

A1: this compound is a fluorescent analog of sphingomyelin, a crucial component of mammalian cell membranes. It consists of a sphingomyelin molecule with a short (C6) acyl chain and a nitrobenzoxadiazole (NBD) fluorophore attached. This fluorescent tag allows for the visualization and tracking of sphingomyelin metabolism and transport within living cells, providing insights into lipid trafficking, membrane dynamics, and certain signaling pathways.

Q2: What are the typical working concentrations for this compound in live-cell imaging?

A2: The optimal concentration of this compound is cell-type dependent and should be empirically determined. However, a general starting point is between 1-5 µM. It is crucial to use the lowest possible concentration that provides a sufficient signal-to-noise ratio to minimize potential cytotoxicity and phototoxicity.

Q3: Can the NBD fluorophore or the C6 acyl chain affect cell health?

A3: Yes, both components can potentially impact cell physiology. The NBD fluorophore, due to its hydrophilic nature, can alter the physical properties of the lipid compared to its natural counterparts.[1] High concentrations of NBD-labeled lipids or prolonged exposure to excitation light can lead to phototoxicity, generating reactive oxygen species (ROS) that can damage cellular components.[2][3][4] The short C6 acyl chain makes the molecule more water-soluble than endogenous sphingomyelin, which can affect its insertion into membranes and its metabolic fate.

Q4: Is this compound metabolized by cells?

A4: Yes, this compound can be metabolized by cellular enzymes. It is known to be a substrate for neutral sphingomyelinase (N-SMase) at the plasma membrane, which hydrolyzes it to C6 NBD-ceramide.[5][6] This metabolic conversion is an important consideration when interpreting experimental results, as the fluorescent signal may represent not only the initial probe but also its metabolic products.

Q5: How can I minimize phototoxicity when using this compound?

A5: To minimize phototoxicity, it is recommended to:

  • Use the lowest possible excitation light intensity and exposure time.

  • Utilize sensitive detectors to reduce the required illumination.

  • Incorporate antioxidants or ROS scavengers in the imaging medium.

  • For time-lapse experiments, use intermittent imaging rather than continuous exposure.

  • Whenever possible, use fluorophores with higher photostability if experimental conditions allow.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
High Background Fluorescence - Excess probe in the medium.- Non-specific binding of the probe.- Autofluorescence from cells or medium.- Thoroughly wash cells after labeling.- Reduce the concentration of the probe.- Use a serum-free medium during labeling and imaging.- Image cells in a phenol red-free medium.- Include an unstained control to assess autofluorescence.
Low or No Fluorescent Signal - Inefficient labeling.- Low expression of target lipid domains.- Photobleaching.- Incorrect filter sets for NBD fluorescence.- Optimize labeling time and temperature.- Increase the probe concentration incrementally.- Use fresh probe solution.- Minimize exposure to excitation light.- Use an anti-fade reagent if compatible with live-cell imaging.- Ensure the use of appropriate filters for NBD (Excitation ~460 nm, Emission ~540 nm).
Signs of Cytotoxicity (e.g., cell rounding, detachment, blebbing) - Probe concentration is too high.- Phototoxicity from excessive light exposure.- Contamination of cell culture or reagents.- Perform a dose-response experiment to determine the optimal, non-toxic concentration.- Reduce excitation light intensity and/or exposure time.- Use fresh, sterile reagents and maintain aseptic techniques.
Altered Cell Behavior or Signaling - The this compound analog is interfering with normal cellular processes.- Metabolic products of the probe are biologically active.- Use the lowest effective concentration of the probe.- Compare results with a different fluorescent lipid analog if available.- Consider the metabolic fate of the probe in your experimental interpretation.
Probe Aggregation in Solution - Poor solubility of the lipid in aqueous media.- Prepare the probe in a suitable organic solvent (e.g., ethanol or DMSO) before diluting in aqueous buffer or medium.- Briefly sonicate the final solution to aid dispersion.

Experimental Protocols

Protocol: Cell Surface Labeling and Internalization of this compound

This protocol provides a general guideline for labeling the plasma membrane of adherent cells and observing the subsequent internalization of the fluorescent lipid.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 1 mM in ethanol)

  • Serum-free cell culture medium (phenol red-free recommended)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets for NBD

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).

  • Preparation of Labeling Solution:

    • Dilute the this compound stock solution in serum-free medium to the desired final concentration (e.g., 2 µM). Vortex briefly to mix.

  • Cell Labeling:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the labeling solution to the cells and incubate at 4°C for 15-30 minutes. The low temperature inhibits endocytosis, allowing for initial labeling of the plasma membrane.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells 2-3 times with cold PBS to remove excess probe.

  • Imaging of Internalization:

    • Add pre-warmed, complete medium to the cells.

    • Immediately begin imaging using a fluorescence microscope. For time-lapse imaging, acquire images at regular intervals (e.g., every 5-10 minutes) to observe the internalization of the probe from the plasma membrane to intracellular compartments.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cells label_cells Label Cells at 4°C prep_cells->label_cells prep_probe Prepare C6 NBD-SM Solution prep_probe->label_cells wash_cells Wash Excess Probe label_cells->wash_cells image_cells Image Internalization at 37°C wash_cells->image_cells analyze_data Analyze Time-Lapse Data image_cells->analyze_data

Caption: Experimental workflow for this compound labeling and internalization.

G C6_NBD_SM_ext This compound (Extracellular) PM Plasma Membrane C6_NBD_SM_ext->PM C6_NBD_SM_mem This compound (Membrane-bound) PM->C6_NBD_SM_mem NSMase Neutral Sphingomyelinase C6_NBD_SM_mem->NSMase Endocytosis Endocytosis C6_NBD_SM_mem->Endocytosis C6_NBD_Cer C6 NBD Ceramide NSMase->C6_NBD_Cer Endosome Endosome Endocytosis->Endosome

Caption: Metabolic fate of this compound at the plasma membrane.

G Start Problem with Experiment High_BG High Background? Start->High_BG Low_Signal Low Signal? High_BG->Low_Signal No Wash Improve Washing Steps High_BG->Wash Yes Cell_Death Cell Death? Low_Signal->Cell_Death No Optimize_Label Optimize Labeling Low_Signal->Optimize_Label Yes Reduce_Light Reduce Light Exposure Cell_Death->Reduce_Light Yes End Re-evaluate Experiment Cell_Death->End No Reduce_Conc Reduce Probe Concentration Wash->Reduce_Conc Reduce_Conc->End Check_Filters Check Microscope Filters Optimize_Label->Check_Filters Check_Filters->End Dose_Response Perform Dose-Response Reduce_Light->Dose_Response Dose_Response->End

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

Navigating Cellular Lipids: A Comparative Guide to C6 NBD Sphingomyelin and BODIPY-SM

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular biology, tracking the movement and metabolism of lipids is paramount to understanding a myriad of physiological and pathological processes. Fluorescently labeled lipid analogs serve as indispensable tools for researchers, illuminating the dynamic pathways of these essential molecules. Among the most widely used probes for studying sphingolipid trafficking are C6 NBD Sphingomyelin (NBD-SM) and BODIPY-Sphingomyelin (BODIPY-SM). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.

At a Glance: Key Property Showdown

The fundamental differences between C6 NBD-SM and BODIPY-SM stem from the distinct photophysical properties of their attached fluorophores: Nitrobenzoxadiazole (NBD) and Boron-dipyrromethene (BODIPY), respectively. These differences have significant implications for their application in live-cell imaging and lipid metabolism studies.

PropertyThis compoundBODIPY-FL C5 SphingomyelinAdvantage
Fluorophore 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene (BODIPY FL)-
Acyl Chain 6-carbon hexanoyl chain5-carbon pentanoyl chain-
Excitation Max ~467 nm[1]~505 nm[1]BODIPY-SM : Better matched to common laser lines (e.g., 488 nm).
Emission Max ~538 nm (Green)[1]~511 nm (Green)[1]-
Quantum Yield LowerHigher[1]BODIPY-SM : Produces greater fluorescence output.[1]
Photostability Lower, sensitive to cholesterol presence[1]Higher, more robust[1][2][3][4][5]BODIPY-SM : Superior for long-term imaging and time-lapse studies.
Environmental Sensitivity Fluorescence is sensitive to the polarity of its environment.Relatively insensitive to polarity and pH.[6] Exhibits an aggregation-dependent shift from green to red fluorescence.[1]BODIPY-SM : Spectral shift can be used to report on lipid concentration in membranes.
Cellular Behavior Susceptible to extensive degradation at the plasma membrane by neutral sphingomyelinase.[7]Also undergoes hydrolysis, but the BODIPY fluorophore is thought to intercalate better into the membrane.[8][9]BODIPY-SM : May mimic natural sphingomyelin more closely in some contexts.

Performance in Practice: A Deeper Dive

Fluorescence and Photostability: BODIPY-SM consistently outperforms C6 NBD-SM in terms of brightness and photostability.[1] The higher quantum yield of the BODIPY fluorophore translates to a stronger signal, allowing for lower probe concentrations and reduced phototoxicity.[1] Furthermore, its superior photostability makes it the preferred choice for experiments requiring prolonged or repeated imaging, such as time-lapse microscopy.[2][3][5] The photostability of NBD can be compromised in cholesterol-deficient cells, which can lead to weak labeling of organelles like the Golgi complex.[1]

Environmental Sensitivity and Spectral Properties: A unique and powerful feature of BODIPY-FL is its concentration-dependent fluorescence emission. At low concentrations within cellular membranes, it emits green fluorescence. However, in areas of high accumulation, such as the Golgi apparatus or in the lysosomes of cells from patients with sphingolipid storage diseases, it forms intermolecular excimers that shift the emission to the red part of the spectrum (~620 nm).[1] This property can be exploited to visualize lipid-rich microdomains and track lipid sorting.[6][9] C6 NBD-SM does not exhibit this property.

Cellular Trafficking and Metabolism: Both probes are used to trace endocytic pathways and study sphingolipid metabolism.[1] They are typically delivered to cells as complexes with bovine serum albumin (BSA) to facilitate their insertion into the plasma membrane.[1][9] From the plasma membrane, they are internalized and transported to various intracellular compartments, most notably the Golgi apparatus.[8]

However, their metabolic fates can differ. C6 NBD-SM is known to be extensively degraded at the plasma membrane by neutral sphingomyelinase.[7] While BODIPY-SM also undergoes hydrolysis to BODIPY-ceramide, the BODIPY fluorophore's relatively nonpolar and neutral nature allows it to intercalate more effectively into the membrane bilayer compared to the NBD group, which tends to loop back towards the aqueous interface.[9][10] This may result in BODIPY-SM being a more faithful analog of its natural counterpart in certain cellular contexts.

Visualizing the Process

General Workflow for Fluorescent Sphingomyelin Labeling

G cluster_prep Probe Preparation cluster_cell Cellular Labeling & Trafficking cluster_analysis Analysis BSA Defatted BSA Complex Probe-BSA Complex BSA->Complex Probe Fluorescent SM (C6 NBD-SM or BODIPY-SM) Probe->Complex Cells Live Cells Complex->Cells Incubate at 4°C PM Plasma Membrane (Outer Leaflet) Cells->PM Endocytosis Endocytosis (e.g., Caveolae-dependent) PM->Endocytosis Warm to 37°C BackExchange Back-Exchange with BSA (Removes PM-localized probe) PM->BackExchange Golgi Golgi Apparatus Endocytosis->Golgi Recycling Recycling Endosomes Endocytosis->Recycling Microscopy Fluorescence Microscopy Golgi->Microscopy Recycling->PM

Caption: General workflow for labeling live cells with fluorescent sphingomyelin analogs.

Simplified Metabolic Fate of Fluorescent Sphingomyelin

G SM_probe Fluorescent SM (at Plasma Membrane) Endocytosed_SM Internalized Fluorescent SM SM_probe->Endocytosed_SM Endocytosis Cer_probe Fluorescent Ceramide SM_probe->Cer_probe Sphingomyelinase (at PM) Endocytosed_SM->Cer_probe Hydrolysis in Endosomes/Lysosomes Golgi Golgi Apparatus Endocytosed_SM->Golgi Cer_probe->Golgi CERT-mediated transport Complex_SL Fluorescent Complex Sphingolipids Golgi->Complex_SL Sphingolipid Synthesis

Caption: Simplified metabolic pathways for fluorescent sphingomyelin analogs in the cell.

Experimental Protocols

The following are generalized protocols for using fluorescent sphingomyelin analogs. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.

Protocol 1: Staining the Golgi Complex in Living Cells

This protocol is adapted for labeling the Golgi apparatus, a common application for these probes.[1]

Materials:

  • C6 NBD-ceramide or BODIPY FL C5-ceramide

  • Defatted bovine serum albumin (BSA)

  • Culture medium (e.g., HBSS/HEPES)

  • Cells grown on glass coverslips

Procedure:

  • Prepare a 5 µM Ceramide-BSA Complex:

    • Prepare a 1 mM stock solution of the fluorescent ceramide in an appropriate organic solvent (e.g., ethanol or a chloroform:methanol mixture).

    • In a glass tube, evaporate the solvent from a small volume of the stock solution under a stream of nitrogen, followed by vacuum for at least 1 hour.

    • Resuspend the dried lipid in culture medium containing defatted BSA to form the complex. The final concentration should be around 5 µM. (Note: Pre-complexed reagents are commercially available, e.g., from Thermo Fisher Scientific).[1][11]

  • Labeling Cells:

    • Rinse the cells grown on coverslips with culture medium.

    • Incubate the cells with the 5 µM ceramide-BSA complex in medium for 30 minutes at 4°C. This allows the lipid to insert into the plasma membrane without significant endocytosis.[1]

    • Wash the cells several times with ice-cold medium to remove unbound complex.

    • Incubate the cells in fresh, pre-warmed (37°C) medium for an additional 30 minutes. This chase period allows the fluorescent lipid to be transported from the plasma membrane to the Golgi apparatus.[1]

  • Imaging:

    • Wash the cells with fresh medium.

    • Mount the coverslip and examine under a fluorescence microscope. You should observe prominent labeling of the Golgi apparatus.[1]

Protocol 2: Tracking Endocytosis from the Plasma Membrane

This protocol focuses on visualizing the internalization of sphingomyelin from the cell surface.

Materials:

  • C6 NBD-SM or BODIPY-SM complexed with BSA

  • Culture medium

  • Cells grown on glass coverslips

  • Back-exchange medium (culture medium containing 5% w/v defatted BSA)

Procedure:

  • Prepare Probe-BSA Complex: As described in Protocol 1, prepare a working solution of the fluorescent sphingomyelin-BSA complex (typically 2-5 µM).

  • Labeling at Low Temperature:

    • Cool the cells to 4°C to inhibit endocytosis.

    • Incubate the cells with the fluorescent SM-BSA complex for 30 minutes at 4°C.[12]

    • Wash the cells thoroughly with ice-cold medium to remove excess probe. At this stage, fluorescence should be confined to the plasma membrane.

  • Initiate Endocytosis:

    • Add pre-warmed (37°C) fresh culture medium to the cells and transfer them to a 37°C incubator. This temperature shift initiates the endocytic process.

    • Incubate for various time points (e.g., 5, 15, 30 minutes) depending on the desired stage of the endocytic pathway to be visualized.

  • Remove Remaining Plasma Membrane Signal (Back-Exchange):

    • To specifically visualize internalized lipid, cool the cells back to 4°C.

    • Incubate the cells with ice-cold back-exchange medium for 30 minutes. This will strip the fluorescent lipid remaining in the outer leaflet of the plasma membrane.[9]

    • Wash the cells with ice-cold medium.

  • Imaging:

    • Mount the coverslip and image the cells. The remaining fluorescence will be localized to intracellular compartments such as endosomes and the Golgi apparatus.

Conclusion and Recommendations

Both C6 NBD-SM and BODIPY-SM are valuable tools for lipid tracking, but the choice between them should be guided by the specific experimental requirements.

  • Choose BODIPY-SM for:

    • Long-term live-cell imaging and time-lapse studies, due to its superior photostability.[1][2]

    • Experiments requiring high sensitivity, owing to its higher quantum yield.[1]

    • Studies investigating lipid microdomains or membrane condensation, by leveraging its concentration-dependent spectral shift.[1][3]

  • Choose C6 NBD-SM for:

    • Endpoint assays where photostability is less of a concern.

    • Studies where the specific properties of the NBD fluorophore are advantageous, such as its environmental sensitivity, if properly controlled and interpreted.

    • When a more established, historical comparison to older literature is necessary, as NBD-labeled lipids were introduced earlier.[8]

For most modern fluorescence microscopy applications, particularly those involving live cells and quantitative analysis, BODIPY-SM is generally the superior choice due to its enhanced brightness, photostability, and the unique analytical power offered by its spectral properties.

References

A Head-to-Head Comparison: C6 NBD Sphingomyelin vs. Radiolabeled Sphingomyelin for Cellular Lipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, neuroscience, and drug development, the choice of tracer is critical for accurately tracking the intricate movements and metabolism of sphingomyelin. This guide provides a comprehensive comparison of two widely used analogs: the fluorescent C6 NBD Sphingomyelin and traditionally utilized radiolabeled sphingomyelin. By examining their fundamental properties, experimental applications, and inherent advantages and limitations, this document serves as a resource for making informed decisions in experimental design.

Sphingomyelin, a key component of cellular membranes, plays a crucial role in signal transduction, membrane fluidity, and the formation of lipid rafts. To study its dynamic behavior, researchers rely on tagged analogs that can be traced within the complex cellular environment. This compound, with its fluorescent nitrobenzoxadiazole (NBD) group, offers the advantage of real-time visualization, while radiolabeled sphingomyelin provides a minimally perturbative approach for quantitative analysis. This guide will delve into a detailed comparison of these two powerful tools.

Fundamental Properties: A Structural Overview

This compound is a synthetic analog where a short six-carbon (C6) acyl chain is attached to the sphingosine backbone, and a fluorescent NBD group is conjugated to this acyl chain.[1][2] This fluorescent tag allows for direct visualization using fluorescence microscopy. In contrast, radiolabeled sphingomyelin involves the incorporation of a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), into the sphingomyelin molecule.[1] The labeling can be on the choline headgroup or within the ceramide backbone.

FeatureThis compoundRadiolabeled Sphingomyelin
Label Nitrobenzoxadiazole (NBD) fluorescent dyeRadioactive isotope (e.g., ³H, ¹⁴C)
Detection Method Fluorescence Microscopy, FluorometryScintillation Counting, Autoradiography
Acyl Chain Short (C6)Can be varied (often longer, more natural chain lengths)
Structural Perturbation Bulky, polar NBD groupMinimal, isotope substitution

Performance in Key Applications: A Comparative Analysis

Both this compound and radiolabeled sphingomyelin are employed in a variety of assays to probe sphingolipid biology. However, their distinct properties make them more or less suitable for specific experimental questions.

Sphingomyelinase Activity Assays

Sphingomyelinases (SMases) are enzymes that hydrolyze sphingomyelin to produce ceramide, a critical signaling molecule. Assays measuring SMase activity are vital for understanding cellular signaling and for screening potential therapeutic inhibitors.

This compound offers a convenient, continuous, and often high-throughput method for measuring SMase activity. The cleavage of this compound by SMase releases the fluorescent C6 NBD-ceramide, which can be easily separated and quantified by techniques like HPLC with fluorescence detection or thin-layer chromatography (TLC).[3][4] This approach avoids the need for radioactive materials and the associated safety precautions. However, the short acyl chain and the NBD group may affect enzyme kinetics compared to the natural substrate.[5]

Radiolabeled sphingomyelin is considered a more traditional and direct method for assaying SMase activity.[1] The assay involves incubating the radiolabeled substrate with the enzyme source, followed by extraction and separation of the substrate and the radiolabeled phosphocholine product. The radioactivity in the aqueous phase (containing phosphocholine) is then quantified by scintillation counting. This method is highly sensitive and uses a substrate that can more closely mimic the natural sphingomyelin.

ParameterThis compound AssayRadiolabeled Sphingomyelin Assay
Principle Detection of fluorescent product (C6 NBD-ceramide)Detection of radioactive product (e.g., [³H]phosphocholine)
Throughput HighLow to Medium
Safety No radiation hazardsRequires handling of radioactive materials
Sensitivity GoodVery High
Biological Relevance Potential for altered enzyme kinetics due to the NBD group and short acyl chainSubstrate more closely resembles the natural molecule
Lipid Trafficking and Localization Studies

Understanding the intracellular transport of sphingomyelin is crucial for elucidating its role in membrane dynamics and signaling.

This compound is extensively used for visualizing lipid trafficking in living cells using fluorescence microscopy.[6][7] Its fluorescence allows for real-time imaging of its internalization from the plasma membrane and its subsequent transport to various organelles like the Golgi apparatus and endosomes. However, a significant caveat is that the bulky and polar NBD group can alter the natural trafficking pathways of sphingomyelin.[8][9] Studies have shown that the trafficking of C6-NBD-SM can differ from that of its natural counterparts.[10]

Radiolabeled sphingomyelin provides a less disruptive method to study lipid transport. After introducing the radiolabeled lipid to cells, its distribution among different organelles can be determined by subcellular fractionation followed by scintillation counting of each fraction. While this method provides quantitative data on the bulk flow of the lipid, it lacks the spatial and temporal resolution of live-cell imaging.

FeatureThis compound in TraffickingRadiolabeled Sphingomyelin in Trafficking
Methodology Live-cell fluorescence microscopySubcellular fractionation and scintillation counting
Resolution High spatial and temporal resolutionLow spatial and temporal resolution
Artifact Potential High, due to the bulky NBD group altering trafficking pathwaysLow, minimal perturbation to the molecule's structure
Data Type Qualitative and semi-quantitative (image-based)Quantitative (bulk measurement)
Lipid Raft Analysis

Lipid rafts are specialized membrane microdomains enriched in sphingolipids and cholesterol that play a key role in signal transduction.

This compound has been used as a marker for lipid rafts. However, its partitioning into these domains is a subject of debate. The short acyl chain and the polar NBD group may prevent its proper integration into the highly ordered environment of lipid rafts.[10][11] Therefore, results obtained using this compound as a lipid raft marker should be interpreted with caution.

Radiolabeled sphingomyelin with a natural-length acyl chain is a more suitable tool for studying the association of sphingomyelin with lipid rafts. After cell lysis with non-ionic detergents at low temperatures, lipid rafts can be isolated as detergent-resistant membranes (DRMs). The amount of radiolabeled sphingomyelin in the DRM fraction can then be quantified to determine its partitioning into lipid rafts.

Experimental Protocols

Sphingomyelinase Activity Assay using this compound

This protocol is adapted from a fluorometric assay for sphingomyelinase.[12][13][14]

Materials:

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

  • Enzyme source (cell lysate, purified enzyme)

  • Stop Solution (e.g., Chloroform:Methanol, 2:1 v/v)

  • Microplate reader with fluorescence detection (Excitation: ~466 nm, Emission: ~536 nm)

Procedure:

  • Prepare a working solution of this compound in the assay buffer.

  • In a microplate, add the enzyme source to the wells.

  • Initiate the reaction by adding the this compound working solution to each well.

  • Incubate the plate at 37°C for a specific time period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Centrifuge the plate to separate the phases.

  • Transfer the organic (lower) phase containing the fluorescent product (C6 NBD-ceramide) to a new plate.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the enzyme activity based on a standard curve of C6 NBD-ceramide.

Sphingomyelinase Activity Assay using Radiolabeled Sphingomyelin

This protocol outlines a classic radiometric assay for sphingomyelinase.

Materials:

  • [¹⁴C-methyl]-sphingomyelin or [³H-methyl]-sphingomyelin

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0 for acid SMase)

  • Enzyme source

  • Stop Solution (e.g., Chloroform:Methanol, 2:1 v/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a substrate solution of radiolabeled sphingomyelin in the assay buffer.

  • Add the enzyme source to a reaction tube.

  • Start the reaction by adding the radiolabeled sphingomyelin substrate.

  • Incubate at 37°C for the desired time.

  • Stop the reaction by adding the stop solution and vortexing.

  • Add water to induce phase separation.

  • Centrifuge to separate the aqueous and organic phases.

  • Carefully collect the upper aqueous phase, which contains the radiolabeled phosphocholine product.

  • Add the aqueous phase to a scintillation vial containing scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the specific activity of the radiolabeled substrate.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and biological context, the following diagrams are provided.

Sphingomyelinase_Assay_Workflow cluster_C6NBD This compound Assay cluster_Radio Radiolabeled Sphingomyelin Assay NBD_Start Incubate C6 NBD-SM with Enzyme NBD_Stop Stop Reaction & Phase Separation NBD_Start->NBD_Stop NBD_Detect Measure Fluorescence of Organic Phase NBD_Stop->NBD_Detect Radio_Start Incubate Radiolabeled SM with Enzyme Radio_Stop Stop Reaction & Phase Separation Radio_Start->Radio_Stop Radio_Detect Scintillation Counting of Aqueous Phase Radio_Stop->Radio_Detect

Fig. 1: Comparative workflow of sphingomyelinase assays.

Sphingomyelin_Metabolism_Signaling SM Sphingomyelin SMase Sphingomyelinase (SMase) SM->SMase Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Induces Proliferation Cell Proliferation Ceramide->Proliferation Inhibits PC Phosphocholine SMase->Ceramide SMase->PC

Fig. 2: Simplified sphingomyelin signaling pathway.

Conclusion: Making the Right Choice for Your Research

The selection between this compound and radiolabeled sphingomyelin hinges on the specific experimental goals, required sensitivity, and the acceptable level of potential artifacts.

This compound is an excellent choice for:

  • High-throughput screening of enzyme inhibitors.

  • Qualitative and real-time visualization of lipid trafficking in living cells, with the caveat of potential artifacts.

  • Experiments where the use of radioactivity is not feasible.

Radiolabeled sphingomyelin is the preferred tool for:

  • Highly sensitive and quantitative enzyme activity assays.

  • Quantitative analysis of lipid transport and metabolism where minimal structural perturbation is crucial.

  • Studies on the partitioning of sphingomyelin into lipid rafts.

Ultimately, a combinatorial approach, where findings from fluorescent analogs are validated with radiolabeled counterparts, can provide the most robust and comprehensive understanding of sphingomyelin's multifaceted roles in cellular biology. Researchers are encouraged to carefully consider the advantages and limitations of each tracer to ensure the generation of accurate and biologically relevant data.

References

A Comparative Guide to the Intracellular Trafficking of C6 NBD Sphingomyelin and C6 NBD Glucosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the intracellular trafficking pathways of two widely used fluorescent lipid analogs, C6 NBD Sphingomyelin (C6-NBD-SM) and C6 NBD Glucosylceramide (C6-NBD-GlcCer). These probes are instrumental for researchers, scientists, and drug development professionals in elucidating the complex mechanisms of lipid sorting and transport within cells.

Both C6-NBD-SM and C6-NBD-GlcCer are synthesized intracellularly from a common precursor, C6-NBD-ceramide.[1] This precursor, when introduced to cells, rapidly localizes to the Golgi apparatus where it is metabolized into fluorescent sphingomyelin and glucosylceramide.[1] The distinct head groups of these two lipids—a phosphocholine head group for sphingomyelin and a glucose head group for glucosylceramide—dictate their subsequent and divergent trafficking fates within the cell.

Comparative Analysis of Intracellular Trafficking

The trafficking of C6-NBD-SM and C6-NBD-GlcCer from their site of synthesis in the Golgi apparatus to their final destinations reveals fundamental differences in cellular lipid sorting mechanisms.

  • This compound (C6-NBD-SM): Following its synthesis in the Golgi, C6-NBD-SM is transported to the plasma membrane via vesicular transport.[1][2] In polarized epithelial cells, such as Madin-Darby canine kidney (MDCK) cells, C6-NBD-SM is delivered to both the apical and basolateral plasma membrane domains in roughly equal measure.[3] However, in other polarized cells like human hepatoma HepG2 cells, it is ultimately transported to the basolateral membrane.[4] A key feature of C6-NBD-SM metabolism is its susceptibility to degradation at the plasma membrane by neutral sphingomyelinase (N-SMase) activity.[5][6] This enzymatic hydrolysis can be cell-type dependent and influenced by the cell's differentiation state.[5][6]

  • C6 NBD Glucosylceramide (C6-NBD-GlcCer): Similar to C6-NBD-SM, C6-NBD-GlcCer is also transported from the Golgi to the plasma membrane.[1] However, in polarized MDCK cells, C6-NBD-GlcCer shows a two- to four-fold enrichment on the apical surface compared to the basolateral domain.[3] In HepG2 cells, C6-NBD-GlcCer is known to recycle between a subapical compartment and the apical bile canalicular membrane.[4] Unlike its sphingomyelin counterpart, C6-NBD-GlcCer does not undergo significant hydrolysis or synthesis at the plasma membrane.[5][6]

Quantitative Data Summary

The table below summarizes the key quantitative and qualitative differences in the trafficking and metabolism of this compound and C6 NBD Glucosylceramide.

FeatureThis compound (C6-NBD-SM)C6 NBD Glucosylceramide (C6-NBD-GlcCer)
Primary Site of Synthesis Golgi ApparatusGolgi Apparatus
Primary Destination Plasma MembranePlasma Membrane
Trafficking in Polarized Cells (MDCK) Roughly equal distribution to apical and basolateral membranes[3]2- to 4-fold enrichment at the apical membrane[3]
Trafficking in Polarized Cells (HepG2) Transported to the basolateral membrane[4]Recycles between the subapical compartment and the apical membrane[4]
Plasma Membrane Metabolism Subject to extensive degradation by neutral sphingomyelinase[5][6]No significant hydrolytic or synthetic activity[5][6]
Trans-Golgi Network (TGN) Leaflet Localization Predominantly in the lumenal leaflet (90%)[4]Also present in the cytoplasmic leaflet (30%)[4]

Experimental Protocols

The following section details a generalized methodology for studying the trafficking of C6-NBD-SM and C6-NBD-GlcCer, derived from common practices in the field.[1][7][8][9][10]

Protocol: Fluorescent Sphingolipid Trafficking Assay

1. Cell Culture and Preparation:

  • Culture cells (e.g., Chinese hamster lung fibroblasts, MDCK, or HepG2) on glass coverslips suitable for microscopy until they reach the desired confluency. For polarized cells like MDCK, culture them on permeable filter supports to allow separate access to apical and basolateral domains.

2. Labeling with C6-NBD-Ceramide:

  • Prepare a stock solution of C6-NBD-ceramide complexed with bovine serum albumin (BSA).

  • Wash the cells with a balanced salt solution.

  • Incubate the cells with the C6-NBD-ceramide/BSA complex at a low temperature (e.g., 2°C) for a short period (e.g., 30 minutes). This allows the fluorescent ceramide to label the cells.

  • Wash the cells thoroughly with cold medium to remove any unbound C6-NBD-ceramide.

3. Chase Incubation:

  • Incubate the labeled cells in fresh, pre-warmed culture medium at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes). This "chase" period allows the cells to metabolize the C6-NBD-ceramide into C6-NBD-SM and C6-NBD-GlcCer and transport them to their respective destinations.

4. Quantification of Plasma Membrane Pools (Back-Exchange):

  • To determine the amount of fluorescent lipid that has reached the outer leaflet of the plasma membrane, perform a "back-exchange" procedure.

  • After the chase incubation, transfer the cells to a cold medium containing a high concentration of BSA (e.g., 5% w/v).

  • Incubate at a low temperature (e.g., 4°C) for a defined period. The BSA will extract the NBD-lipids present on the cell surface.

  • The medium containing the back-exchanged lipids can be collected for analysis. The remaining cell-associated fluorescence represents the intracellular pool of the lipids.

5. Fluorescence Microscopy and Imaging:

  • At the end of each chase time point (before back-exchange), fix the cells or observe them live using a fluorescence microscope equipped with appropriate filters for NBD (Excitation/Emission: ~466/536 nm).[11]

  • Confocal microscopy is particularly useful for visualizing the intracellular localization of the fluorescent lipids in organelles like the Golgi apparatus and at the plasma membrane.[7][9][10]

6. Lipid Extraction and Analysis:

  • To quantify the different fluorescent lipid species, extract the total lipids from the cells (and from the back-exchange medium) using a solvent system like chloroform/methanol.

  • Separate the extracted lipids using thin-layer chromatography (TLC).

  • Identify and quantify the fluorescent spots corresponding to C6-NBD-ceramide, C6-NBD-SM, and C6-NBD-GlcCer using a fluorescence scanner.

Visualizations

The following diagrams illustrate the distinct trafficking pathways of this compound and C6 NBD Glucosylceramide.

C6_NBD_Sphingomyelin_Trafficking Extracellular Extracellular Space PM Plasma Membrane SM C6-NBD-SM PM->SM Localization Golgi Golgi Apparatus Vesicle Transport Vesicle Golgi->Vesicle Packaging Vesicle->PM Exocytosis Ceramide C6-NBD-Ceramide Ceramide->Golgi Metabolism Degradation Degradation by N-SMase SM->Degradation Hydrolysis C6_NBD_Glucosylceramide_Trafficking Extracellular Extracellular Space PM_Apical Apical Plasma Membrane GlcCer C6-NBD-GlcCer PM_Apical->GlcCer Localization SAC Subapical Compartment PM_Apical->SAC Recycling PM_Basolateral Basolateral Plasma Membrane Golgi Golgi Apparatus Vesicle_Apical Apical Vesicle Golgi->Vesicle_Apical Sorting (Enriched) Vesicle_Baso Basolateral Vesicle Golgi->Vesicle_Baso Sorting (Minor) Vesicle_Apical->PM_Apical Exocytosis Vesicle_Baso->PM_Basolateral Exocytosis Ceramide C6-NBD-Ceramide Ceramide->Golgi Metabolism

References

A Comparative Guide to Validating C6 NBD Sphingomyelin Localization with Antibody-Based Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise subcellular localization of sphingomyelin is critical for unraveling its role in cell signaling, membrane trafficking, and disease pathogenesis. This guide provides a comprehensive comparison of two common methods for visualizing sphingomyelin: the fluorescent analog C6 NBD Sphingomyelin (C6-NBD-SM) and immunofluorescence detection using anti-sphingomyelin antibodies. We will delve into the experimental protocols, present comparative data, and discuss the relative strengths and limitations of each approach.

Introduction to Sphingomyelin Visualization Techniques

Sphingomyelin, a key structural lipid of cellular membranes, is particularly enriched in the plasma membrane and endocytic pathway. Its dynamic localization is crucial for a multitude of cellular processes. Two primary methods are employed to visualize its distribution:

  • This compound: A fluorescently labeled, short-chain analog of sphingomyelin that can be introduced into living cells to track its metabolism and transport. The nitrobenzoxadiazole (NBD) fluorophore allows for real-time imaging in live-cell microscopy.

  • Anti-Sphingomyelin Antibodies: These are specific antibodies that recognize and bind to endogenous sphingomyelin, allowing for its visualization in fixed and permeabilized cells through immunofluorescence microscopy. Toxin-based probes, such as Lysenin, which binds specifically to sphingomyelin, are also used in a similar manner to antibodies.

This guide will focus on a head-to-head comparison of C6 NBD-SM and antibody/toxin-based detection methods.

Comparative Analysis of Localization Methods

FeatureThis compoundAnti-Sphingomyelin Antibodies/Toxin Probes
Principle Incorporation of a fluorescent lipid analog into cellular membranes.In situ detection of endogenous sphingomyelin using specific antibodies or binding proteins.
Cell Viability Suitable for live-cell imaging.Primarily for fixed and permeabilized cells.
Specificity The NBD tag can potentially alter the lipid's biophysical properties and metabolism compared to endogenous sphingomyelin.[1]High specificity for the headgroup of sphingomyelin. Different probes may recognize distinct pools of sphingomyelin.[2][3]
Temporal Resolution Allows for real-time tracking of sphingomyelin trafficking and metabolism.Provides a static snapshot of sphingomyelin distribution at the time of fixation.
Potential Artifacts The short acyl chain and bulky NBD group may influence membrane partitioning and protein interactions.[1] Degradation of C6-NBD-SM in the plasma membrane has been observed.[4][5]Fixation and permeabilization steps can alter cell morphology and lipid distribution.
Typical Localization Plasma membrane, Golgi apparatus, endosomes, and lysosomes, depending on the metabolic state of the cell.[1][6]Primarily plasma membrane, with some staining in endosomes and lysosomes. Different probes can reveal distinct membrane domains.[2][7]

Experimental Protocols

Detailed methodologies for both C6 NBD-SM labeling and immunofluorescence staining are crucial for obtaining reliable and reproducible results.

This compound Labeling of Live Cells

This protocol is adapted from established methods for introducing fluorescent lipid analogs into cultured cells.[8]

  • Preparation of C6 NBD-SM/BSA Complex:

    • Dissolve C6 NBD-SM in chloroform/methanol (95:5 v/v).

    • Dry the lipid solution under a stream of nitrogen gas and then under vacuum for at least 1 hour.

    • Resuspend the lipid film in serum-free culture medium containing fatty acid-free bovine serum albumin (BSA).

    • Incubate at 37°C for 30 minutes with occasional vortexing to allow the lipid to complex with BSA.

  • Cell Labeling:

    • Grow cells to the desired confluency on glass-bottom dishes or coverslips.

    • Wash the cells twice with pre-warmed serum-free medium.

    • Incubate the cells with the C6 NBD-SM/BSA complex (typically 2-5 µM) for 30-60 minutes at 37°C.

  • Washing and Imaging:

    • Wash the cells three times with pre-warmed serum-free medium to remove unbound C6 NBD-SM.

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for the NBD fluorophore (Excitation/Emission: ~466/536 nm).[9]

Immunofluorescence Staining of Sphingomyelin

This protocol provides a general framework for immunofluorescence staining of sphingomyelin in adherent cells.[10][11][12]

  • Cell Fixation:

    • Wash cells grown on coverslips twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if detecting intracellular sphingomyelin).

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding by incubating the cells in PBS containing 1% BSA and 10% normal goat serum for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with the primary anti-sphingomyelin antibody (e.g., mouse IgM) diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgM-Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualization of Experimental Workflows

G cluster_0 C6 NBD-SM Labeling Workflow prep_lipid Prepare C6 NBD-SM/BSA Complex label_cells Incubate Live Cells with Complex prep_lipid->label_cells wash_cells_nbd Wash to Remove Unbound Lipid label_cells->wash_cells_nbd image_live Live-Cell Fluorescence Microscopy wash_cells_nbd->image_live

C6 NBD-SM Labeling Workflow

G cluster_1 Immunofluorescence Workflow fix_cells Fix Cells (e.g., PFA) perm_block Permeabilize and Block fix_cells->perm_block primary_ab Incubate with Primary Anti-SM Antibody perm_block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab wash_mount Wash and Mount secondary_ab->wash_mount image_fixed Fluorescence Microscopy wash_mount->image_fixed

Immunofluorescence Workflow

Discussion and Conclusion

The validation of this compound localization with antibodies is not a straightforward one-to-one comparison due to the inherent differences in the methodologies. C6 NBD-SM offers the significant advantage of enabling dynamic studies in living cells, providing invaluable insights into sphingomyelin trafficking and metabolism.[1][6] However, the presence of the NBD moiety raises questions about how faithfully it mimics the behavior of its endogenous counterpart.[1]

Antibody and toxin-based probes, on the other hand, provide a more direct way to visualize endogenous sphingomyelin pools.[2][7] The use of different probes has revealed that sphingomyelin is not homogenously distributed but rather exists in distinct membrane domains.[2][3] For instance, studies using Lysenin and Equinatoxin-II have shown that they label different pools of sphingomyelin in the plasma membrane and endosomal compartments.[2]

References

A Researcher's Guide to Sphingomyelinase Activity Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of sphingolipid signaling, the accurate measurement of sphingomyelinase (SMase) activity is paramount. This guide provides a comprehensive cross-validation of commonly used SMase activity assays, offering a clear comparison of their methodologies, performance, and applications.

Sphingomyelinases are a family of enzymes crucial for cleaving sphingomyelin into ceramide and phosphocholine. This enzymatic reaction is a key step in the sphingomyelin signaling pathway, which is implicated in a multitude of cellular processes including proliferation, differentiation, apoptosis, and inflammation.[1][2] Consequently, the reliable quantification of SMase activity is essential for understanding its physiological roles and for the development of therapeutic agents targeting this pathway.

This guide delves into the principles and performance of three major categories of SMase activity assays: colorimetric, fluorometric, and liquid chromatography-mass spectrometry (LC-MS/MS)-based methods. We present a side-by-side comparison of their key performance indicators, detailed experimental protocols, and visual representations of the underlying biochemical processes to aid in the selection of the most appropriate assay for your research needs.

Comparative Analysis of Sphingomyelinase Activity Assays

The choice of an SMase activity assay depends on several factors, including the required sensitivity, sample type, throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of colorimetric, fluorometric, and LC-MS/MS-based assays to facilitate an informed decision.

Assay TypePrincipleTypical Substrate(s)Detection MethodSensitivityThroughputKey AdvantagesKey Limitations
Colorimetric Enzymatic cascade leading to a colored product.[3]Sphingomyelin, synthetic chromogenic substrates.Spectrophotometry (Absorbance at ~570 nm or ~655 nm).[3][4]Micromolar to millimolar range.[5]HighSimple, cost-effective, widely accessible instrumentation.[5]Lower sensitivity compared to other methods, potential for interference from colored compounds in the sample.[5]
Fluorometric Enzymatic cascade producing a fluorescent compound.[6][7]Sphingomyelin, Amplex Red, fluorescently labeled sphingomyelin analogs.[6][8]Fluorometry (Excitation/Emission wavelengths vary with fluorophore, e.g., ~540/590 nm for Amplex Red-based assays).[9]Nanomolar to micromolar range.[5][10]HighHigh sensitivity, wider dynamic range than colorimetric assays.[5][10]Requires a fluorescence plate reader, potential for quenching or autofluorescence from sample components.[5]
LC-MS/MS Direct quantification of the enzymatic product (ceramide) or a derivatized product.[11][12]Natural or isotopically labeled sphingomyelin.Mass spectrometry.[13]Picomolar to femtomolar range.Low to MediumHigh specificity and sensitivity, can distinguish between different ceramide species.[11]Requires specialized and expensive equipment, lower throughput, more complex sample preparation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any assay. Below are representative protocols for the three main types of SMase activity assays.

Colorimetric Sphingomyelinase Assay Protocol

This protocol is based on the principle of a coupled enzymatic reaction that results in a colored product.

Materials:

  • 96-well clear flat-bottom plate

  • Spectrophotometric multiwell plate reader

  • Sphingomyelinase Assay Kit (e.g., Sigma-Aldrich MAK152 or Abcam ab138876)[3][14]

  • Samples (cell lysates, tissue homogenates, etc.)

  • Assay Buffer

  • Sphingomyelin solution

  • Enzyme Mix (containing alkaline phosphatase, choline oxidase, and peroxidase)

  • Detection Reagent (e.g., a proprietary blue indicator)[3]

  • Sphingomyelinase Standard

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the Sphingomyelinase Standard in Assay Buffer to generate a standard curve (e.g., 0 to 10 mU/mL).[3]

  • Sample Preparation: Homogenize tissues or lyse cells in Assay Buffer. Centrifuge to remove insoluble material.

  • Reaction Setup:

    • Add 50 µL of standards and samples to separate wells of the 96-well plate.

    • Prepare a Master Mix containing Sphingomyelin solution and add 50 µL to each well.

    • Incubate at 37°C for 30-60 minutes.

  • Detection:

    • Prepare a Detection Mix containing the Enzyme Mix and the colorimetric probe.

    • Add 50 µL of the Detection Mix to each well.

    • Incubate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 655 nm) using a microplate reader.[3]

  • Calculation: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the SMase activity in the samples from the curve.

Fluorometric Sphingomyelinase Assay Protocol (Amplex Red-based)

This protocol utilizes the Amplex® Red reagent, a highly sensitive and stable fluorogenic probe for hydrogen peroxide, which is produced in a coupled enzymatic reaction.[8]

Materials:

  • 96-well black flat-bottom plate

  • Fluorescence multiwell plate reader

  • Amplex® Red Sphingomyelinase Assay Kit (e.g., Invitrogen A12220)

  • Samples (cell or tissue lysates)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Amplex® Red reagent

  • Horseradish Peroxidase (HRP)

  • Choline Oxidase

  • Alkaline Phosphatase

  • Sphingomyelin

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Amplex® Red reagent in DMSO.

    • Prepare stock solutions of HRP, choline oxidase, and alkaline phosphatase in Reaction Buffer.

    • Prepare a sphingomyelin substrate solution in Reaction Buffer.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and sphingomyelin in Reaction Buffer.

  • Sample and Control Preparation:

    • Add 50 µL of sample to the wells.

    • Include a positive control (purified sphingomyelinase) and a negative control (Reaction Buffer without the enzyme).

  • Initiate Reaction: Add 50 µL of the reaction mixture to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with excitation at ~540 nm and emission at ~590 nm.[9]

  • Data Analysis: Subtract the fluorescence of the negative control from all readings and quantify the SMase activity based on a standard curve if a purified enzyme standard is used.

LC-MS/MS-based Sphingomyelinase Activity Assay Protocol

This method offers high specificity and sensitivity by directly measuring the product of the SMase reaction, ceramide.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reverse-phase column

  • Samples (cell lysates, tissue homogenates)

  • Sphingomyelin substrate (e.g., N-hexanoyl-D-erythro-sphingosylphosphorylcholine)

  • Internal standard (e.g., C17-sphingomyelin or a deuterated ceramide analog)

  • Extraction solvents (e.g., chloroform/methanol mixture)

  • Mobile phases for LC (e.g., water with formic acid and acetonitrile with formic acid)[15]

Procedure:

  • Sample Preparation and Reaction:

    • Homogenize or lyse samples in an appropriate buffer.

    • Add the sphingomyelin substrate and the internal standard to the sample.

    • Incubate at 37°C for a defined period (e.g., 1-4 hours).

  • Lipid Extraction:

    • Stop the reaction by adding a chloroform/methanol mixture.

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in the initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a gradient elution on the C18 column.

    • Detect and quantify the specific ceramide product and the internal standard using multiple reaction monitoring (MRM) mode.[13]

  • Data Analysis: Calculate the amount of ceramide produced by normalizing to the internal standard and quantify the SMase activity based on a standard curve generated with known amounts of ceramide.

Visualizing the Molecular Landscape

To better understand the context of these assays, the following diagrams illustrate the sphingomyelin signaling pathway and a generalized workflow for SMase activity assays.

Caption: The Sphingomyelin Signaling Pathway.

SMase_Assay_Workflow cluster_sample_prep 1. Sample Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Sample Cell/Tissue Sample Lysate Homogenization/Lysis Sample->Lysate Clarified_Lysate Centrifugation Lysate->Clarified_Lysate Reaction_Mix Prepare Reaction Mix (Substrate, Buffer) Clarified_Lysate->Reaction_Mix Incubation Add Sample & Incubate (e.g., 37°C) Reaction_Mix->Incubation Detection_Reagent Add Detection Reagent(s) Incubation->Detection_Reagent Signal_Development Incubate for Signal Development Detection_Reagent->Signal_Development Measurement Measure Signal (Absorbance/Fluorescence/MS) Signal_Development->Measurement Standard_Curve Generate Standard Curve Measurement->Standard_Curve Calculation Calculate SMase Activity Standard_Curve->Calculation caption Fig 2. General Workflow of an SMase Activity Assay

Caption: General Workflow of an SMase Activity Assay.

References

C6 NBD Sphingomyelin: A Comparative Guide for Cellular Imaging and Lipid Trafficking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and tracking of lipids within cellular environments are paramount to advancing our understanding of cellular signaling, membrane dynamics, and the pathogenesis of various diseases. C6 NBD Sphingomyelin has long been a staple fluorescent lipid analog for these purposes. This guide provides an objective comparison of this compound with other fluorescent lipid alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Introduction to this compound

This compound (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine) is a fluorescent analog of sphingomyelin, a crucial component of eukaryotic cell membranes. The molecule consists of a sphingomyelin backbone attached to a short-chain (C6) acyl chain, which is in turn labeled with the nitrobenzoxadiazole (NBD) fluorophore. This structure allows it to be readily incorporated into cellular membranes and participate in sphingolipid metabolism, making it a valuable tool for studying lipid trafficking, endocytosis, and the activity of sphingolipid-metabolizing enzymes.[1]

Quantitative Comparison of Fluorescent Lipid Probes

The selection of a fluorescent lipid probe is a critical step in experimental design. The ideal probe should exhibit high brightness, photostability, and minimal perturbation of the biological system. The following table summarizes the key performance characteristics of this compound compared to a prominent alternative, BODIPY FL-labeled sphingomyelin.

PropertyThis compoundBODIPY FL SphingomyelinReference
Excitation Maximum (nm) ~463~505[2]
Emission Maximum (nm) ~536~511[2]
Quantum Yield (in membranes) ~0.32~0.9[2]
Photostability ModerateHigh[2][3]
Environmental Sensitivity High (fluorescence is sensitive to solvent polarity)Low (relatively insensitive to solvent polarity and pH)[2]
Molecular Weight Relatively smallRelatively small[2]
Key Advantages Environmentally sensitive, good for back-exchange experimentsHigh brightness and photostability, less disruptive to membrane structure[2][3][4]
Key Disadvantages Lower photostability and quantum yield compared to BODIPYLess sensitive to environmental changes[2][3]

Advantages of this compound

Despite the superior photophysical properties of some alternatives, this compound offers distinct advantages in specific applications:

  • Environmental Sensitivity: The fluorescence of the NBD group is highly sensitive to the polarity of its environment. This property can be exploited to study changes in membrane properties and lipid packing.[2]

  • Back-Exchange Efficiency: NBD-labeled lipids have a higher rate of transfer through aqueous phases compared to their BODIPY FL-labeled counterparts. This makes them more suitable for "back-exchange" experiments, where the probe is removed from the outer leaflet of the plasma membrane to specifically study internalized lipids.[3]

  • Metabolic Studies: this compound is readily metabolized by cells, allowing for the study of sphingolipid metabolic pathways. Its conversion to other fluorescent lipids can be tracked to measure the activity of enzymes like sphingomyelinase.[1]

Alternatives to this compound

The primary alternatives to NBD-labeled lipids are those tagged with BODIPY (boron-dipyrromethene) fluorophores.

  • BODIPY FL Sphingomyelin: This probe offers significantly higher fluorescence quantum yield and photostability compared to NBD-sphingomyelin.[2][3] This makes it ideal for long-term imaging experiments and for detecting low-abundance lipids. The BODIPY fluorophore is also less polar than NBD and is thought to better intercalate into the membrane bilayer, causing less perturbation.[4]

Experimental Protocols

Protocol 1: Live-Cell Labeling with Fluorescent Sphingomyelin

This protocol describes a general procedure for labeling living cells with fluorescent sphingomyelin analogs.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescent sphingomyelin stock solution (e.g., 1 mM in ethanol or DMSO)

  • Defatted bovine serum albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Cell culture medium

Procedure:

  • Preparation of Fluorescent Sphingomyelin-BSA Complex: a. In a glass tube, evaporate the desired amount of fluorescent sphingomyelin stock solution under a stream of nitrogen gas. b. Resuspend the dried lipid in a small volume of ethanol. c. Prepare a solution of defatted BSA in HBSS (e.g., 1 mg/mL). d. While vortexing the BSA solution, slowly inject the ethanolic lipid solution to form the fluorescent sphingomyelin-BSA complex. A typical final concentration is 5 µM lipid in the BSA solution.[3]

  • Cell Labeling: a. Wash the cultured cells twice with pre-warmed (37°C) HBSS. b. Incubate the cells with the fluorescent sphingomyelin-BSA complex (e.g., at a final concentration of 5 µM) in HBSS for 30 minutes at 4°C. This step allows the lipid to insert into the plasma membrane while minimizing endocytosis.[5] c. To chase the lipid into intracellular compartments, wash the cells three times with cold HBSS to remove excess probe and then incubate in fresh, pre-warmed cell culture medium at 37°C for the desired time (e.g., 30-60 minutes).

  • Imaging: a. Wash the cells with HBSS. b. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Protocol 2: HPLC Analysis of NBD-Labeled Sphingolipid Metabolism

This protocol outlines a method to analyze the metabolism of this compound using high-performance liquid chromatography (HPLC).

Materials:

  • Labeled cells (from Protocol 1)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

Procedure:

  • Lipid Extraction: a. After the desired incubation time, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Scrape the cells in methanol and transfer to a glass tube. c. Perform a Bligh-Dyer or Folch lipid extraction by adding chloroform and water in appropriate ratios (e.g., chloroform:methanol:water, 2:1:0.8 v/v/v). d. Vortex the mixture and centrifuge to separate the phases. e. Collect the lower organic phase containing the lipids. f. Dry the lipid extract under a stream of nitrogen.

  • HPLC Analysis: a. Reconstitute the dried lipid extract in a suitable mobile phase (e.g., methanol). b. Inject the sample onto a C18 reverse-phase HPLC column. c. Elute the lipids using an appropriate gradient. For example, an isocratic elution with methanol/water (e.g., 88:12 v/v) can be used.[6] d. Detect the fluorescent lipids using a fluorescence detector set to the excitation and emission wavelengths of the NBD fluorophore (e.g., Ex: 460 nm, Em: 535 nm). e. Quantify the different NBD-labeled lipid species (e.g., C6 NBD Ceramide, this compound) by integrating the peak areas and comparing them to known standards.[7]

Visualizations

Sphingomyelin Signaling Pathway

Sphingomyelin_Signaling_Pathway cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_sphingomyelin_cycle Sphingomyelin Cycle Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Apoptosis, Cell Cycle Arrest Apoptosis, Cell Cycle Arrest Ceramide->Apoptosis, Cell Cycle Arrest Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Sphingosine Ceramidases Sphingosine->Ceramide CerS S1P S1P Sphingosine->S1P SPHK Sphingomyelin->Ceramide SMase Proliferation, Survival Proliferation, Survival S1P->Proliferation, Survival

Caption: The sphingomyelin signaling pathway, illustrating the central role of ceramide.

Experimental Workflow for Studying Sphingomyelin Metabolism

Experimental_Workflow Start Start Cell_Culture Culture cells on glass-bottom dish Start->Cell_Culture Labeling Label cells with This compound-BSA complex at 4°C Cell_Culture->Labeling Chase Incubate at 37°C to allow for internalization and metabolism Labeling->Chase Imaging Live-cell imaging via fluorescence microscopy Chase->Imaging Extraction Lipid extraction from cells Chase->Extraction End End Imaging->End Analysis HPLC analysis with fluorescence detection Extraction->Analysis Quantification Quantify C6 NBD-SM and its metabolites Analysis->Quantification Quantification->End

Caption: Workflow for analyzing sphingomyelin metabolism using this compound.

Conclusion

This compound remains a valuable and versatile tool for studying sphingolipid biology. Its environmental sensitivity and suitability for back-exchange experiments provide unique advantages for specific research questions. However, for applications requiring high brightness and photostability, particularly for long-term live-cell imaging, alternatives such as BODIPY FL-labeled sphingomyelin may be more appropriate. The choice of the fluorescent lipid probe should be carefully considered based on the specific experimental goals and the instrumentation available. This guide provides the necessary data and protocols to make an informed decision and to design robust and reproducible experiments in the study of cellular lipid dynamics.

References

How does C6 NBD Sphingomyelin behavior compare to endogenous sphingomyelin?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescent lipid analog, C6 NBD Sphingomyelin, with its naturally occurring counterpart, endogenous sphingomyelin. By examining their structural differences, metabolic fates, and cellular trafficking pathways, this document aims to equip researchers with the necessary information to effectively design experiments and interpret data.

Introduction

Endogenous sphingomyelin is a critical sphingolipid in animal cell membranes, playing essential roles in membrane structure, signal transduction, and the formation of lipid rafts.[1][2][3] To visualize and study its dynamic behavior, researchers often employ fluorescently labeled analogs. This compound is one such analog, featuring a short C6 acyl chain and a nitrobenzoxadiazole (NBD) fluorescent group.[4] While invaluable, these modifications introduce significant behavioral differences compared to the endogenous molecule. This guide delineates these differences, supported by experimental data and protocols.

Structural and Behavioral Comparison

The primary distinctions between this compound and endogenous sphingomyelin arise from two modifications: the replacement of a long acyl chain (typically C16-C24) with a short C6 chain, and the addition of the bulky, hydrophilic NBD fluorophore.[1][5] These changes profoundly impact the molecule's physical properties, metabolism, and movement within the cell.

Data Summary: Key Comparative Metrics
FeatureEndogenous SphingomyelinThis compoundKey Implications
Structure
Acyl ChainLong, saturated (C16-C24 dominant)[5]Short, C6 hexanoyl chain[4]Affects membrane packing, hydrophobicity, and lipid raft partitioning.
Fluorescent TagNoneNBD group attached to the acyl chainEnables fluorescence microscopy but adds steric bulk and hydrophilicity.
Physical Properties
Membrane PartitioningTightly packs with cholesterol in ordered lipid raft domains.[1][6]Does not effectively partition into ordered lipid domains.[5]C6 NBD-SM is a poor mimic for studying raft-dependent signaling or trafficking.
Metabolism
Primary Synthesis SiteSynthesized from ceramide in the trans-Golgi apparatus.[3][7]Can be synthesized from C6-NBD-ceramide, but with cell-type-dependent efficiency.[8]The analog can be used to trace metabolic pathways from a ceramide precursor.
DegradationHydrolyzed by acid sphingomyelinase (lysosomes) and neutral sphingomyelinase (plasma membrane).[7]Readily hydrolyzed by neutral sphingomyelinase (N-SMase) at the plasma membrane to C6-NBD-ceramide.[4][9][10]Excellent tool for assaying plasma membrane N-SMase activity.[9][10]
Cellular Trafficking
Golgi-to-PM TransportPrimarily via vesicular transport, a process inhibited by Brefeldin A (BFA).[11][12]Can bypass vesicular transport; transport is NOT inhibited by BFA.[4][11][12]Reveals the existence of alternative, non-vesicular lipid transport pathways.
Non-Vesicular TransportNot a primary transport mechanism.Transport to the cell surface can be mediated by multidrug resistance (MDR) P-glycoprotein transporters.[11][12]Highlights a distinct trafficking mechanism for short-chain lipid analogs.
EndocytosisInternalized via various endocytic pathways.Endocytosed and largely sorted for recycling back to the plasma membrane.[5]Its trafficking pattern is influenced by its short acyl chain.[5]

In-Depth Analysis of Behavioral Differences

Metabolism: A Tale of Two Pathways

Endogenous sphingomyelin is synthesized in the Golgi apparatus and its degradation is a tightly regulated process involving multiple enzymes in different cellular compartments.[7][13]

This compound, when supplied exogenously or synthesized from C6 NBD-ceramide, serves as an excellent substrate for neutral sphingomyelinase (N-SMase) located at the plasma membrane.[9][10] This rapid degradation at the cell surface is a key feature of its metabolism and can be exploited to measure N-SMase activity. Studies have shown that in certain cell types, this degradation is extensive.[9][10] For example, in undifferentiated HT29 cells, N-SMase activity against C6 NBD-SM is at least threefold higher than in their differentiated counterparts.[9][10]

cluster_PM Plasma Membrane (Outer Leaflet) C6_NBD_SM This compound C6_NBD_Cer C6 NBD Ceramide C6_NBD_SM->C6_NBD_Cer Neutral Sphingomyelinase (N-SMase)

Metabolism of this compound at the plasma membrane.
Cellular Trafficking: The Vesicular Bypass

A striking difference lies in the transport from the Golgi apparatus to the plasma membrane. Endogenous sphingomyelin travels primarily through the conventional vesicular transport pathway.[11][12] This pathway is famously disrupted by the fungal metabolite Brefeldin A (BFA), which collapses the Golgi into the endoplasmic reticulum.

In stark contrast, the transport of newly synthesized this compound to the cell surface is surprisingly not inhibited by BFA or during mitosis, conditions that block vesicular traffic.[11][12] This observation was crucial in demonstrating an alternative, non-vesicular transport route. Further studies revealed that this transport is mediated by multidrug resistance (MDR) P-glycoprotein transporters, which can be blocked by inhibitors like cyclosporin A.[11]

cluster_main Comparative Golgi-to-Plasma Membrane Transport cluster_endo Endogenous SM cluster_nbd C6 NBD-SM Golgi Golgi Apparatus Vesicle Vesicle Golgi->Vesicle Vesicular Transport MDR MDR Transporter Golgi->MDR Non-Vesicular Transport PM Plasma Membrane Vesicle->PM BFA Brefeldin A (Inhibits) BFA->Vesicle MDR->PM

Transport pathways of endogenous vs. This compound.

Experimental Protocols

Assay for Plasma Membrane Neutral Sphingomyelinase (N-SMase) Activity

This protocol measures the hydrolysis of C6 NBD-SM to C6 NBD-ceramide in intact cells.

Materials:

  • Cultured cells (e.g., HT29)

  • This compound (in ethanol)

  • Serum-free culture medium

  • Methanol, Chloroform

  • TLC plates (silica gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Fluorescence imaging system

Methodology:

  • Cell Culture: Plate cells in appropriate culture dishes and grow to near confluency.

  • Labeling: Wash cells with serum-free medium. Incubate cells with C6 NBD-SM (final concentration 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Incubation: After the labeling period, wash the cells to remove excess probe. Add fresh medium and incubate for the desired time points (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for metabolism.

  • Lipid Extraction: At each time point, place dishes on ice, aspirate the medium, and wash with ice-cold PBS. Scrape cells into a glass tube and add 2 mL of chloroform:methanol (1:2, v/v). Vortex thoroughly. Add 0.8 mL of water and 0.8 mL of chloroform to induce phase separation.

  • Sample Preparation: Centrifuge the tubes to separate the phases. Carefully collect the lower organic phase, which contains the lipids. Dry the lipid extract under a stream of nitrogen gas.

  • Thin-Layer Chromatography (TLC): Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v). Spot the samples onto a silica TLC plate alongside standards for C6 NBD-SM and C6 NBD-ceramide.

  • Analysis: Develop the TLC plate in the chromatography chamber. After development, air-dry the plate. Visualize the fluorescent spots using a UV transilluminator or a fluorescence scanner.

  • Quantification: Quantify the fluorescence intensity of the spots corresponding to C6 NBD-SM and C6 NBD-ceramide. N-SMase activity is expressed as the percentage of total fluorescence that is converted to C6 NBD-ceramide.

Start Plate Cells Label Label cells with C6 NBD-SM at 37°C Start->Label Incubate Incubate for Metabolism (Time Course) Label->Incubate Extract Perform Chloroform/Methanol Lipid Extraction Incubate->Extract Dry Dry Lipid Extract under Nitrogen Extract->Dry TLC Separate Lipids using Thin-Layer Chromatography Dry->TLC Analyze Visualize and Quantify Fluorescent Spots TLC->Analyze End Calculate % Conversion to C6 NBD-Ceramide Analyze->End

Workflow for N-SMase activity assay using C6 NBD-SM.

Conclusions and Recommendations

This compound is a powerful tool for cell biology, offering unique insights that would be difficult to obtain with its endogenous counterpart.

  • Strengths: It is exceptionally useful for studying the activity of plasma membrane neutral sphingomyelinase and for investigating non-vesicular lipid transport mechanisms mediated by transporters like P-glycoprotein.[9][10][11][12]

  • Limitations: Researchers must exercise caution. Due to its short acyl chain and bulky fluorophore, C6 NBD-SM does not faithfully replicate the behavior of endogenous sphingomyelin, particularly in the context of lipid raft formation and vesicular transport.[5] Its trafficking patterns are more akin to other short-chain lipid analogs.[5]

Recommendation: The choice between studying this compound and endogenous sphingomyelin depends entirely on the biological question. For visualizing lipid metabolism at the plasma membrane and exploring alternative transport pathways, C6 NBD-SM is an excellent choice. However, for studies concerning the role of sphingomyelin in lipid raft integrity, membrane organization, and conventional secretory pathways, results from C6 NBD-SM should be interpreted with care, and alternative probes or methods to study the endogenous lipid should be considered.

References

A Comparative Guide: C6 NBD Sphingomyelin Fluorescence vs. Mass Spectrometry for Sphingolipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of lipid research, particularly the study of sphingolipids and their roles in cellular processes, researchers rely on a variety of analytical techniques. Among these, the use of fluorescently labeled lipids like C6 NBD Sphingomyelin (C6-NBD-SM) and the powerful, encompassing approach of mass spectrometry (MS) are prominent. This guide provides a detailed comparison of these two methodologies, offering insights into their respective strengths, limitations, and ideal applications for researchers, scientists, and drug development professionals.

At a Glance: Key Performance Metrics

The choice between using this compound for fluorescence-based assays and employing mass spectrometry for lipid analysis hinges on the specific research question, the required level of detail, and available resources. While fluorescence microscopy offers a more accessible means to visualize lipid trafficking and metabolism in living cells, mass spectrometry provides unparalleled accuracy and molecular specificity in identifying and quantifying a wide array of lipid species.

FeatureThis compound (Fluorescence-based)Mass Spectrometry (Lipidomics)
Primary Output Visualization of lipid localization and trafficking; relative quantification of fluorescence intensity.Comprehensive identification and absolute or relative quantification of individual lipid molecular species.[1][2][3]
Specificity Limited to the fluorescent analog; potential for artifacts due to the bulky NBD group.[4][5]High molecular specificity, capable of distinguishing between different fatty acyl chains and headgroups.[6][7]
Sensitivity Sufficient for cellular imaging.Generally higher, allowing for the detection of low-abundance lipid species.[3][8]
Quantification Primarily semi-quantitative, based on fluorescence intensity.Highly quantitative, enabling the determination of absolute or relative amounts of specific lipids.[1][9]
Throughput Can be high for imaging-based screens.Varies by method; can be high for direct infusion, lower for chromatographic separation.[2]
Cost & Accessibility Lower equipment cost and wider accessibility.[10]Higher initial investment and operational costs; requires specialized expertise.[10]
Live-cell Imaging Yes, a primary advantage.No, requires lipid extraction from lysed cells or tissues.

Delving Deeper: A Head-to-Head Comparison

This compound: A Visual Handle on Lipid Dynamics

This compound is a synthetic analog of native sphingomyelin where a short-chain fatty acid (C6) is attached to a fluorescent NBD (nitrobenz-2-oxa-1,3-diazole) group. This fluorescent tag allows for the direct visualization of its metabolic fate and transport within living cells using fluorescence microscopy.

Advantages:

  • Visualizing Dynamic Processes: The primary strength of C6-NBD-SM lies in its ability to track the movement of sphingomyelin through cellular compartments in real-time.

  • Accessibility: Fluorescence microscopy is a widely available and relatively inexpensive technique.[10]

  • Metabolic Tracer: It can be used to monitor the activity of enzymes involved in sphingolipid metabolism, such as sphingomyelinases.[4]

Limitations:

  • Altered Biophysical Properties: The presence of the hydrophilic NBD fluorophore can alter the lipid's properties compared to its natural counterpart, potentially affecting its metabolism and distribution.[11]

  • Metabolic Instability: C6-NBD-SM can be subject to extensive degradation in the plasma membrane, which may complicate the interpretation of results.[4][5]

  • Lack of Molecular Detail: This method cannot provide information about the endogenous sphingolipidome or distinguish between different native sphingomyelin species.

Mass Spectrometry: The Gold Standard for Lipid Identification and Quantification

Mass spectrometry-based lipidomics has emerged as a powerful tool for the comprehensive analysis of the entire lipid complement of a cell or tissue.[8] Techniques such as liquid chromatography-mass spectrometry (LC-MS) and shotgun lipidomics allow for the precise identification and quantification of hundreds of individual lipid species in a single experiment.[1][2]

Advantages:

  • Unparalleled Specificity: MS can distinguish between sphingomyelin species with different fatty acyl chain lengths and degrees of saturation, providing a detailed molecular profile.[6][7]

  • High Sensitivity and Accuracy: Mass spectrometry offers high sensitivity for detecting even low-abundance lipids and is considered the most accurate method for quantifying sphingolipid metabolism.[3][10]

  • Comprehensive Analysis: It allows for the simultaneous analysis of a wide range of lipid classes, not just sphingolipids, providing a holistic view of the lipidome.[2][9]

Limitations:

  • Static Snapshot: Analysis requires lipid extraction, providing a "snapshot" of the lipidome at a specific point in time rather than dynamic information from living cells.

  • Cost and Complexity: The instrumentation and expertise required for mass spectrometry are significantly more expensive and less accessible than for fluorescence microscopy.[10]

  • Potential for Ion Suppression: In complex mixtures, the ionization of abundant lipid species can suppress the signal from less abundant ones, potentially affecting quantification.[12]

Experimental Protocols: A Glimpse into the Methodologies

General Workflow for C6-NBD-SM Labeling and Imaging
  • Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.

  • Labeling: Incubate cells with a solution containing C6-NBD-SM (typically complexed with BSA or delivered via liposomes) for a defined period at a specific temperature (e.g., 4°C to allow for plasma membrane insertion).

  • Washing: Remove the labeling solution and wash the cells with fresh media to remove unincorporated probe.

  • Chase: Incubate the cells at 37°C for various time points to allow for internalization and metabolic processing of the C6-NBD-SM.

  • Imaging: Visualize the cellular localization of the fluorescent lipid using a fluorescence microscope equipped with the appropriate filter sets for the NBD fluorophore.

G cluster_workflow C6 NBD-SM Experimental Workflow A Cell Seeding B Labeling with C6 NBD-SM A->B C Wash to Remove Excess Probe B->C D Incubation (Chase Period) C->D E Fluorescence Microscopy D->E

Caption: A typical workflow for studying lipid trafficking using C6 NBD-SM.

General Workflow for Mass Spectrometry-Based Lipidomics
  • Sample Collection: Harvest cells or tissues of interest.

  • Lipid Extraction: Perform a lipid extraction using a solvent system such as the Bligh and Dyer or Folch method to separate lipids from other cellular components.

  • Sample Preparation: The extracted lipids may be dried down and reconstituted in a solvent compatible with the mass spectrometer. Internal standards are often added at this stage for quantification.

  • Analysis by Mass Spectrometry: Introduce the sample into the mass spectrometer, either directly (shotgun lipidomics) or after separation by liquid chromatography (LC-MS).

  • Data Analysis: Identify and quantify lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns.

G cluster_workflow Mass Spectrometry Lipidomics Workflow A Cell/Tissue Homogenization B Lipid Extraction (e.g., Folch) A->B C Sample Preparation & Internal Standard Spiking B->C D LC-MS/MS Analysis C->D E Data Processing & Lipid Identification D->E G cluster_pathway Sphingomyelin Metabolism Ceramide Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingomyelin->Ceramide SMase Phosphocholine Phosphocholine Sphingomyelin->Phosphocholine Phosphocholine->Sphingomyelin Diacylglycerol Diacylglycerol

References

Safety Operating Guide

Proper Disposal of C6 NBD Sphingomyelin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling C6 NBD Sphingomyelin must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step instructions for the proper disposal of this fluorescent lipid, supporting the safe and effective management of laboratory waste.

Safety and Handling Precautions

While some safety data sheets (SDS) may not classify this compound as a hazardous substance, others indicate potential health risks, including acute toxicity, skin and eye irritation, and potential carcinogenicity.[1] Therefore, it is imperative to handle this compound with care, utilizing appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data and Physical Properties

A summary of the key quantitative and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC₃₅H₆₁N₆O₉P[2][3]
Molecular Weight740.87 g/mol [2][3]
FormPowder or liquid[1][2]
Storage Temperature-20°C[1][2]
Assay>99% (TLC)[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste. This protocol is based on a conservative approach, treating the compound as potentially hazardous chemical waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder, contaminated materials (e.g., weigh boats, pipette tips, gloves), and any spill cleanup materials in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
  • Liquid Waste: If this compound is in a solvent, collect the solution in a designated, sealed, and clearly labeled hazardous liquid waste container. The container must be compatible with the solvent used. Do not mix with other incompatible waste streams.
  • Labeling: The waste container label should include:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The concentration (if in solution)
  • The primary hazards (e.g., "Toxic," "Chemical Waste")
  • The date of accumulation

2. Storage of Waste:

  • Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
  • The storage area should be away from sources of ignition and incompatible materials.
  • Follow all institutional guidelines for the storage of hazardous waste.

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
  • Do not dispose of this compound down the drain or in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (In Solvent) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Designated Secondary Containment Area collect_solid->store_waste collect_liquid->store_waste ehs_pickup Arrange for EHS/Contractor Pickup store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Decision workflow for this compound waste disposal.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment. Always consult your institution's specific waste management guidelines for any additional requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C6 NBD Sphingomyelin
Reactant of Route 2
Reactant of Route 2
C6 NBD Sphingomyelin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.